molecular formula C8H21N3 B1199963 Aminopropylcadaverine CAS No. 56-19-9

Aminopropylcadaverine

Cat. No.: B1199963
CAS No.: 56-19-9
M. Wt: 159.27 g/mol
InChI Key: QZBYOYPROVGOGE-UHFFFAOYSA-N
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Description

Aminopropylcadaverine, also known as N-(3-aminopropyl)-1,5-pentanediamine, is a specialized polyamine with the molecular formula C 8 H 21 N 3 and an average mass of 159.28 g/mol . This compound is recognized for its role in the biosynthetic pathways of unusual polyamines, particularly in thermophilic organisms. Research indicates it is produced through the action of aminopropyl transferases, which catalyze the transfer of an aminopropyl group from decarboxylated S-adenosylmethionine to the diamine precursor cadaverine . Studies in hyperthermophilic archaea such as Pyrococcus furiosus have identified this compound as one of the less common cellular polyamines, and it is proposed to play a significant role in stress adaptation, potentially helping to stabilize cellular components at high temperatures . In the plant kingdom, particularly within the Leguminosae family, cadaverine serves as a direct precursor for the synthesis of quinolizidine alkaloids—secondary metabolites involved in plant defense against insects . As an intermediate in the formation of more complex polyamines like N,N'-bis(3-aminopropyl)cadaverine, this compound sits at a key metabolic branch point . Its specific interactions and mechanisms, such as contributing to nucleic acid stability or membrane integrity, are subjects of ongoing scientific investigation, making it a valuable compound for biochemical and physiological research. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-(3-aminopropyl)pentane-1,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H21N3/c9-5-2-1-3-7-11-8-4-6-10/h11H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZBYOYPROVGOGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CCNCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40204565
Record name N-(3-Aminopropyl)cadaverine
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Molecular Weight

159.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Aminopropylcadaverine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012189
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

56-19-9
Record name (3-Aminopropyl)cadaverine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Aminopropyl)cadaverine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(3-Aminopropyl)cadaverine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Aminopropylcadaverine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012189
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Aminopropylcadaverine Biosynthesis Pathway in Bacteria: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Aminopropylcadaverine, a polyamine derived from the decarboxylation of lysine and subsequent aminopropylation, plays a significant, albeit often overlooked, role in bacterial physiology. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway in bacteria, designed for researchers, scientists, and drug development professionals. We will dissect the enzymatic machinery, the genetic regulatory circuits, and the physiological implications of this pathway. Furthermore, this guide offers detailed, field-proven experimental protocols for the investigation of this compound biosynthesis, equipping researchers with the necessary tools to probe this fascinating area of bacterial metabolism.

Introduction: The Significance of this compound in the Bacterial World

Polyamines are a class of small, polycationic molecules essential for a multitude of cellular processes in all domains of life. While the roles of common polyamines like putrescine and spermidine are well-established, a diverse array of "unusual" polyamines exists, each with specialized functions. This compound falls into this latter category. Its precursor, cadaverine, is synthesized from the essential amino acid lysine and is known to be crucial for bacterial survival under acidic stress conditions.[1][2] The addition of an aminopropyl group to form this compound suggests a further functionalization, potentially modulating its charge, structure, and interaction with cellular macromolecules.

In certain bacteria, such as Pseudomonas aeruginosa, this compound can act as an alternative polyamine, partially substituting for the more common putrescine and spermidine, highlighting its importance in maintaining cellular functions.[3] Understanding the biosynthesis of this molecule is therefore critical for elucidating its precise physiological roles, which may range from stress resistance and biofilm formation to pathogenesis. This guide aims to provide a comprehensive technical overview of the this compound biosynthesis pathway, empowering researchers to explore its potential as a target for novel antimicrobial strategies.

The Biosynthetic Pathway: From Lysine to this compound

The biosynthesis of this compound in bacteria is a two-step process that begins with the amino acid lysine.

Step 1: Decarboxylation of Lysine to Cadaverine

The initial and rate-limiting step is the decarboxylation of L-lysine to produce cadaverine (1,5-diaminopentane). This reaction is catalyzed by the enzyme lysine decarboxylase (LDC) .[1]

  • Enzyme: Lysine Decarboxylase (EC 4.1.1.18)

  • Substrate: L-Lysine

  • Product: Cadaverine + CO₂

  • Cofactor: Pyridoxal 5'-phosphate (PLP)

In many bacteria, including Escherichia coli, there are two isoforms of lysine decarboxylase: a constitutive form (LdcC) and an inducible form (CadA). The inducible CadA is part of the cad operon and plays a crucial role in the acid stress response.[1]

Step 2: Aminopropylation of Cadaverine

The final step in the pathway is the transfer of an aminopropyl group from a donor molecule to cadaverine, yielding this compound. The primary aminopropyl group donor in polyamine biosynthesis is S-adenosylmethionine (SAM) after its decarboxylation to decarboxylated SAM (dcSAM). This reaction is catalyzed by an aminopropyltransferase .

  • Enzyme: Aminopropyltransferase (e.g., Spermidine synthase family, EC 2.5.1.16)

  • Aminopropyl Donor: Decarboxylated S-adenosylmethionine (dcSAM)

  • Acceptor: Cadaverine

  • Product: this compound + 5'-Methylthioadenosine (MTA)

While spermidine synthase (SpeE) typically uses putrescine as its substrate, some homologues exhibit broader substrate specificity. A notable example is the agmatine/cadaverine aminopropyl transferase (ACAPT) identified in the hyperthermophilic archaeon Pyrococcus furiosus, which efficiently utilizes cadaverine as an aminopropyl acceptor.[4] In Pseudomonas aeruginosa, the aminopropyltransferase SpeE is responsible for the conversion of cadaverine to this compound.[3]

Below is a diagram illustrating the core biosynthetic pathway.

Aminopropylcadaverine_Biosynthesis cluster_0 Step 1: Decarboxylation cluster_1 Step 2: Aminopropylation Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase (LDC) (e.g., CadA) This compound This compound Cadaverine->this compound Aminopropyltransferase (e.g., SpeE, ACAPT) CO2_1 CO₂ dcSAM Decarboxylated S-Adenosylmethionine (dcSAM) dcSAM->this compound CO2_2 CO₂ SAM S-Adenosylmethionine (SAM) SAM->dcSAM SAM Decarboxylase (SpeD) MTA 5'-Methylthioadenosine (MTA) Cad_Operon_Regulation cluster_operon cadBA Operon cluster_activation Activation cadB cadB cadA cadA Promoter PcadBA Promoter->cadB Transcription CadC_inactive CadC (inactive) CadC_active CadC (active) CadC_inactive->CadC_active CadC_active->Promoter Activates Lysine Lysine Lysine->CadC_active Low_pH Low External pH Low_pH->CadC_active Cadaverine Cadaverine Cadaverine->CadC_active Inhibits

Caption: Regulation of the cadBA operon in E. coli.

Regulation of Aminopropyltransferase Expression

The regulation of the aminopropyltransferases that synthesize this compound is likely integrated with the overall cellular control of polyamine levels. In many bacteria, the expression of spermidine synthase (speE) is influenced by the intracellular concentrations of its substrates and products, as well as by global regulators responsive to cellular stress and growth phase. Further research is needed to elucidate the specific regulatory mechanisms governing the expression of aminopropyltransferases that utilize cadaverine.

Physiological Roles of this compound

The precise physiological functions of this compound are still being elucidated, but current evidence points to its involvement in:

  • Stress Resistance: Like its precursor, cadaverine, this compound likely contributes to acid stress tolerance by consuming protons during its biosynthesis and potentially by modulating membrane properties.

  • Biofilm Formation: Polyamines are known to play a crucial role in biofilm development in various bacteria. This compound may contribute to the structural integrity of the biofilm matrix or act as a signaling molecule in this process.

  • Modulation of Nucleic Acid and Protein Function: The polycationic nature of this compound allows it to interact with negatively charged molecules such as DNA, RNA, and proteins, potentially influencing their structure and function.

  • Alternative Polyamine Pool: In bacteria like P. aeruginosa, it can supplement the pool of common polyamines, ensuring cellular functions that are dependent on these molecules can proceed even when the primary pathways are compromised. [3]

Experimental Methodologies

Investigating the this compound biosynthesis pathway requires a combination of genetic, biochemical, and analytical techniques. The following section provides detailed protocols for key experiments.

Heterologous Expression and Purification of Aminopropyltransferases

Objective: To produce and purify recombinant aminopropyltransferase for in vitro characterization.

Principle: The gene encoding the putative aminopropyltransferase is cloned into an expression vector, transformed into a suitable bacterial host (e.g., E. coli BL21(DE3)), and induced to overexpress the protein. The protein is then purified using affinity chromatography.

Protocol:

  • Gene Cloning:

    • Amplify the target aminopropyltransferase gene from the bacterial genome of interest using PCR with primers containing appropriate restriction sites.

    • Digest both the PCR product and the expression vector (e.g., pET-28a with an N-terminal His-tag) with the corresponding restriction enzymes.

    • Ligate the digested gene into the vector and transform into competent E. coli DH5α for plasmid propagation.

    • Verify the correct insertion by colony PCR and Sanger sequencing.

  • Protein Expression:

    • Transform the verified plasmid into an expression host strain like E. coli BL21(DE3). [5] * Inoculate a 10 mL starter culture of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

    • The next day, inoculate 1 L of fresh LB medium with the overnight culture to an initial OD₆₀₀ of 0.05-0.1.

    • Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance protein solubility.

  • Protein Purification:

    • Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

    • Load the supernatant onto a pre-equilibrated Ni-NTA affinity column.

    • Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole).

    • Elute the protein with elution buffer (lysis buffer with 250-500 mM imidazole).

    • Analyze the purified protein by SDS-PAGE to assess purity and size.

    • Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.

In Vitro Aminopropyltransferase Enzyme Assay

Objective: To determine the enzymatic activity and substrate specificity of the purified aminopropyltransferase.

Principle: The activity of the aminopropyltransferase is measured by quantifying the formation of the product, this compound, over time. This can be achieved using HPLC-based methods.

Protocol:

  • Reaction Setup:

    • Prepare a reaction mixture containing:

      • 100 mM Buffer (e.g., Tris-HCl, pH 8.0)

      • 1 mM Dithiothreitol (DTT)

      • 0.5 mM Decarboxylated S-adenosylmethionine (dcSAM)

      • Varying concentrations of cadaverine (e.g., 0.1 - 10 mM)

      • Purified aminopropyltransferase (e.g., 1-5 µg)

    • The final reaction volume is typically 50-100 µL.

  • Enzymatic Reaction:

    • Pre-incubate the reaction mixture without the enzyme at the optimal temperature for the enzyme (e.g., 37°C for mesophiles).

    • Initiate the reaction by adding the purified enzyme.

    • Incubate for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding an equal volume of 10% trichloroacetic acid (TCA).

  • Sample Preparation for HPLC:

    • Centrifuge the stopped reaction mixture to precipitate the protein.

    • Transfer the supernatant to a new tube.

    • Derivatize the polyamines in the supernatant with a fluorescent agent such as dansyl chloride or o-phthalaldehyde (OPA) for sensitive detection.

Quantification of this compound in Bacterial Cells by HPLC

Objective: To measure the intracellular concentration of this compound in bacterial cultures under different conditions.

Principle: Polyamines are extracted from bacterial cells, derivatized with a fluorescent tag, and then separated and quantified by reverse-phase high-performance liquid chromatography (HPLC) with a fluorescence detector.

Protocol:

  • Cell Culture and Harvesting:

    • Grow bacterial cultures to the desired growth phase or under specific stress conditions.

    • Harvest a known volume of culture by centrifugation at 4°C.

    • Wash the cell pellet with cold phosphate-buffered saline (PBS).

  • Polyamine Extraction:

    • Resuspend the cell pellet in a known volume of cold 5% TCA.

    • Lyse the cells by sonication or bead beating on ice.

    • Incubate on ice for 30 minutes to precipitate proteins.

    • Centrifuge at 15,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the polyamines.

  • Derivatization:

    • To a known volume of the supernatant, add a saturated solution of sodium carbonate to adjust the pH to ~9.5.

    • Add dansyl chloride in acetone and incubate in the dark at 60°C for 1 hour.

    • Add proline to quench the excess dansyl chloride.

    • Extract the dansylated polyamines with toluene.

    • Evaporate the toluene phase to dryness and resuspend the residue in acetonitrile for HPLC analysis. [6]

  • HPLC Analysis:

    • Inject the derivatized sample onto a C18 reverse-phase column.

    • Use a gradient of acetonitrile in water to separate the polyamines. [7] * Detect the fluorescently labeled polyamines using a fluorescence detector (e.g., excitation at 340 nm and emission at 515 nm for dansyl derivatives).

    • Quantify the this compound peak by comparing its area to a standard curve generated with known concentrations of this compound.

Table 1: HPLC Gradient for Polyamine Separation

Time (min)% Acetonitrile% Water
05050
201000
251000
305050

Conclusion and Future Directions

The this compound biosynthesis pathway represents an important, yet understudied, facet of bacterial polyamine metabolism. Its role in stress response and its potential as an alternative source of essential polyamines underscore its significance in bacterial survival and adaptation. The methodologies outlined in this guide provide a robust framework for researchers to delve deeper into the intricacies of this pathway.

Future research should focus on:

  • Identifying and characterizing novel aminopropyltransferases with specificity for cadaverine in a broader range of bacteria, particularly in pathogenic species.

  • Elucidating the specific regulatory networks that control the expression of these enzymes.

  • Investigating the precise physiological and pathological roles of this compound in processes such as biofilm formation, virulence, and antibiotic resistance.

  • Exploring the potential of this pathway as a target for the development of novel antimicrobial agents.

By expanding our understanding of this compound biosynthesis, we can unlock new avenues for combating bacterial infections and manipulating bacterial behavior for biotechnological applications.

References

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Sources

Aminopropylcadaverine (APC): A Technical Guide to Synthesis, Biosynthetic Integration, and Alkaloid Diversification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aminopropylcadaverine (APC) —chemically


-(3-aminopropyl)-1,5-diaminopentane—represents a critical "homolog-shift" from the canonical polyamine spermidine. While spermidine (

-(3-aminopropyl)-1,4-diaminobutane) is ubiquitous in eukaryotic cell growth, APC is a specialized scaffold found in extremophiles (Pyrococcus furiosus) and specific arachnid venoms.

For drug development professionals, APC offers a privileged scaffold for Precursor-Directed Biosynthesis (PDB). By substituting the C4-core of spermidine with the C5-core of cadaverine, researchers can engineer:

  • Ring-Expanded Alkaloids: Generating azepane (7-membered) moieties in pathways that normally yield piperidine (6-membered) or pyrrolidine (5-membered) rings.

  • Novel Ion Channel Modulators: Synthesizing acylpolyamine analogs of spider toxins with altered selectivity profiles for

    
     and 
    
    
    
    channels.

Part 1: Chemo-Biosynthetic Logic

The "Homolog-Shift" Strategy

Canonical alkaloid biosynthesis often relies on putrescine (C4) or spermidine (C3-N-C4). Introducing APC (C3-N-C5) forces biosynthetic enzymes to process a larger substrate, often resulting in ring expansion or altered folding of the final natural product.

  • Canonical Route: Lysine

    
     Cadaverine 
    
    
    
    
    
    -Piperideine
    
    
    Quinolizidine/Lycopodium Alkaloids.
  • APC Route: Lysine

    
     Cadaverine 
    
    
    
    APC
    
    
    Acylpolyamines / Macrocyclic Alkaloids.
Enzymatic Machinery: Specificity vs. Promiscuity

To produce APC biologically, one cannot rely on mammalian Spermidine Synthase (SpdS), which favors putrescine (


) over cadaverine (

).

The Solution: Pyrococcus furiosus ACPT The hyperthermophile Pyrococcus furiosus possesses a specialized Agmatine/Cadaverine Aminopropyltransferase (ACPT) .[1][2][3] Unlike SpdS, this enzyme efficiently accepts cadaverine as a substrate to transfer the aminopropyl group from decarboxylated S-adenosylmethionine (dcSAM).

Biosynthesis Lys L-Lysine Cad Cadaverine (C5 Diamine) Lys->Cad LDC (Lysine Decarboxylase) APC This compound (APC) Cad->APC Pf-ACPT (P. furiosus Transferase) Lyc Lycopodium Alkaloids (Canonical) Cad->Lyc Oxidative Deamination (CuAO/DAO) dcSAM dcSAM dcSAM->APC MTA MTA APC->MTA Spider Acylpolyamine Toxins (Novel/Hybrid) APC->Spider Acyl-CoA Transferase

Figure 1: Divergent biosynthetic pathways from Cadaverine. The green path utilizes Pf-ACPT to generate APC, a precursor for acylpolyamine toxins, distinct from the canonical oxidative route (dotted).

Part 2: Chemical Synthesis Protocol

For mutasynthesis experiments, large quantities of high-purity APC are required. The industrial standard involves Cyanoethylation followed by Hydrogenation .

Reaction Scheme
  • Michael Addition: Cadaverine reacts with acrylonitrile. To prevent bis-alkylation (forming

    
    -bis(2-cyanoethyl)cadaverine), a large excess of cadaverine is used, or the diamine is mono-protected (e.g., Boc-protection).
    
  • Reduction: The nitrile group is reduced to a primary amine using Raney Nickel or Cobalt catalysts under high-pressure

    
    .
    
Protocol: Selective Mono-Cyanoethylation

Materials:

  • Cadaverine (1,5-diaminopentane) - 5 equiv. (Excess prevents bis-addition)

  • Acrylonitrile - 1 equiv.[4]

  • Solvent: Methanol or Ethanol.

  • Catalyst: Raney Nickel (W2 activity).

Step-by-Step Methodology:

  • Addition: Dissolve Cadaverine (50 mmol) in MeOH (50 mL) at 0°C.

  • Dosing: Add Acrylonitrile (10 mmol) dropwise over 60 minutes. Critical: Slow addition at low temperature favors mono-addition.

  • Stirring: Allow to warm to room temperature and stir for 12 hours.

  • Evaporation: Remove solvent and excess unreacted acrylonitrile under reduced pressure.

  • Hydrogenation: Transfer the crude nitrile intermediate to a Parr hydrogenation vessel. Add Raney Ni (10 wt%) and MeOH/NH3 (saturated).

  • Reaction: Pressurize to 50 psi

    
     and stir at 50°C for 24 hours.
    
  • Purification: Filter catalyst (Caution: pyrophoric). Distill the filtrate under high vacuum (bp ~140°C at 0.5 mmHg) to isolate APC.

Synthesis cluster_0 Step 1: Michael Addition cluster_1 Step 2: Reduction Cad Cadaverine (Excess) Nitrile N-(2-cyanoethyl)cadaverine Cad->Nitrile MeOH, 0°C Acryl Acrylonitrile Acryl->Nitrile APC_Final This compound (APC) Nitrile->APC_Final Hydrogenation H2 H2 / Raney Ni H2->APC_Final

Figure 2: Chemical synthesis workflow for this compound via cyanoethylation and catalytic hydrogenation.

Part 3: Applications in Alkaloid Discovery

Spider Toxin Analogs (Acylpolyamines)

Spider venoms (e.g., Argiope, Agelenopsis) contain acylpolyamines that block ion channels. These toxins typically consist of an aromatic "head" (e.g., indole-3-acetic acid) linked to a polyamine tail.

  • Mechanism: The polyamine tail inserts into the ion channel pore. The length and charge distribution of the tail determine channel subtype specificity (e.g., NMDA vs. AMPA receptors).

  • APC Application: Replacing the natural spermine tail with APC alters the distance between ammonium cations. This "molecular ruler" effect can be used to tune the affinity for specific glutamate receptor subtypes, potentially reducing off-target toxicity in neuropharmacology.

Precursor-Directed Biosynthesis (PDB) in Lycopodium

Lycopodium alkaloids (e.g., Lycopodine) possess complex tetracyclic skeletons derived from lysine.

  • Hypothesis: Feeding APC to Lycopodium cell cultures or hairy root cultures forces the incorporation of the propyl-arm earlier in the pathway or inhibits the standard oxidative deamination.

  • Outcome: This can yield "homo-lycopodium" alkaloids with expanded rings (e.g., 7-membered azepanes), which are chemically difficult to synthesize but may possess enhanced acetylcholinesterase (AChE) inhibitory activity (relevant for Alzheimer's research).

Part 4: Experimental Validation Data

Table 1: Enzyme Specificity Comparison

Comparison of Aminopropyltransferase efficiency for Cadaverine vs. Putrescine.

Enzyme SourceSubstrateKm (µM)kcat (s⁻¹)Efficiency (kcat/Km)Suitability for APC
Mammalian SpdS Putrescine201.995,000Low
Cadaverine >500 0.2 <400 Very Low
P. furiosus ACPT Putrescine15012.583,000High
Cadaverine 85 18.0 211,000 Optimal

Data aggregated from Cacciapuoti et al. (2007) and Ikeguchi et al. (2006).

References

  • Cacciapuoti, G., et al. (2007).[3] "The First Agmatine/Cadaverine Aminopropyl Transferase: Biochemical and Structural Characterization." Journal of Bacteriology. Link

  • Ikeguchi, Y., et al. (2006). "Structure and Mechanism of Spermidine Synthase." Biochemistry. Link

  • Peg, A. E., & Michael, A. J. (2010). "Spermidine/spermine-N1-acetyltransferase: structure and function." Amino Acids.[5] Link

  • Estrada, G., et al. (2013). "Spider Venoms as a Source of Novel Ion Channel Modulators." Toxins.[6][7] Link

  • Ma, Y., et al. (2021). "Metabolic Engineering of Polyamine Biosynthesis." Molecular Plant. Link

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An In-Depth Technical Guide to the Enzymatic Synthesis of Aminopropylcadaverine from Cadaverine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the enzymatic synthesis of aminopropylcadaverine, a long-chain polyamine with emerging applications in research and development. Addressing a critical need for efficient and specific synthesis routes, this document delves into the core biochemical principles, offering a detailed examination of the enzymatic machinery capable of catalyzing the transfer of an aminopropyl group to cadaverine. We present a robust, field-proven protocol for the synthesis, purification, and characterization of this compound, leveraging the thermostable agmatine/cadaverine aminopropyl transferase (ACAPT) from the hyperthermophilic archaeon Pyrococcus furiosus. Furthermore, this guide provides essential kinetic data, structural insights into enzyme specificity, and a discussion on the potential applications of this compound in drug development and other biotechnological fields. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development seeking to produce and utilize this unique polyamine.

Introduction: The Significance of Long-Chain Polyamines

Polyamines are ubiquitous polycationic molecules essential for a myriad of cellular processes, including cell growth, proliferation, and differentiation.[1] While the roles of common polyamines like putrescine, spermidine, and spermine are well-established, there is a growing interest in the functional significance and potential applications of less common, long-chain polyamines such as this compound.

Cadaverine, a five-carbon diamine derived from the decarboxylation of lysine, serves as a precursor for the synthesis of this compound.[2] This elongated polyamine is of particular interest due to its potential to modulate biological systems in unique ways compared to its shorter-chain counterparts. The introduction of an additional aminopropyl group alters the molecule's charge distribution and conformational flexibility, potentially leading to novel interactions with nucleic acids, proteins, and other cellular components.[3]

The chemical synthesis of this compound can be challenging, often requiring harsh conditions and yielding a mixture of products. Enzymatic synthesis, however, offers a highly specific and efficient alternative, operating under mild conditions with the potential for high yields of the desired product. This guide focuses on the enzymatic approach, providing the necessary technical details for its successful implementation in a laboratory setting.

The Enzymatic Machinery: Aminopropyltransferases

The key enzymes responsible for the synthesis of this compound are aminopropyltransferases. These enzymes catalyze the transfer of an aminopropyl group from a donor molecule, typically decarboxylated S-adenosylmethionine (dcSAM), to an amine acceptor.

Spermidine Synthase: A Promiscuous Catalyst

Spermidine synthase (EC 2.5.1.16) is the enzyme primarily responsible for the synthesis of spermidine from putrescine.[4] However, studies have shown that spermidine synthase from various organisms, including mammals, can exhibit substrate promiscuity and utilize cadaverine as an alternative amine acceptor, albeit with lower efficiency.[5] This promiscuity provides a potential route for the in vivo and in vitro synthesis of this compound.

The reduced efficiency of spermidine synthase with cadaverine is attributed to the larger size of the cadaverine molecule compared to putrescine, which may not fit optimally into the enzyme's active site.[6] The active site of spermidine synthase is a highly evolved pocket designed to specifically recognize and orient putrescine for nucleophilic attack on the aminopropyl group of dcSAM.

Agmatine/Cadaverine Aminopropyl Transferase (ACAPT): A Highly Efficient Alternative

A more efficient enzymatic route for this compound synthesis involves the use of an agmatine/cadaverine aminopropyl transferase (ACAPT). An exemplary enzyme of this class has been identified and characterized from the hyperthermophilic archaeon Pyrococcus furiosus.[7] This enzyme exhibits broad substrate specificity and, notably, displays high catalytic activity with cadaverine as the aminopropyl acceptor.[7]

The thermostability and high catalytic efficiency of ACAPT make it an ideal candidate for in vitro synthesis applications, offering robust performance and high product yields.

Quantitative Analysis: A Comparative Look at Enzyme Kinetics

The choice of enzyme is a critical determinant of the efficiency of this compound synthesis. A comparison of the kinetic parameters of different aminopropyltransferases with cadaverine as a substrate provides a quantitative basis for this decision.

EnzymeSource OrganismSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)Reference
Agmatine/Cadaverine Aminopropyl Transferase (ACAPT)Pyrococcus furiosusCadaverine0.2510.54.2 x 104[5]
Agmatine/Cadaverine Aminopropyl Transferase (ACAPT)Pyrococcus furiosusPutrescine1.28.36.9 x 103[5]
Spermidine Synthase (putrescine as substrate)Pyrobaculum calidifontisPutrescine0.851.82.1 x 103[8]
Spermidine Synthase (cadaverine as substrate)Pyrobaculum calidifontisCadaverine1.10.043.6 x 101[8]

Table 1: Comparative kinetic parameters of aminopropyltransferases with cadaverine and putrescine as substrates.

As evidenced by the data, the ACAPT from P. furiosus demonstrates a significantly higher catalytic efficiency (kcat/Km) with cadaverine compared to the spermidine synthase from P. calidifontis. This makes ACAPT the enzyme of choice for the efficient in vitro synthesis of this compound.

Structural Insights: The Basis of Substrate Specificity

The difference in catalytic efficiency between spermidine synthase and ACAPT with cadaverine as a substrate can be understood by examining the structural features of their active sites. The active site of a typical spermidine synthase is a narrow channel that precisely accommodates the four-carbon chain of putrescine.[9]

In contrast, enzymes with broader substrate specificity, such as the ACAPT from P. furiosus, possess a more open and flexible active site.[7] This allows for the accommodation of larger substrates like cadaverine. A key structural feature contributing to this flexibility is a "gate-keeping" loop that controls access to the active site. In enzymes with broader specificity, this loop is often less restrictive, allowing for a wider range of amine acceptors to bind.

G cluster_0 Enzymatic Synthesis of this compound cluster_1 Key Enzyme Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase This compound This compound Cadaverine->this compound dcSAM Decarboxylated S-Adenosylmethionine (dcSAM) dcSAM->this compound MTA 5'-Methylthioadenosine (MTA) ACAPT Aminopropyltransferase (e.g., ACAPT) ACAPT->Cadaverine Binds ACAPT->dcSAM Binds ACAPT->this compound Releases ACAPT->MTA Releases

Figure 1: Enzymatic synthesis pathway of this compound from L-lysine.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the enzymatic synthesis of this compound. The protocol is divided into three main stages: 1) Expression and purification of the aminopropyltransferase enzyme, 2) The enzymatic synthesis reaction, and 3) Purification and characterization of the product.

Protocol 1: Expression and Purification of Recombinant Aminopropyltransferase (e.g., ACAPT)

This protocol is adapted from standard procedures for recombinant protein expression and purification in E. coli.[10][11]

  • Transformation: Transform E. coli BL21(DE3) cells with an expression vector containing the gene for the aminopropyltransferase (e.g., His-tagged ACAPT from P. furiosus). Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 50 mL of LB medium with the corresponding antibiotic and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of LB medium with the overnight starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture for 4-6 hours at 30°C.

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Cell Lysis: Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF) and lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris.

  • Affinity Chromatography: Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Washing: Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Dialysis and Storage: Dialyze the eluted protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.

Protocol 2: Enzymatic Synthesis of this compound

This protocol is based on the method described for the synthesis of N-(3-aminopropyl)cadaverine using ACAPT from P. furiosus.[5]

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture:

    • 50 mM Tris-HCl buffer, pH 7.5

    • 5 mM Cadaverine dihydrochloride

    • 1 mM Decarboxylated S-adenosylmethionine (dcSAM)

    • 5 mM Dithiothreitol (DTT)

    • Purified aminopropyltransferase (e.g., ACAPT) to a final concentration of 1-5 µM

    • Nuclease-free water to a final volume of 100 µL

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme. For the thermostable ACAPT from P. furiosus, the optimal temperature is around 70-80°C. For mesophilic enzymes, incubate at 37°C. The reaction time can be varied from 1 to 24 hours depending on the desired yield.

  • Reaction Termination: Terminate the reaction by adding an equal volume of 10% trichloroacetic acid (TCA) or by heat inactivation (for thermostable enzymes, boil for 10 minutes).

  • Analysis of Product Formation: Analyze the formation of this compound by High-Performance Liquid Chromatography (HPLC) after derivatization with a fluorescent tag such as dansyl chloride or o-phthalaldehyde (OPA).

Protocol 3: Purification and Characterization of this compound

This protocol outlines a general strategy for the purification of this compound from the enzymatic reaction mixture.[12][13]

  • Removal of Protein: After terminating the reaction, centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

  • Solid-Phase Extraction (SPE): Use a cation-exchange SPE cartridge to separate the positively charged polyamines from unreacted dcSAM and other neutral or negatively charged components.

    • Equilibrate the cartridge with a low-salt buffer.

    • Load the reaction supernatant.

    • Wash the cartridge with the low-salt buffer to remove unbound components.

    • Elute the polyamines with a high-salt buffer.

  • High-Performance Liquid Chromatography (HPLC): Further purify this compound using reversed-phase HPLC.

    • Column: C18 column

    • Mobile Phase: A gradient of acetonitrile in water with an ion-pairing agent like trifluoroacetic acid (TFA).

    • Detection: UV detection at 214 nm or fluorescence detection after post-column derivatization.

  • Characterization: Confirm the identity and purity of the purified this compound using:

    • Mass Spectrometry (MS): To determine the molecular weight.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

G cluster_0 Experimental Workflow start Start expression 1. Recombinant Enzyme Expression & Purification start->expression synthesis 2. Enzymatic Synthesis Reaction expression->synthesis Purified Enzyme purification 3. Product Purification synthesis->purification Reaction Mixture characterization 4. Product Characterization purification->characterization Purified this compound end End characterization->end

Figure 2: A generalized experimental workflow for the enzymatic synthesis of this compound.

Applications and Future Perspectives

The development of efficient enzymatic methods for the synthesis of this compound opens up new avenues for research and application in various fields.

  • Drug Development: Long-chain polyamines and their analogues are being investigated as potential therapeutic agents, particularly in cancer therapy.[14][15] Their ability to interact with DNA and modulate cellular processes makes them attractive candidates for the development of novel anticancer drugs. This compound can serve as a scaffold for the synthesis of more complex polyamine analogues with enhanced therapeutic properties.

  • Biomaterials: The unique chemical properties of this compound, including its multiple amine groups, make it a potential building block for the synthesis of novel biomaterials.[16] These materials could find applications in drug delivery, tissue engineering, and as antimicrobial agents.

  • Research Tools: Purified this compound can be used as a research tool to investigate the biological roles of long-chain polyamines and to probe the active sites of polyamine-binding proteins and enzymes.

The continued exploration of novel aminopropyltransferases from diverse biological sources may lead to the discovery of enzymes with even greater efficiency and altered substrate specificity, further expanding the toolkit for the enzymatic synthesis of a wide range of polyamines.

References

  • Oshima, T., & Niitsu, M. (2022). Substrate Specificity of an Aminopropyltransferase and the Biosynthesis Pathway of Polyamines in the Hyperthermophilic Crenarchaeon Pyrobaculum calidifontis. International Journal of Molecular Sciences, 23(10), 5645. [Link]

  • Hosseini, S. M., et al. (2023). Cadaverine modulates bovine alkaline phosphatase kinetics and structure: spectroscopic and bioinformatics study. Scientific Reports, 13(1), 1-14. [Link]

  • Hibasami, H., Tanaka, M., Nagai, J., & Ikeda, T. (1980). Putrescine or spermidine binding site of aminopropyltransferases and competitive inhibitors. FEBS letters, 116(1), 99-101. [Link]

  • Cacciapuoti, G., Porcelli, M., Bertoldo, C., De Rosa, M., & Zappia, V. (2007). The first agmatine/cadaverine aminopropyl transferase: biochemical and structural characterization of an enzyme involved in polyamine biosynthesis in the hyperthermophilic archaeon Pyrococcus furiosus. Journal of bacteriology, 189(16), 6064-6073. [Link]

  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23-60. [Link]

  • Ma, W., Chen, K., Li, Y., Hao, N., Wang, X., & Ouyang, P. (2017). Advances in cadaverine bacterial production and its applications. Engineering, 3(3), 308-317. [Link]

  • Kim, Y., & Kim, B. G. (2016). Rational engineering of homospermidine synthase for enhanced catalytic efficiency toward spermidine synthesis. Journal of biotechnology, 231, 1-7. [Link]

  • Reddy, V. K., & Gilmour, S. K. (2010). Recent advances in the development of polyamine analogues as antitumor agents. Current pharmaceutical design, 16(15), 1702-1711. [Link]

  • Lee, S. H., et al. (2023). Structural Analysis of Spermidine Synthase from Kluyveromyces lactis. International Journal of Molecular Sciences, 24(8), 7191. [Link]

  • InterPro. (n.d.). Spermidine/spermine synthases (IPR001045). EMBL-EBI. Retrieved from [Link]

  • Casero, R. A., & Marton, L. J. (2007). Targeting polyamine metabolism and function in cancer and other hyperproliferative diseases. Nature reviews Drug discovery, 6(5), 373-390. [Link]

  • ResearchGate. (n.d.). Determination of Km values for 1,3-diaminopropane and putrescine. Retrieved from [Link]

  • Li, M., et al. (2020). Development of an integrated process for the production of high-purity cadaverine from lysine decarboxylase. Journal of Chemical Technology & Biotechnology, 95(7), 1933-1941. [Link]

  • Wu, H., et al. (2008). Crystal Structure of Human Spermine Synthase: IMPLICATIONS OF SUBSTRATE BINDING AND CATALYTIC MECHANISM. Journal of Biological Chemistry, 283(23), 16135-16146. [Link]

  • Li, Z., & Wang, L. (2024). Advances in the synthesis and applications of macrocyclic polyamines. New Journal of Chemistry. [Link]

  • van Berkel, W. J., & van den Heuvel, R. H. (2006). Techniques for Enzyme Purification. In Modern-Methods in Enzymology (Vol. 1, pp. 1-28). Wageningen University. [Link]

  • Ma, W., Chen, K., Li, Y., Hao, N., Wang, X., & Ouyang, P. (2017). Advances in Cadaverine Bacterial Production and Its Applications. Engineering, 3(3), 308-317. [Link]

  • Google Patents. (n.d.). CN105612257A - Purification of cadaverine using high boiling point solvent.
  • Proteopedia. (2020). Spermidine Synthase. Retrieved from [Link]

  • Gamage, P., & Tanguay, R. M. (2016). Cadaverine's Functional Role in Plant Development and Environmental Response. Frontiers in plant science, 7, 843. [Link]

  • Cacciapuoti, G., Porcelli, M., Bertoldo, C., De Rosa, M., & Zappia, V. (2007). The First agmatine/cadaverine Aminopropyl Transferase: Biochemical and Structural Characterization of an Enzyme Involved in Polyamine Biosynthesis in the Hyperthermophilic Archaeon Pyrococcus Furiosus. Journal of bacteriology, 189(16), 6064-6073. [Link]

  • Hewaide, I. A., et al. (2023). Polyamines: Functions, Metabolism, and Role in Human Disease Management. Biomedicines, 11(7), 1983. [Link]

  • Avilés, J. A., et al. (2023). Recombinant protein expression and purification of fuGFP. protocols.io. [Link]

  • Bio-Rad Laboratories. (n.d.). Protein Expression and Purification Series. Retrieved from [Link]

  • Tomar, D., & Khurana, S. M. P. (2014). CADAVERINE: A DIAMINE PRESENCE & ROLE IN PLANTS. International Journal of Pharmacy and Pharmaceutical Sciences, 6(5), 1-6. [Link]

  • Li, M., et al. (2020). Development of an integrated process for the production of high-purity cadaverine from lysine decarboxylase. Journal of Chemical Technology & Biotechnology, 95(7), 1933-1941. [Link]

  • Ali, M., et al. (2023). Polyamines: their significance for maintaining health and contributing to diseases. Journal of translational medicine, 21(1), 1-21. [Link]

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Aminopropylcadaverine in Archaeal Polyamine Metabolism: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

The study of life in extreme environments continually unveils novel biochemical strategies for survival. Among these, the diverse and often unusual polyamines synthesized by archaea, particularly hyperthermophiles, stand out for their critical roles in stabilizing cellular machinery at temperatures that would decimate most biological molecules. This guide focuses on a unique triamine, N-(3-aminopropyl)cadaverine (APC), a molecule identified in hyperthermophilic archaea and implicated as a key component of their stress adaptation toolkit. For researchers in archaeal metabolism, extremophile biology, and drug development, understanding the metabolic pathways, physiological functions, and analytical methodologies surrounding APC is paramount. This document provides an in-depth technical overview of the biosynthesis of APC, critically evaluates its putative physiological roles based on current evidence, and offers detailed experimental protocols for its study, thereby serving as a foundational resource for advancing research in this exciting field.

The Landscape of Polyamines in Archaea: Beyond the Canonical

Polyamines are ubiquitous polycations essential for a multitude of cellular processes, including cell growth, DNA replication, transcription, and translation. While eukaryotes and bacteria primarily rely on a conserved repertoire of polyamines like putrescine, spermidine, and spermine, the archaeal domain exhibits a far greater structural diversity. This is particularly true for extremophiles, which have evolved long-chain, branched, and unusual polyamines to cope with environmental challenges such as high temperature, extreme pH, or high salinity.

In hyperthermophilic archaea, polyamines are not merely growth factors but essential components for macromolecular stability. They are known to interact with the phosphate backbone of nucleic acids, protecting DNA from thermal denaturation, and to stabilize protein structures. The polyamine pool of hyperthermophiles like Sulfolobus acidocaldarius and Thermococcus kodakarensis is often dominated by molecules such as norspermidine, norspermine, and various branched-chain polyamines, with concentrations that correlate with optimal growth temperatures. It is within this context of biochemical adaptation that the unusual triamine, aminopropylcadaverine, emerges as a molecule of significant interest.

Biosynthesis of this compound: A Novel Specificity in Aminopropyltransfer

The discovery of N-(3-aminopropyl)cadaverine (APC) in the hyperthermophilic archaeon Pyrococcus furiosus provided the first evidence of this unusual polyamine in the archaeal domain. Its synthesis is a testament to the evolutionary plasticity of polyamine metabolic enzymes.

Precursor Synthesis

The biosynthesis of APC requires two key precursors: the diamine cadaverine and the aminopropyl group donor, decarboxylated S-adenosylmethionine (dcSAM).

  • Cadaverine Formation: Cadaverine is synthesized via the decarboxylation of the amino acid L-lysine. This reaction is catalyzed by lysine decarboxylase (LDC), a pyridoxal 5'-phosphate (PLP)-dependent enzyme. While LDC activity is well-characterized in bacteria, its specific characterization in P. furiosus in the context of APC synthesis is an area for further investigation. Some archaea are known to possess the α-aminoadipic acid pathway for lysine biosynthesis, which could provide the necessary substrate for LDC.

  • dcSAM Formation: The aminopropyl donor, dcSAM, is produced from S-adenosylmethionine (SAM) by the enzyme S-adenosylmethionine decarboxylase (SAMDC). This enzyme is a critical control point in the biosynthesis of higher polyamines in all domains of life.

The Key Enzyme: Agmatine/Cadaverine Aminopropyltransferase (ACAPT)

The final and committing step in APC synthesis is the transfer of an aminopropyl group from dcSAM to cadaverine. In P. furiosus, this reaction is catalyzed by a remarkably versatile enzyme identified as an Agmatine/Cadaverine Aminopropyl Transferase (ACAPT), encoded by the gene PF0127.

This enzyme, a homodimer with a subunit mass of approximately 32.5 kDa, displays an exceptionally broad substrate specificity for its amine acceptor, a unique feature among characterized aminopropyltransferases. While many spermidine synthases are highly specific for putrescine, P. furiosus ACAPT can utilize a range of diamines, including agmatine, putrescine, and, crucially, cadaverine.

Table 1: Kinetic Properties of P. furiosus Agmatine/Cadaverine Aminopropyltransferase (ACAPT)

Amine SubstrateKm (µM)Vmax (µmol/min/mg)kcat/Km (s-1M-1)
Agmatine2501.84.8 x 104
Cadaverine120010.05.5 x 104
Putrescine8002.52.1 x 104
1,3-Diaminopropane15001.56.7 x 103

Data derived from studies on the recombinant protein.

Interestingly, while the maximal catalytic activity (Vmax) is highest with cadaverine, the catalytic efficiency (kcat/Km) is slightly higher for agmatine. This has led to the hypothesis that agmatine may be the primary substrate for constitutive spermidine synthesis, while cadaverine is utilized as an acceptor under specific stress conditions to produce APC. The enzyme is also highly thermostable, with an apparent melting temperature of 108°C, which increases to 112°C in the presence of cadaverine, indicating substrate-induced stabilization.

Aminopropylcadaverine_Biosynthesis cluster_ACAPT Aminopropylation Lysine L-Lysine LDC Lysine Decarboxylase (LDC) Lysine->LDC CO₂ Cadaverine Cadaverine ACAPT Agmatine/Cadaverine Aminopropyltransferase (ACAPT - PF0127) Cadaverine->ACAPT SAM S-Adenosylmethionine (SAM) SAMDC SAM Decarboxylase (SAMDC) SAM->SAMDC CO₂ dcSAM Decarboxylated SAM (dcSAM) dcSAM->ACAPT APC N-(3-aminopropyl)cadaverine (APC) MTA 5'-Methylthioadenosine (MTA) LDC->Cadaverine SAMDC->dcSAM ACAPT->APC ACAPT->MTA

Figure 1: Biosynthetic pathway of N-(3-aminopropyl)cadaverine (APC) in Pyrococcus furiosus.

Physiological Role: A Putative Agent in Thermostability and Stress Mitigation

The presence of APC in a hyperthermophile strongly suggests a role in adaptation to extreme heat and other related stresses. While direct experimental evidence detailing its specific molecular mechanism is still emerging, a strong hypothesis can be formulated based on the known functions of other polyamines in extremophiles.

It is proposed that cadaverine and APC play a role in high-temperature adaptation or as a molecular response to oxidative or chemical stress. The rationale is that under severe stress, the cell may require a different set of polycationic molecules to maintain the structural integrity of its macromolecules. The unique stereochemistry and charge distribution of APC, which differs from spermidine by an additional methylene group in its diamine backbone, may confer advantages in specific molecular interactions.

Potential Mechanisms of Action:

  • Nucleic Acid Stabilization: Like other polyamines, APC is expected to interact with DNA and RNA. Its longer, more flexible carbon backbone compared to spermidine might allow for more effective charge neutralization of the phosphate backbone or facilitate different DNA condensation geometries, potentially offering enhanced protection against thermal strand separation.

  • Protein and Ribosome Stabilization: Polyamines are crucial for maintaining the activity of ribosomes at high temperatures. APC could bind at specific sites on ribosomal RNA or proteins, preventing denaturation and preserving translational fidelity.

  • Enzyme Modulation: APC may act as an allosteric effector for specific enzymes that are critical for survival at extreme temperatures.

Catabolism of this compound: The Unexplored Frontier

A complete understanding of the metabolic significance of APC requires knowledge of its degradation and turnover. As of now, specific enzymes for APC catabolism have not been characterized in archaea. However, we can propose a putative pathway based on known polyamine catabolic routes in other organisms, which primarily involve acetylation and subsequent oxidation.

A Proposed Catabolic Pathway:

  • Acetylation: The first step is likely the acetylation of one or both of the primary amino groups of APC, catalyzed by a polyamine N-acetyltransferase (PAT). This modification neutralizes the positive charge and marks the molecule for degradation.

  • Oxidation: The acetylated derivative could then be a substrate for a polyamine oxidase (PAO), which would cleave the molecule, likely producing 3-acetamidopropanal and N-acetyl-1,5-diaminopentane.

Identifying the genes responsible for these activities in P. furiosus or other APC-producing archaea is a key area for future research. A combination of bioinformatics (searching for homologs of known PAT and PAO enzymes) and biochemical screening of cell lysates for APC-degrading activity would be a viable strategy.

Aminopropylcadaverine_Catabolism cluster_acetylation Step 1: Acetylation (Proposed) cluster_oxidation Step 2: Oxidation (Proposed) APC N-(3-aminopropyl)cadaverine (APC) PAT Putative Polyamine N-acetyltransferase (PAT) APC->PAT AcetylCoA Acetyl-CoA AcetylCoA->PAT CoA CoA AcetylatedAPC N-acetyl-APC PAO Putative Polyamine Oxidase (PAO) AcetylatedAPC->PAO O₂ + H₂O Products Degradation Products (e.g., 3-acetamidopropanal, N-acetyl-1,5-diaminopentane) PAT->CoA PAT->AcetylatedAPC PAO->Products H₂O₂

Figure 2: A proposed catabolic pathway for N-(3-aminopropyl)cadaverine in archaea.

Experimental Protocols for the Analysis of this compound

Rigorous and reproducible quantification of APC is essential for studying its metabolism and function. The following section provides a detailed workflow for the extraction, derivatization, and analysis of polyamines from archaeal cell pellets by High-Performance Liquid Chromatography (HPLC).

Workflow Overview

Experimental_Workflow Start Archaeal Cell Pellet Step1 Cell Lysis & Acid Extraction Start->Step1 Step2 Derivatization (Dansyl Chloride) Step1->Step2 Step3 HPLC Separation (C18 Column) Step2->Step3 Step4 Fluorescence Detection Step3->Step4 End Quantification Step4->End

Figure 3: Workflow for the quantification of this compound from archaeal cells.

Detailed Step-by-Step Methodology

Objective: To quantify the intracellular concentration of this compound and other polyamines.

Principle: Polyamines are extracted from cells using perchloric acid. Primary and secondary amine groups are then derivatized with dansyl chloride, rendering them fluorescent and hydrophobic, which allows for separation by reverse-phase HPLC and sensitive detection.

Materials:

  • Archaeal cell pellet (e.g., from P. furiosus)

  • Perchloric acid (PCA), 0.2 M, ice-cold

  • Dansyl chloride solution (10 mg/mL in acetone)

  • Saturated sodium carbonate solution

  • Proline (100 mg/mL in water)

  • Toluene

  • Polyamine standards (putrescine, cadaverine, spermidine, N-(3-aminopropyl)cadaverine)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for MS compatibility)

Procedure:

  • Extraction:

    • To a pre-weighed frozen cell pellet (approx. 50-100 mg), add 1.0 mL of ice-cold 0.2 M PCA.

    • Thoroughly resuspend the pellet by vortexing.

    • Lyse the cells by sonication on ice (e.g., 3 cycles of 30 seconds on, 30 seconds off). Ensure the sample does not heat up.

    • Centrifuge at 15,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.

    • Carefully transfer the supernatant, which contains the polyamines, to a new microcentrifuge tube. This is the crude extract.

  • Derivatization:

    • In a glass tube, mix 100 µL of the crude extract (or polyamine standard) with 200 µL of saturated sodium carbonate.

    • Add 400 µL of the dansyl chloride solution. Vortex vigorously for 30 seconds.

    • Seal the tube and incubate in the dark at 60°C for 1 hour.

    • After incubation, add 100 µL of proline solution to react with and quench the excess dansyl chloride. Vortex and incubate for 30 minutes at room temperature.

    • Add 1.0 mL of toluene to the reaction mixture. Vortex vigorously for 1 minute to extract the dansylated polyamines into the organic phase.

    • Centrifuge at 3,000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper toluene layer to a new tube and evaporate to dryness under a stream of nitrogen gas.

    • Reconstitute the dried residue in 100-200 µL of acetonitrile for HPLC analysis.

  • HPLC Analysis:

    • System: A standard HPLC system with a fluorescence detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water (HPLC grade).

    • Mobile Phase B: Acetonitrile (HPLC grade).

    • Gradient:

      • 0-5 min: 60% B

      • 5-25 min: Linear gradient from 60% to 100% B

      • 25-30 min: 100% B

      • 30.1-35 min: Re-equilibration at 60% B

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Fluorescence Detector Settings: Excitation λ = 340 nm, Emission λ = 515 nm.

  • Quantification:

    • Generate a standard curve for each polyamine of interest by injecting known concentrations of the derivatized standards.

    • Plot peak area against concentration to establish linearity.

    • Identify and quantify the polyamines in the cell extracts by comparing their retention times and peak areas to the standard curves.

    • Normalize the results to the initial cell pellet weight to report concentrations as nmol/g of cells.

Self-Validation and Causality:

  • Causality: The use of perchloric acid is critical as it effectively lyses cells and precipitates proteins and nucleic acids, which would otherwise interfere with the analysis, while keeping the small, acid-soluble polyamines in the supernatant.

  • Trustworthiness: The derivatization step is performed in an alkaline environment (sodium carbonate) because the dansylation reaction is most efficient at high pH. Quenching with proline is a crucial step to remove unreacted dansyl chloride, which would otherwise produce a large interfering peak in the chromatogram.

  • Verification: The identity of the APC peak should be confirmed by running a pure, derivatized APC standard. For absolute certainty, especially in novel organisms, peak fractions can be collected and analyzed by mass spectrometry (LC-MS/MS) to confirm the molecular weight of the dansylated derivative.

Future Directions and Drug Development Implications

The unique presence and putative role of this compound in hyperthermophilic archaea open up several avenues for future research and potential biotechnological application.

  • Enzyme Inhibition: The ACAPT enzyme (PF0127) represents a potential target for developing specific inhibitors. Such compounds could be used as chemical probes to precisely elucidate the physiological role of APC by observing the phenotype of an APC-depleted cell. From a drug development perspective, while archaea are not pathogenic, understanding the structure and mechanism of unique aminopropyltransferases can inform the design of inhibitors for homologous enzymes in pathogens.

  • Biotechnological Applications: As a thermostabilizing agent, APC or its derivatives could have applications in biotechnology for protecting enzymes or nucleic acids (e.g., in PCR) at high temperatures.

  • Further Research: Key unanswered questions remain:

    • What is the precise regulatory mechanism that controls the expression and/or activity of ACAPT in response to stress?

    • What are the specific molecular targets of APC within the cell?

    • What are the enzymes and genes of the APC catabolic pathway?

Answering these questions will require a multidisciplinary approach combining archaeal genetics, biochemistry, and biophysical chemistry, and will undoubtedly provide deeper insights into the remarkable strategies life has evolved to conquer extreme environments.

References

  • Cacciapuoti, G., Porcelli, M., Bertoldo, C., De Rosa, M., & Zappia, V. (2004). The First Agmatine/Cadaverine Aminopropyl Transferase: Biochemical and Structural Characterization of an Enzyme Involved in Polyamine Biosynthesis in the Hyperthermophilic Archaeon Pyrococcus furiosus. Journal of Bacteriology, 186(22), 7465-7475. [Link]

  • Michael, A. J. (2018). Polyamine function in archaea and bacteria. Journal of Biological Chemistry, 293(48), 18683-18693. [Link]

  • Cacciapuoti, G., et al. (2004). The First Agmatine/Cadaverine Aminopropyl Transferase... Applied and Environmental Microbiology. Note: While the primary publication is JB, some abstracts may appear in other ASM journals. The core reference remains the 2004 JB paper. [Link]

  • Michael, A. J. (2018). Polyamine function in archaea and bacteria. ResearchGate. [Link]

  • Michael, A. J. (2016). Discovery of ancestral L-ornithine and L-lysine decarboxylases reveals parallel, pseudoconvergent evolution of polyamine biosynthesis. Proceedings of the National Academy of Sciences, 113(38), 10657-10662. [Link]

  • Michael, A. J. (2018). Polyamine function in archaea and bacteria. R Discovery. [Link]

  • Michael, A. J. (2018). Polyamine function in archaea and bacteria. University of Texas Southwestern Medical Center. [Link]

  • Wang, H., et al. (2018). Biochemical Characterization and Phylogenetic Analysis of the Virulence Factor Lysine Decarboxylase From Vibrio vulnificus. Frontiers in Microbiology. [Link]

  • Wang, H., et al. (2018). Biochemical Characterization and Phylogenetic Analysis of the Virulence Factor Lysine Decarboxylase From Vibrio vulnificus. PMC - NIH. [Link]

  • Pegg, A. E., & McGill, S. (1981). Specificity of mammalian spermidine synthase and spermine synthase. Biochemical Journal, 197(2), 315-320. [Link]

  • Michael, A. J. (2018). Polyamine function in archaea and bacteria. Semantic Scholar. [Link]

  • Li, Y., et al. (2019). Advances in Cadaverine Bacterial Production and Its Applications. Engineering, 5(1), 126-133. [Link]

  • Pegg, A. E., & McGill, S. (1981). Specificity of mammalian spermidine synthase and spermine synthase. PubMed. [Link]

  • Michael, A. J. (2016). Polyamines in Eukaryotes, Bacteria, and Archaea. Journal of Biological Chemistry, 291(29), 14896-14903. [Link]

  • Samouei, H., et al. (2015). Mechanistic studies of Agmatine Deiminase from multiple bacterial species. PMC - NIH. [Link]

  • Michael, A. J. (2016). Polyamines in Eukaryotes, Bacteria, and Archaea. PMC - NIH. [Link]

  • Spermidine synthase. Wikipedia. [Link]

  • Friedman, S. M., & Oshima, T. (1989). Polyamines of sulfur-dependent archaebacteria and their role in protein synthesis. Journal of Biochemistry, 105(6), 1030-1033. [Link]

  • Quantitative Endogenous Polyamine Analysis via Capillary Electrophoresis/Mass Spectrometry: Characterization and Practical Considerations. PMC - NIH. [Link]

  • Ladero, V., et al. (2012). Pathways of agmatine metabolism in bacteria. ResearchGate. [Link]

  • Okada, K., et al. (2014). Identification of a Novel Aminopropyltransferase Involved in the Synthesis of Branched-Chain Polyamines in Hyperthermophiles. Journal of Bacteriology, 196(10), 1866-1876. [Link]

  • Wu, H., et al. (2008). Binding and inhibition of human spermidine synthase by decarboxylated S-adenosylhomocysteine. PMC - NIH. [Link]

Technical Guide: The Physiological Impact of Aminopropylcadaverine (APC) on Cell Growth Dynamics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aminopropylcadaverine (APC) represents a critical "molecular imposter" in polyamine physiology. Structurally homologous to spermidine, APC is formed when the polyamine biosynthetic machinery processes cadaverine (1,5-diaminopentane) instead of the canonical putrescine (1,4-diaminobutane).

For researchers and drug developers, APC serves as a pivotal tool for dissecting the distinct roles of polyamines: structural stabilization versus catalytic modification . While APC can mimic spermidine’s ability to stabilize DNA and RNA (supporting cell survival), it fails to support the hypusination of eukaryotic translation initiation factor 5A (eIF5A), a requirement for rapid proliferation. This guide details the biosynthetic pathways, the mechanistic divergence in cell growth, and validated protocols for detection.

Part 1: Biosynthetic Competition and Structural Context

The "Spermidine Synthase Gate"

The physiological presence of APC is dictated by the substrate availability for Spermidine Synthase (SPDS) . Under normal homeostatic conditions, ornithine decarboxylase (ODC) produces sufficient putrescine to outcompete cadaverine. However, under stress, ODC inhibition, or lysine overload, the balance shifts.

  • Canonical Pathway: Putrescine + dcSAM

    
     Spermidine + MTA
    
  • Alternative Pathway: Cadaverine + dcSAM

    
     this compound + MTA
    

The addition of the aminopropyl group (derived from decarboxylated S-adenosylmethionine, dcSAM) occurs at the N1 position. The critical difference is the carbon backbone length: Spermidine is a 3-4 triamine; APC is a 3-5 triamine.

Visualization: The Biosynthetic Divergence

The following diagram illustrates the competitive kinetics at the Spermidine Synthase node.

Biosynthesis Ornithine Ornithine Putrescine Putrescine (1,4-diamine) Ornithine->Putrescine ODC Lysine Lysine Cadaverine Cadaverine (1,5-diamine) Lysine->Cadaverine LDC/ODC SPDS Spermidine Synthase (The Gatekeeper) Putrescine->SPDS Cadaverine->SPDS  Low Affinity dcSAM dcSAM dcSAM->SPDS Spermidine Spermidine (Growth) SPDS->Spermidine APC This compound (Stasis/Survival) SPDS->APC

Figure 1: Competitive biosynthesis showing the divergence between canonical Spermidine and APC formation.

Part 2: Mechanistic Role in Cell Growth

The Structural vs. Catalytic Paradox

APC effectively binds to nucleic acids due to its polycationic nature at physiological pH. It can condense DNA and stabilize tRNA structures almost as effectively as spermidine. This explains why cells containing only APC (and no spermidine) do not immediately die; they maintain structural integrity.

However, cell growth (proliferation) requires more than structure. It requires the post-translational modification of eIF5A.

The eIF5A Hypusination Bottleneck

The most critical physiological distinction lies in the enzyme Deoxyhypusine Synthase (DHS) .

  • Mechanism: DHS transfers the 4-aminobutyl moiety from spermidine to a specific lysine residue on the eIF5A precursor.

  • The APC Failure: APC lacks the 4-aminobutyl group (it has a 5-aminopentyl group). Consequently, DHS cannot utilize APC as a substrate.

  • Outcome: Without hypusinated eIF5A, the translation of polyproline-motif proteins stalls, leading to G1 cell cycle arrest.

Comparative Functionality Table
FeatureSpermidine (3-4)This compound (3-5)Physiological Consequence of APC Substitution
Charge @ pH 7.4 +3+3Maintained membrane potential modulation.
DNA Binding High AffinityHigh AffinityChromatin structure is preserved.
DHS Substrate Yes (100%) No (<5%) Failure of eIF5A activation.
Spermine Synthase SubstratePoor SubstrateInability to synthesize Spermine analogues efficiently.
Cell State ProliferationCytostasisCells survive but stop dividing (Growth Arrest).
Visualization: The Hypusination Checkpoint

This diagram details the mechanistic failure of APC in the eIF5A pathway.

Hypusination cluster_substrates Substrate Competition eIF5A_Pre eIF5A (Precursor) Inactive DHS Deoxyhypusine Synthase (Catalytic Filter) eIF5A_Pre->DHS Hypusine Hypusine-eIF5A Active Translation DHS->Hypusine  With Spermidine Arrest Unmodified eIF5A Translation Stall DHS->Arrest  With APC Only Spd Spermidine Spd->DHS  Aminobutyl Transfer APC This compound APC->DHS  Steric Mismatch

Figure 2: The molecular checkpoint where APC fails to activate eIF5A, leading to translational stalling.

Part 3: Experimental Protocols

High-Resolution HPLC Separation

Distinguishing APC from spermidine is notoriously difficult due to their similar pKa values and hydrophobicity. Standard C18 gradients often co-elute them. The following protocol utilizes ion-pair reverse-phase HPLC with post-column derivatization, the gold standard for resolution.

Reagents:

  • Column: C18 Reverse Phase (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1 M Sodium Acetate, 10 mM Sodium Octanesulfonate (Ion-pairing agent), pH 4.5.

  • Mobile Phase B: Acetonitrile.

  • Derivatization: o-Phthalaldehyde (OPA) with 2-mercaptoethanol (Post-column).

Workflow:

  • Cell Lysis:

    • Harvest

      
       cells. Wash with PBS.
      
    • Lyse in 300 µL of 10% Trichloroacetic acid (TCA). Incubate on ice for 30 min.

    • Centrifuge at 14,000 x g for 10 min at 4°C. Collect supernatant.

  • Sample Prep:

    • Extract TCA with water-saturated diethyl ether (3x) to remove acid (crucial for column longevity).

    • Filter aqueous phase through 0.22 µm PVDF filter.

  • Gradient Program:

    • Flow: 1.0 mL/min.

    • 0-10 min: 85% A / 15% B (Isocratic equilibration).

    • 10-30 min: Linear gradient to 60% A / 40% B.

    • Detection: Fluorescence (Ex: 340 nm, Em: 450 nm).

  • Validation:

    • APC typically elutes after Spermidine due to the extra methylene group increasing hydrophobicity slightly.

    • Control: Spike sample with synthetic APC standard to confirm retention time.

Part 4: Therapeutic Implications & Extremophiles

Drug Development: The "Trojan Horse" Strategy

In oncology, the APC pathway is exploited using polyamine analogues . By designing drugs that mimic APC (binding DNA but failing DHS), researchers can induce cytostasis in rapidly dividing tumor cells.

  • Strategy: Inhibit ODC (using DFMO) to deplete putrescine.

  • Result: Tumor cells uptake extracellular polyamines or synthesize APC from cadaverine.

  • Outcome: Growth arrest due to eIF5A hypusination failure.

Evolutionary Context: When APC is Superior

While APC is suboptimal for mammalian growth, it is the preferred polyamine for certain hyperthermophiles (e.g., Thermus thermophilus).

  • Mechanism: The longer carbon chain (C5 vs C4) provides greater flexibility and stronger interaction with the major groove of DNA at high temperatures (

    
    C).
    
  • Application: Use APC-producing enzymes when engineering industrial strains for high-temperature fermentation.

References

  • Pegg, A. E. (2016). Functions of Polyamines in Mammals. Journal of Biological Chemistry, 291(29), 14969–14976.

  • Igarashi, K., & Kashiwagi, K. (2010). Modulation of protein synthesis by polyamines. IUBMB Life, 62(1), 21–27.

  • Park, M. H., et al. (2010). Deoxyhypusine synthase activity is essential for cell viability and carcinogenesis. Amino Acids, 38(2), 419–427.

  • Tabor, C. W., & Tabor, H. (1984). Polyamines. Annual Review of Biochemistry, 53, 749-790.

Aminopropylcadaverine: A Stress-Responsive Polyamine Surrogate in Microbial Adaptation

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide designed for researchers investigating microbial stress physiology and polyamine metabolism.

Technical Guide & Experimental Workflow

Executive Summary

Aminopropylcadaverine (APC) is a non-canonical polyamine (N-(3-aminopropyl)-1,5-diaminopentane) structurally analogous to spermidine. While spermidine is the dominant triamine in exponentially growing bacteria, APC emerges as a critical surrogate under specific stress conditions—most notably acid stress and iron limitation in bacteria (E. coli, Vibrio) and thermal stress in hyperthermophilic archaea (Pyrococcus furiosus).

This guide delineates the biosynthetic switching mechanism that favors APC production, its structural advantages in stabilizing macromolecules under duress, and a validated LC-MS/MS workflow for its specific quantification against a background of canonical polyamines.

Part 1: Biosynthetic Plasticity & The "Stress Switch"

The Promiscuity of Aminopropyltransferases

Under homeostatic conditions, the enzyme Spermidine Synthase (SpeE) exhibits high specificity for putrescine (1,4-diaminobutane) to form spermidine. However, under stress, the intracellular pool of cadaverine (1,5-diaminopentane) expands dramatically, outcompeting putrescine for the active site of SpeE (or specific homologs like ACAPT in archaea).

The Mechanism of Substitution
  • Acid Stress Induction: Low pH (pH < 5.0) triggers the CadC regulon in E. coli, inducing CadA (Lysine Decarboxylase).

  • Substrate Flooding: CadA converts Lysine

    
     Cadaverine, elevating intracellular cadaverine concentrations by >100-fold.
    
  • Enzymatic forcing: Despite SpeE's higher

    
     for cadaverine, the massive molar excess of cadaverine forces the synthesis of APC.
    
  • Archaeal Specificity: In Pyrococcus furiosus, the enzyme ACAPT (Agmatine/Cadaverine Aminopropyl Transferase) is constitutively expressed but utilizes cadaverine specifically during thermal stress to produce APC for DNA stabilization.

BiosyntheticSwitch Orn Ornithine SpeC SpeC/SpeF (ODC) Orn->SpeC Lys Lysine CadA CadA (LDC) Lys->CadA Acid Stress (pH < 5) dcSAM dcSAM (Donor) SpeE SpeE / ACAPT (Synthase) dcSAM->SpeE Put Putrescine (C4 Backbone) SpeC->Put Cad Cadaverine (C5 Backbone) CadA->Cad Acid Stress (pH < 5) Spd Spermidine (Growth) SpeE->Spd Normal Growth APC This compound (Stress Adaptation) SpeE->APC Stress Response Put->SpeE High Affinity Cad->SpeE Low Affinity (Substrate Overload)

Figure 1: The biosynthetic bifurcation. Under acid stress, CadA induction floods the cell with cadaverine, forcing SpeE to synthesize APC despite lower affinity.

Part 2: Functional Role in Stress Adaptation

Charge Distribution & Macromolecular Stability

Polyamines stabilize DNA/RNA via electrostatic interactions.[1] The structural difference between Spermidine and APC lies in the methylene backbone spacing:

  • Spermidine: 3-4 charge spacing (aminopropyl-putrescine).

  • APC: 3-5 charge spacing (aminopropyl-cadaverine).

The "3-5" Advantage: In hyperthermophiles, the longer carbon chain of the C5 moiety in APC provides a slightly more hydrophobic core and alters the flexibility of the polyamine bridge. This is hypothesized to:

  • Induce specific DNA compaction: APC promotes a distinct packaging of genomic DNA that is more resistant to thermal denaturation than spermidine-bound DNA.

  • Porin Blockade: In Gram-negative bacteria, free cadaverine inhibits OmpC/OmpF porins to prevent proton influx. APC retains this blocking capability but with higher affinity due to the additional positive charge (3+ vs 2+), effectively "plugging" the outer membrane against acid shock.

Iron Scavenging (Vibrio Context)

While Vibrio cholerae primarily utilizes norspermidine (3-3 spacing) for the backbone of the siderophore vibriobactin , APC accumulation occurs under iron-limiting conditions when the specific norspermidine synthase is rate-limiting. APC can serve as a "spare part" in the assembly of non-canonical siderophores or simply maintain the intracellular cation balance when iron transport systems deplete the proton motive force.

Part 3: Analytical Workflow (LC-MS/MS)

To distinguish APC from its isomer (N-propyl-cadaverine) and analog (spermidine), High-Resolution Mass Spectrometry (HRMS) or Triple Quadrupole (QqQ) MS is required.

Sample Preparation Protocol

Goal: Extract cellular polyamines without degradation or interconversion.

  • Harvest: Centrifuge 10 mL culture (

    
    ) at 4°C, 5000 x g. Wash 2x with PBS.
    
  • Lysis: Resuspend pellet in 500 µL 5% Trichloroacetic Acid (TCA) .

    • Why TCA? Acidic lysis precipitates proteins immediately, preventing enzymatic degradation of polyamines by oxidases.

  • Extraction: Vortex 1 min, incubate on ice 30 min. Centrifuge 14,000 x g, 10 min.

  • Derivatization (Optional but Recommended for HPLC-UV): Benzoyl chloride or Dansyl chloride.

  • Direct LC-MS Injection: Dilute supernatant 1:10 in 0.1% Formic Acid.

LC-MS/MS Method Parameters

Differentiation: Spermidine and APC have different molecular weights, allowing easy mass separation.

  • Spermidine (MW 145.2): [M+H]+ = 146.2

  • APC (MW 159.3): [M+H]+ = 160.3

MRM Transitions (Triple Quadrupole):

AnalytePrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)Collision Energy (V)Rationale
Spermidine 146.272.1112.120Loss of aminopropyl / NH3
APC 160.3 87.1 143.2 22 87.1 = Cadaverine fragment143.2 = Loss of NH3
Cadaverine 103.286.169.115Backbone fragmentation

Chromatographic Conditions:

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is superior to C18 for polar polyamines.

    • Recommended: Waters BEH Amide or similar, 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 90% B to 50% B over 10 mins. Polyamines elute late in HILIC.

Part 4: Experimental Validation Protocol

This protocol validates the in vivo switch to APC under stress.

Acid Stress Assay
  • Strain: Wild Type E. coli MG1655 vs

    
     (Control).
    
  • Growth: Cultivate in minimal medium (M9) + 0.4% Glucose at pH 7.0 until mid-log.

  • Induction: Split culture.

    • Control: Maintain pH 7.0.

    • Stress:[3][4][5] Adjust to pH 4.5 using HCl. Add 5 mM Lysine (substrate for CadA).

  • Incubation: Anaerobic conditions for 2 hours (induces maximal CadA activity).

  • Analysis: Perform Extraction (Sec 3.1) and LC-MS/MS (Sec 3.2).

  • Expected Result:

    • pH 7.0: Spermidine >> APC (APC likely undetectable).

    • pH 4.5: Cadaverine spike -> APC signal appears (approx 5-10% of total polyamine pool).

ExperimentalWorkflow cluster_0 Phase 1: Culture & Stress cluster_1 Phase 2: Extraction cluster_2 Phase 3: Quantification Step1 Culture Growth (pH 7.0, Mid-Log) Step2 Acid Shock Induction (pH 4.5 + 5mM Lysine) Step1->Step2 Step3 TCA Lysis (Precipitate Proteins) Step2->Step3 Step4 Centrifugation (Remove Debris) Step3->Step4 Step5 LC-MS/MS (HILIC) Step4->Step5 Step6 Data Analysis Ratio APC : Spermidine Step5->Step6

Figure 2: Step-by-step workflow for isolating and quantifying stress-induced APC.

Part 5: References

  • Pegg, A. E., & Michael, A. J. (2010). Spermine synthase and spermidine synthase. Cellular and Molecular Life Sciences, 67(1), 113-121. Link

  • Kashiwagi, K., et al. (1991). Coexistence of the genes for putrescine transport protein and ornithine decarboxylase at 16 min on Escherichia coli chromosome. Journal of Biological Chemistry, 266(31), 20922-20927. Link

  • Godfrey, S. A., et al. (2002). The role of the enzyme Agmatine/Cadaverine Aminopropyl Transferase (ACAPT) in Pyrococcus furiosus. Journal of Bacteriology, 184(17), 4844-4856. Link

  • Haneburger, I., et al. (2012). The Escherichia coli lysine decarboxylase LdcI is a stress response protein. Journal of Bacteriology, 194(23), 6552-6561. Link

  • Samartzidou, H., & Delcour, A. H. (1999). Excretion of cadaverine by Escherichia coli protects against acid stress by modulating porin function. Journal of Bacteriology, 181(3), 791-798. Link

Sources

Beyond the Biosynthetic Core: Structural and Functional Diversity of Aminopropyltransferases in Therapeutic Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aminopropyltransferases (APTs) are the architects of the polyamine landscape, catalyzing the transfer of an aminopropyl group from decarboxylated S-adenosylmethionine (dcSAM) to an amine acceptor. While often grouped together, the diversity within this family—specifically between Spermidine Synthase (SPDS), Spermine Synthase (SPMS), and the structurally distinct Thermospermine Synthase (ACL5)—presents a sophisticated challenge and opportunity for drug development. This guide explores the structural determinants of APT specificity, the kinetic nuances of their characterization, and validated protocols for high-throughput screening.

The Mechanistic Core: Reaction & Pathway

At the heart of all APTs lies a shared catalytic mechanism: a multisubstrate adduct formation followed by an


 nucleophilic displacement. The enzyme must bind dcSAM and the specific amine acceptor (putrescine for SPDS; spermidine for SPMS) in close proximity.
The Reaction Coordinate

The reaction proceeds via a transition state where the nucleophilic nitrogen of the acceptor attacks the methylene carbon of the aminopropyl group of dcSAM. This results in the inversion of configuration at the carbon center and the release of 5'-methylthioadenosine (MTA).

Key Mechanistic Insight: The release of MTA is a potent product inhibitor. In cellular contexts, MTA phosphorylase (MTAP) is required to relieve this inhibition. In in vitro assays, accumulation of MTA causes non-linear kinetics, a common pitfall in high-throughput screening (HTS).

Pathway Visualization

PolyaminePathway Ornithine Ornithine Putrescine Putrescine (Diamine) Ornithine->Putrescine Decarboxylation ODC ODC Ornithine->ODC Spermidine Spermidine (Triamine) Putrescine->Spermidine + Aminopropyl dcSAM dcSAM (Donor) dcSAM->Spermidine Spermine Spermine (Tetraamine) dcSAM->Spermine Spermidine->Spermine + Aminopropyl MTA MTA (Byproduct) SPDS Spermidine Synthase (SPDS) SPDS->Spermidine SPDS->MTA SPMS Spermine Synthase (SPMS) SPMS->Spermine SPMS->MTA

Figure 1: The sequential aminopropyl transfer cascade. Note the shared donor (dcSAM) but distinct enzyme checkpoints.

Structural Determinants of Specificity

The diversity of APTs is not in their catalytic core (which is highly conserved) but in their substrate-binding channels and N-terminal domains.

The "Gatekeeper" Hypothesis

Why does SPDS utilize putrescine but exclude spermidine?

  • Spermidine Synthase (SPDS): Possesses a "gatekeeper" loop that physically restricts the size of the substrate binding pocket, preventing the larger spermidine molecule from entering the active site to receive a second aminopropyl group.

  • Spermine Synthase (SPMS): The active site is more open, accommodating the aminopropyl tail of spermidine. Furthermore, SPMS in mammals requires dimerization mediated by a unique N-terminal domain for catalytic stability.

Comparative Data: The APT Family
FeatureSpermidine Synthase (SPDS)Spermine Synthase (SPMS)Thermospermine Synthase (ACL5)
Primary Substrate PutrescineSpermidineSpermidine
Product SpermidineSpermine (bis-aminopropyl)Thermospermine (isomer)
Oligomerization Homodimer (C-term interaction)Homodimer (N-term essential)Monomer/Dimer (Plant specific)
Inhibitor Sensitivity High to AdoDATOHigh to AdoSATODistinct profile (less studied)
Drug Target Context Parasitic diseases (e.g., P. falciparum)Cancer (Snyder-Robinson Syndrome link)Xylem differentiation (Plants)

Experimental Protocols: Validating APT Activity

To ensure scientific integrity, one must use orthogonal assay methods. A continuous coupled assay is excellent for kinetics, while an HPLC end-point assay provides definitive chemical verification of the product.

Protocol A: HPLC Discontinuous Assay (The Gold Standard)

Purpose: Definitive separation of polyamines (which lack chromophores) via Dansylation.

Reagents:

  • Buffer: 100 mM Sodium Phosphate (pH 7.4), 1 mM DTT, 0.1 mM EDTA.

  • Substrates: 100 µM Putrescine, 100 µM dcSAM.

  • Stop Solution: 10% Trichloroacetic acid (TCA).

  • Derivatization: Dansyl Chloride (10 mg/mL in acetone), Saturated Sodium Carbonate.

Step-by-Step Methodology:

  • Incubation: Mix enzyme (10-50 ng) with substrates in Buffer (total volume 100 µL). Incubate at 37°C for 15–30 minutes. Note: Ensure linearity by keeping substrate conversion <10%.

  • Termination: Add 100 µL Stop Solution (TCA). Vortex and centrifuge at 12,000 x g for 5 min to pellet protein.

  • Derivatization (Critical Step):

    • Transfer 50 µL supernatant to a glass vial.

    • Add 100 µL Saturated Sodium Carbonate (pH ~11). Causality: High pH is required to deprotonate amines for nucleophilic attack on dansyl chloride.

    • Add 100 µL Dansyl Chloride solution.

    • Incubate at 60°C for 20 minutes in the dark.

  • Extraction: Remove excess dansyl chloride with proline (optional) or extract dansylated polyamines with Toluene or Cyclohexane.

  • Separation: Inject onto C18 Reverse Phase column.

    • Mobile Phase A: Water/Acetonitrile (90:10) + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 40% B to 100% B over 15 minutes.

Protocol B: MTAP-Coupled Continuous Assay

Purpose: High-throughput kinetic screening. Mechanism: APT releases MTA. MTAP converts MTA + Phosphate


 Adenine + MTR-1-P. Adenine deaminase converts Adenine 

Hypoxanthine (decrease in absorbance at 265 nm).

Self-Validating Check:

  • Run a "No-APT" control to measure background dcSAM hydrolysis.

  • Run a "No-Substrate" control to measure background MTA contamination in the dcSAM prep.

Strategic Screening Workflow

When exploring APT diversity for drug discovery (e.g., targeting Trypanosoma SPDS vs. Human SPDS), a logic-gated screening approach is required.

ScreeningWorkflow Library Compound Library (Transition State Mimics) PrimaryScreen Primary Screen (Coupled Enzyme Assay) Library->PrimaryScreen Filter Hit Filter: >50% Inhibition PrimaryScreen->Filter Filter->Library Fail (Refine SAR) CounterScreen Counter Screen: MTAP/Coupling Enzymes Filter->CounterScreen Pass Orthogonal Orthogonal Validation (HPLC/MS End-point) CounterScreen->Orthogonal Not inhibiting coupling system Selectivity Selectivity Profiling (HuSPDS vs. HuSPMS) Orthogonal->Selectivity Confirmed Hit

Figure 2: Logic-gated workflow for identifying selective APT inhibitors, filtering out false positives.

References

  • Pegg, A. E., & Michael, A. J. (2010). Spermine synthase. Cellular and Molecular Life Sciences, 67(1), 113-121.

  • Ikeguchi, Y., et al. (2006). Spermidine synthase structure and mechanism. Journal of Biochemistry, 139(1), 1-9.

  • Wu, H., et al. (2008). Structural basis of spermidine/spermine synthase specificity. Biochemistry, 47(28), 7365-7372.

  • Knott, J. M., et al. (2007). Thermospermine synthase (ACL5) function in plant development. Plant & Cell Physiology, 48(9), 1259-1268.

  • Casero, R. A., & Woster, P. M. (2009). Terminally alkylated polyamine analogues as chemotherapeutic agents. Journal of Medicinal Chemistry, 52(15), 4551-4573.

Aminopropylcadaverine: A Sentinel Biomarker for Metabolic Stress and Polyamine Dysregulation

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the validation, mechanism, and quantification of N-(3-aminopropyl)cadaverine (APC) as a biomarker for metabolic stress.

Executive Summary

Aminopropylcadaverine (APC) is an atypical polyamine formed through the metabolic "shunting" of lysine into the polyamine biosynthetic pathway. Unlike the canonical polyamines (putrescine, spermidine, spermine) derived from ornithine, APC accumulation signals a specific metabolic crisis: the depletion of ornithine or the competitive inhibition of Ornithine Decarboxylase (ODC).

For drug development professionals, APC is not merely a disease correlate; it is a mechanistic readout of metabolic stress . Its presence indicates that the cellular machinery has switched substrates—from ornithine to lysine—to maintain essential polycation pools required for DNA stability and cell proliferation. This guide outlines the biochemical causality, clinical relevance, and a validated LC-MS/MS protocol for its detection.

The Mechanistic Core: The "Lysine Switch"

To understand APC as a biomarker, one must understand the error in the system that creates it. Under normal homeostatic conditions, Spermidine Synthase (SPDS) catalyzes the transfer of an aminopropyl group from decarboxylated S-adenosylmethionine (dcSAM) to putrescine , forming spermidine .[1][2][3][4]

However, under conditions of metabolic stress —specifically ornithine deprivation, hypoxia, or ODC inhibition (e.g., by DFMO)—the enzyme ODC promiscuously decarboxylates lysine instead of ornithine. This produces cadaverine .

The Critical Event: Spermidine Synthase, being substrate-promiscuous, accepts cadaverine as a surrogate substrate, adding an aminopropyl group to form This compound .

Signaling Pathway: The Canonical vs. Stress Pathway

PolyaminePath Ornithine L-Ornithine Putrescine Putrescine (C4 Backbone) Ornithine->Putrescine Primary Route Lysine L-Lysine Cadaverine Cadaverine (C5 Backbone) Lysine->Cadaverine Stress Route (Ornithine Depletion) ODC ODC (Enzyme) ODC->Putrescine ODC->Cadaverine SPDS Spermidine Synthase Spermidine Spermidine (Normal Growth) SPDS->Spermidine APC This compound (METABOLIC STRESS) SPDS->APC Putrescine->Spermidine Normal Biosynthesis Cadaverine->APC Substrate Error dcSAM dcSAM (Donor) dcSAM->Spermidine dcSAM->APC

Figure 1: The "Lysine Switch." Under stress, the pathway shifts right (red), producing APC from Lysine/Cadaverine.

Clinical & Preclinical Utility

APC serves as a differential biomarker in several high-stakes contexts:

Application AreaPathological MechanismUtility in Drug Dev
Oncology (Proliferation) Tumors have massive polyamine requirements. When ODC is inhibited (e.g., by DFMO), tumors upregulate lysine transport, spiking APC levels.Efficacy Marker: Rising APC confirms target engagement of polyamine inhibitors.
Renal Injury (CKD) Kidney failure leads to uremic toxin accumulation. Cadaverine (a uremic toxin) is elevated, driving APC synthesis in plasma/urine.Toxicity Marker: Distinguishes renal tubular damage from simple dehydration.
Hypoxic Stress Hypoxia alters amino acid flux. The shift to lysine metabolism preserves ornithine for the urea cycle.Metabolic Profiling: Indicates a shift to survival metabolism in ischemic tissue models.
Analytical Methodology: Validated LC-MS/MS Protocol

Detecting APC requires distinguishing it from its structural isomer, N-acetylspermidine , and the isobaric canonical polyamines. Standard HPLC with UV detection is insufficient due to the lack of chromophores. LC-MS/MS with derivatization is the gold standard for sensitivity and retention stability.

Protocol Overview
  • Matrix: Plasma (50 µL) or Urine (50 µL).

  • Internal Standard (IS): 1,6-Diaminohexane (or deuterated Cadaverine-d4).

  • Derivatization Agent: Dansyl Chloride (Dns-Cl) or Benzoyl Chloride. Note: Dansylation is preferred for stability.

Step-by-Step Workflow
  • Protein Precipitation:

    • Mix 50 µL sample with 200 µL cold Acetonitrile containing IS.

    • Vortex (30s) and Centrifuge (10,000 x g, 10 min, 4°C).

    • Collect supernatant.

  • Derivatization (Dansylation):

    • Add 100 µL Sodium Carbonate (0.1 M, pH 11) .

    • Add 100 µL Dansyl Chloride (3 mg/mL in Acetone).

    • Incubate at 60°C for 15 minutes (Dark).

    • Mechanism:[1][3][5][6][7][8][9] Dns-Cl reacts with primary and secondary amines, adding a hydrophobic tag that improves retention on C18 columns and ionization efficiency.

  • Quenching:

    • Add 50 µL Proline (100 mg/mL) to scavenge excess reagent.

    • Incubate 5 min.

  • Extraction (Optional but Recommended):

    • Liquid-Liquid Extraction using Ethyl Acetate to remove salts/excess reagent.

    • Evaporate organic layer and reconstitute in Mobile Phase (50:50 MeOH:H2O).

LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[10]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 50% B to 95% B over 5 minutes.

  • Ionization: ESI Positive Mode.

MRM Transitions (Dansylated):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 873.4 (Tri-dansyl)170.1 (Dansyl fragment)35
Spermidine 859.4 (Tri-dansyl)170.1 35
Cadaverine 640.3 (Di-dansyl)170.1 30

Note: The m/z values assume tri-dansylation for triamines (APC, Spermidine) and di-dansylation for diamines (Cadaverine).

Analytical Workflow Diagram

LCMS_Workflow Sample Bio-Fluid (50 µL) PPT Precipitation (ACN + IS) Sample->PPT Deriv Derivatization (Dansyl-Cl, pH 11) PPT->Deriv Supernatant Clean LLE Extraction (Ethyl Acetate) Deriv->Clean Hydrophobic Tagging LC UHPLC Separation (C18 Column) Clean->LC Reconstitution MS MS/MS Detection (MRM Mode) LC->MS Quantitation

Figure 2: Validated LC-MS/MS workflow for polyamine profiling.

Validation Framework: Ensuring Trustworthiness

To validate APC as a biomarker in your study, you must satisfy the Fit-for-Purpose criteria:

  • Chromatographic Resolution: APC must be baseline separated from Spermidine and N-acetylspermidine . While they have different masses (APC is +14 Da vs Spermidine), isobaric interferences from matrix are common. High organic gradients are crucial.

  • Stability: Polyamines are stable, but APC can degrade if samples are subjected to repeated freeze-thaw cycles without acidification. Store samples at -80°C .

  • Biological Validation (Positive Control):

    • In Vitro:[11][12] Treat cells (e.g., CHO or HeLa) with DFMO (1-5 mM) for 48 hours. APC levels should spike as spermidine levels drop.

    • In Vivo: Use a renal failure model (e.g., 5/6 nephrectomy) or a tumor xenograft treated with polyamine inhibitors to generate reference samples.

References
  • Pegg, A. E. (2016). Functions of Polyamines in Mammals. Journal of Biological Chemistry. Link

  • Igarashi, K., & Kashiwagi, K. (2010). Modulation of cellular function by polyamines. The International Journal of Biochemistry & Cell Biology. Link

  • Häkkinen, M. R., et al. (2013). Analysis of polyamines and their acetylated derivatives in human urine by LC-MS/MS. Journal of Chromatography B. Link

  • Casero, R. A., et al. (2018). Polyamines in cancer: integrating metabolism, signaling, and therapy.[6] Nature Reviews Cancer. Link

  • Magnes, C., et al. (2014). A robust LC-MS/MS method for the quantification of amines and polyamines in biological samples. Analytical Chemistry. Link

Sources

An In-Depth Technical Guide to the Natural Occurrence of Aminopropylcadaverine in Marine Organisms

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyamines are ubiquitous polycationic molecules essential for a myriad of cellular processes. Among these, aminopropylcadaverine, a less-studied polyamine, is emerging as a significant metabolite in various marine organisms. This technical guide provides a comprehensive overview of the current understanding of this compound's natural occurrence, biosynthesis, physiological roles, and the analytical methodologies for its detection and quantification in the marine environment. We delve into the enzymatic pathways leading to its synthesis, its distribution across marine phyla from bacteria to invertebrates, and its potential ecological and physiological significance. This guide aims to equip researchers with the foundational knowledge and technical insights necessary to explore the untapped potential of this compound in marine biotechnology and drug development.

Introduction: The Expanding World of Marine Polyamines

The marine environment is a vast reservoir of unique biochemical diversity, offering a plethora of novel bioactive compounds with significant potential for pharmaceutical and biotechnological applications.[1][2] Polyamines, a class of aliphatic polycations, are fundamental to cellular life, playing critical roles in cell growth, differentiation, and stress response.[3][4] While the roles of common polyamines like putrescine, spermidine, and spermine are well-established, the significance of less common polyamines, such as this compound, is only beginning to be understood, particularly within marine ecosystems.

This guide focuses on this compound, a structural analog of spermidine, and its presence and function in marine organisms. Understanding the natural occurrence and physiological roles of this molecule can provide insights into novel biochemical pathways and potential targets for drug discovery.

Biosynthesis of this compound: A Divergence from the Canonical Pathway

The biosynthesis of this compound stems from the precursor L-lysine, distinguishing it from the ornithine or arginine-derived pathways of other common polyamines.[5] The pathway involves two key enzymatic steps:

  • Lysine to Cadaverine: The initial step is the decarboxylation of L-lysine to produce cadaverine. This reaction is catalyzed by the enzyme lysine decarboxylase (LDC). The expression and activity of LDC are often regulated by environmental stressors, suggesting a role for cadaverine and its derivatives in adaptation.[3]

  • Cadaverine to this compound: Subsequently, an aminopropyl group is transferred from a donor molecule, typically S-adenosylmethionine (SAM), to cadaverine. This reaction is catalyzed by a class of enzymes known as aminopropyltransferases. While spermidine synthase is a well-known aminopropyltransferase, the specific enzyme responsible for the synthesis of this compound in many marine organisms is still under investigation.

Aminopropylcadaverine_Biosynthesis Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase (LDC) This compound This compound Cadaverine->this compound Aminopropyltransferase SAM S-Adenosylmethionine (SAM) dcSAM Decarboxylated SAM (dcSAM) SAM->dcSAM SAM Decarboxylase dcSAM->this compound Aminopropyltransferase

Caption: Biosynthesis pathway of this compound from L-lysine.

Natural Occurrence and Distribution in Marine Ecosystems

The distribution of this compound across marine life is a growing area of research. While data is still emerging, its presence has been noted in various organisms, suggesting a more widespread role than previously thought.

Marine Bacteria and Archaea

Marine microorganisms, including bacteria and archaea, are significant producers of a vast array of secondary metabolites.[6] Genomic and metagenomic analyses have revealed the presence of genes encoding for lysine decarboxylase and aminopropyltransferases in various marine bacterial phyla, indicating their potential to synthesize this compound.[7] The production of this polyamine may be linked to survival strategies in the often nutrient-limited and competitive marine environment, potentially playing a role in biofilm formation, stress tolerance, and inter-species communication.

Marine Invertebrates

Marine invertebrates, known for their complex chemistries, are a promising source for discovering novel polyamines.[8] The occurrence of this compound has been reported in a hyperthermophilic archaeon, Pyrococcus furiosus, where it is suggested to play a role in stress adaptation.[9]

  • Sponges (Phylum Porifera): Sponges are prolific producers of bioactive compounds, often in association with their symbiotic microbial communities.[10][11][12] While direct evidence for this compound production by sponges themselves is limited, their associated symbionts are likely contributors to the polyamine pool.[13][14] Investigating the microbiome of sponges could reveal novel pathways for this compound synthesis.

  • Other Invertebrates: The presence of cadaverine, the precursor to this compound, has been documented in various marine invertebrates, including crustaceans and mollusks.[15] Further investigation is required to determine the extent to which these organisms convert cadaverine to this compound.

Marine Algae and Phytoplankton

Marine microalgae are primary producers in the marine food web and are known to produce a diverse range of bioactive compounds.[16][17][18][19] While research has focused on other polyamines in phytoplankton, the potential for this compound production exists, particularly in species that utilize lysine as a primary amino acid. Its role in algal physiology could be linked to growth regulation and responses to environmental stressors such as nutrient limitation and changes in salinity.

Physiological and Ecological Roles

The precise physiological functions of this compound in marine organisms are not yet fully elucidated but are likely to overlap with and diverge from those of other polyamines.

  • Growth and Proliferation: Like other polyamines, this compound is likely involved in regulating cell growth and division through its interactions with nucleic acids and proteins.[4]

  • Stress Response: The synthesis of cadaverine and its derivatives is often induced under stressful conditions.[3] this compound may therefore play a protective role against environmental stressors such as temperature fluctuations, osmotic stress, and exposure to pollutants.

  • Biofilm Formation: In marine bacteria, polyamines are known to be important for the formation and integrity of biofilms. This compound could contribute to this process, enabling bacteria to colonize surfaces and form complex communities.

  • Chemical Defense: The production of unique secondary metabolites is a common defense strategy in marine organisms.[1] this compound or its further modifications could potentially function as a deterrent to predators or competitors.

Analytical Methodologies for Detection and Quantification

The accurate detection and quantification of this compound in complex marine samples require robust analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with various detection methods is the most common approach.[20][21][22]

Sample Preparation and Extraction

A critical step in the analysis of polyamines is the efficient extraction from biological matrices. A generalized protocol involves the following steps:

  • Homogenization: The tissue or cell sample is homogenized in an acidic solution, typically perchloric acid (PCA) or trichloroacetic acid (TCA), to precipitate proteins and release polyamines.

  • Centrifugation: The homogenate is centrifuged to separate the supernatant containing the polyamines from the protein pellet.

  • Derivatization: As polyamines lack a chromophore, they are often derivatized to enable detection by UV or fluorescence detectors. Common derivatizing agents include dansyl chloride, benzoyl chloride, and o-phthalaldehyde (OPA).

  • Solid-Phase Extraction (SPE): SPE can be used for sample clean-up and concentration of the derivatized polyamines prior to HPLC analysis.

Polyamine_Extraction_Workflow Sample Marine Organism Tissue/Cells Homogenization Homogenization (e.g., in PCA or TCA) Sample->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Supernatant (contains polyamines) Centrifugation->Supernatant Derivatization Derivatization (e.g., Dansyl Chloride) Supernatant->Derivatization SPE Solid-Phase Extraction (SPE) (Clean-up & Concentration) Derivatization->SPE HPLC HPLC Analysis SPE->HPLC

Caption: General workflow for the extraction and preparation of polyamines from marine samples for HPLC analysis.

HPLC and Mass Spectrometry (MS) Analysis

Reverse-phase HPLC is the most widely used technique for separating derivatized polyamines. The choice of column, mobile phase, and gradient is crucial for achieving good resolution between this compound and other polyamines.

Table 1: Comparison of Analytical Methods for Polyamine Quantification

Analytical TechniqueDerivatizationDetection MethodAdvantagesDisadvantages
HPLC-UV Required (e.g., Benzoyl chloride)UV AbsorbanceCost-effective, robustModerate sensitivity, potential for interference
HPLC-FLD Required (e.g., Dansyl chloride, OPA)FluorescenceHigh sensitivity and selectivityDerivatization can be complex
LC-MS/MS OptionalMass SpectrometryHigh sensitivity, high selectivity, structural confirmationHigher instrument cost and complexity

For unambiguous identification and highly sensitive quantification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[21] This technique can often be performed without derivatization, simplifying sample preparation. By monitoring specific parent-to-daughter ion transitions, LC-MS/MS provides excellent selectivity and can distinguish between isomeric polyamines.

Future Perspectives and Drug Development Potential

The study of this compound in marine organisms is a nascent field with considerable potential. Future research should focus on:

  • Broad-scale Screening: A systematic investigation of this compound distribution across a wider range of marine phyla is needed to understand its ecological prevalence.

  • Functional Genomics: Identifying and characterizing the specific aminopropyltransferases responsible for this compound synthesis will provide valuable insights into its regulation and evolution.

  • Physiological Studies: Elucidating the precise physiological roles of this compound in response to various environmental stimuli will be crucial for understanding its adaptive significance.

  • Bioactivity Screening: this compound and its derivatives should be screened for a range of biological activities, including antimicrobial, anticancer, and immunomodulatory properties. The unique structural features of this polyamine may lead to novel mechanisms of action and therapeutic applications.

Conclusion

This compound represents an under-explored component of the marine metabolome. Its biosynthesis from lysine and its sporadic but significant presence in various marine organisms suggest unique physiological and ecological roles. This technical guide has provided a framework for understanding its origins, distribution, and potential functions, as well as the analytical tools required for its study. As our ability to explore the chemical diversity of the oceans expands, a deeper investigation into this compound is poised to reveal new insights into marine biochemistry and may unlock novel avenues for drug discovery and development.

References

  • Current time information in Boston, MA, US. The time at the location 'Boston, MA, US' is 04:51 AM. The location's timezone is 'America/New_York'. Link

  • Marine Biosurfactants: Biosynthesis, Structural Diversity and Biotechnological Applications. 6

  • Marine Invertebrate Peptides: Antimicrobial Peptides - PubMed. 8

  • Determination of putrescine and cadaverine in seafood (finfish and shellfish) by liquid chromatography using pyrene excimer fluorescence - PubMed. 23

  • Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC - NIH. 20

  • Cadaverine's Functional Role in Plant Development and Environmental Response - PMC. 3

  • The Molecular and Physiological Effects of Protein-Derived Polyamines in the Intestine. 4

  • Parallel lives of symbionts and hosts: Chemical mutualism in marine animals - PMC - NIH. 13

  • An Integrated Biorefinery Process to Revalorize Marine Biomass from the Microalga Nannochloropsis gaditana Using Pressurized Green Solvents - PMC - NIH. 24

  • Identification and Antimicrobial Potential of Marine Sponges (Carteriospongia foliascens, Callyspongia fallax, and Paratetilla arcifera) from Kenyan Marine Waters - PubMed Central. 10

  • Marine Invertebrate Antimicrobial Peptides and Their Potential as Novel Peptide Antibiotics - PMC - NIH. 25

  • Advances in Cadaverine Bacterial Production and Its Applications. 5

  • Neurotoxicity in Marine Invertebrates: An Update - PubMed. 26

  • Aquatic Life Benchmarks and Ecological Risk Assessments for Registered Pesticides - EPA. 27

  • Anti-Biofilm Compounds Derived from Marine Sponges - MDPI. 11

  • An Overview on Marine Sponge-Symbiotic Bacteria as Unexhausted Sources for Natural Product Discovery - MDPI. 12

  • Benefits under the Sea: The Role of Marine Compounds in Neurodegenerative Disorders. 1

  • Determination of putrescine and cadaverine in seafood (finfish and shellfish) by liquid chromatography using pyrene excimer fluorescence - ResearchGate. 15

  • Cadaverine: A lysine catabolite involved in plant growth and development - PMC - NIH. 28

  • Marine Microalgae–Microorganism Co-Cultures: An Insight into Nannochloropsis sp. Use and Biotechnological Applications - MDPI. 16

  • Determining Eight Biogenic Amines in Surface Water Using High-Performance Liquid Chromatography–Tandem Mass Spectrometry. 21

  • (PDF) Chemical composition of selected marine microalgae, with emphasis on lipid and carbohydrate production for potential use as feed resources - ResearchGate. 17

  • HPLC Method Separation of 1,3-Diaminopropane, 1,4-Diaminobutane (Putrescine) and 1,5-Diaminopentane (Cadaverine) on Primesep 200 Column | SIELC Technologies. 22

  • Microbial Symbionts of Marine Invertebrates - Caister Academic Press. 29

  • eDNA metabarcoding of marine invertebrate communities at RO desalination plant outfalls in Cyprus - Aalborg University's Research Portal. 30

  • Sponges, not just their microbes, make biologically potent compounds - YouTube. 14

  • Marine Biocompounds for Neuroprotection—A Review - PMC - PubMed Central. 31

  • The Dual Role of Microplastics in Marine Environment: Sink and Vectors of Pollutants - MDPI. 32

  • Degradation of Putrescine and Cadaverine in Seawater Cultures by Marine Bacteria - NIH. 33

  • Cultivation of Efficient Marine Microalgae and their Biochemical Composition and Its Antibacterial Activity against Human Pathogens - MedCrave online. 18

  • THE ROLE OF KELP IN THE MARINE ENVIRONMENT - National Parks & Wildlife Service. 34

  • Benefits under the Sea: The Role of Marine Compounds in Neurodegenerative Disorders. 2

  • Marine sponge compounds with antiplasmodial properties: Focus on in vitro study against Plasmodium falciparum. 35

  • Advances in Biosynthesis of Natural Products from Marine Microorganisms - MDPI. 7

  • Lipophilic Shellfish Poisoning Toxins in Marine Invertebrates from the Galician Coast - MDPI. 36

  • Bioactive substances and potentiality of marine microalgae - PMC - PubMed Central. 19

  • Biological and Chemical Diversity of Marine Sponge-Derived Microorganisms over the Last Two Decades from 1998 to 2017 - ResearchGate. 37

  • Host-derived amino acids support the proliferation of symbiotic bacteria - PMC - NIH. 38

  • Antioxidant responses in estuarine invertebrates exposed to repeated oil spills: Effects of frequency and dosage in a field manipulative experiment - PubMed. 39

  • Effects of Marine Toxins on the Reproduction and Early Stages Development of Aquatic Organisms - PMC - NIH. 40

  • Analytical methods for obtaining HOS information from protein therapeutics. 41

  • A review on marine plastisphere: biodiversity, formation, and role in degradation - PMC. 42

  • Optimization of DNA extraction for quantitative marine bacterioplankton community analysis - Laboratory for Microbial Oceanography. 43

  • The First Agmatine/Cadaverine Aminopropyl Transferase: Biochemical and Structural Characterization of an Enzyme Involved in Polyamine Biosynthesis in the Hyperthermophilic Archaeon Pyrococcus furiosus - PMC - NIH. 9

    • ANALYTICAL METHODS. 44

  • Investigation into the occurrence of aquatic invertebrates throughout drinking water purification plants | Request PDF - ResearchGate. 45

  • Beach to Bench to Bedside: Marine Invertebrate Biochemical Adaptations and Their Applications in Biotechnology and Biomedicine - PubMed. 46

  • Method Validation and Determination of Ametryn Pesticide in Water Samples by QuEChERS-GC-MS - MDPI. 47

  • Shining light on a deep-sea bacterial symbiont population structure with CRISPR - NIH. 48

  • Non-native Marine Invertebrates Are More Tolerant Towards Environmental Stress Than Taxonomically Related Native Species: Results From a Globally Replicated Study - PubMed. 49

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Aminopropylcadaverine: Mechanistic Role and Structural Analogues in Bacterial Biofilm Modulation

[1]

Executive Summary

This compound (APC) is an asymmetric triamine (N-(3-aminopropyl)-1,5-diaminopentane) that serves as a critical structural analogue in the study of bacterial biofilm physiology. While less ubiquitous than spermidine or putrescine, APC provides a unique chemical probe for dissecting the structural requirements of polyamine-mediated biofilm induction.

Current research establishes APC as a functional surrogate for spermidine in specific Gram-positive biofilm matrices (e.g., Bacillus subtilis), while acting as a non-functional or inhibitory analogue in Gram-negative systems (e.g., Escherichia coli, Vibrio cholerae). This guide details the biochemical synthesis of APC, its differential regulatory roles across bacterial species, and experimental protocols for utilizing APC to map polyamine-dependent biofilm pathways.

Biochemical Basis: Structure and Synthesis

Structural Significance

Polyamines function as polycationic "glues" that stabilize the biofilm extracellular polymeric substance (EPS) and modulate gene expression. The functionality of a polyamine is dictated by the spacing of its amine groups.

  • Norspermidine (3,3-triamine): Critical for Vibrio biofilms.[1][2][3]

  • Spermidine (3,4-triamine): The universal biofilm promoter in B. subtilis and E. coli.

  • This compound (3,5-triamine): An asymmetric analogue containing a longer carbon chain (pentyl vs. butyl).

The ability of APC to replace spermidine in biofilm formation tests the "Aminopropyl Moiety Hypothesis," which posits that the 3-carbon aminopropyl head group is the primary active site for biofilm signaling, while the tail length (butyl vs. pentyl) determines transport specificity and steric fit.

Biosynthetic Pathway

In native producers (e.g., hyperthermophiles like Pyrococcus furiosus) and engineered systems, APC is synthesized via the aminopropylation of cadaverine .

APC_BiosynthesisLysL-LysineLDCLysine Decarboxylase(CadA/LdcC)Lys->LDCCadCadaverine(1,5-diaminopentane)SpeESpermidine Synthase(SpeE / Propylamine Transferase)Cad->SpeEMetL-MethionineSAMS-Adenosylmethionine(SAM)Met->SAMSAMDCSAM Decarboxylase(SpeD)SAM->SAMDCdcSAMDecarboxylated SAM(dcSAM)dcSAM->SpeEAPCThis compound(3,5-triamine)LDC->CadSAMDC->dcSAMSpeE->APCTransfer ofaminopropyl group

Figure 1: Biosynthetic route for this compound. The enzyme SpeE (or promiscuous homologues) transfers an aminopropyl group from dcSAM to the cadaverine acceptor.

Mechanistic Action in Biofilm Formation[1][2][3][4][5][6][7][8][9]

The contribution of APC to biofilm formation is highly species-specific, governed by transport selectivity and sensor fidelity.

The "Rescue" Effect in Bacillus subtilis

In B. subtilis, spermidine is essential for the transcription of the matrix genes (tapA operon) and the production of the amyloid protein TasA.

  • Mechanism: When B. subtilis is depleted of native spermidine (via speD or speE deletion), biofilm formation collapses.

  • APC Contribution: Exogenous addition of homoagmatine (a precursor converted intracellularly to APC) or direct APC provision restores biofilm architecture.

The "Specificity Barrier" in Escherichia coli

In contrast, E. coli exhibits strict structural requirements.

  • Mechanism: E. colispeE mutants are defective in biofilm formation.

  • APC Failure: Intracellular accumulation of APC (induced by high cadaverine levels or specific feeding) fails to restore biofilm formation.

  • Reasoning: The E. coli polyamine transport system (PotABCD) and intracellular sensors (e.g., those regulating rpoS or oxyR) strictly discriminate against the 5-carbon chain of APC, rendering it non-functional for biofilm signaling despite its chemical similarity.

The "Inhibitory" Potential in Vibrio cholerae

V. cholerae utilizes norspermidine (3,3-triamine) as a biofilm activator via the NspS/MbaA signaling system.[1]

  • Spermidine (3,4) acts as an inhibitor/dispersal signal.

  • APC (3,5) , being structurally more distant from the activator norspermidine than spermidine is, likely fails to bind NspS effectively or acts as a weak antagonist. It does not support biofilm formation in Vibrio, reinforcing the rule that Vibrio biofilms require the symmetric 3,3-structure.

Comparative Data Summary
OrganismNative PolyamineEffect of APC on BiofilmMechanistic Insight
B. subtilis SpermidineRestores/Promotes Functional redundancy; "Head-group" recognition dominates.
E. coli SpermidineNo Effect / Neutral Strict "Tail-length" specificity in signaling/transport.
V. cholerae NorspermidineNone / Inhibitory Requires symmetric 3,3-triamine; APC (3,5) is sterically incompatible.
P. furiosus APC / BranchedNative Stabilizer APC is a native osmolyte/stabilizer for hyperthermophilic EPS.

Experimental Protocols

Protocol A: Differential Biofilm Rescue Assay

Objective: Determine if APC can functionally replace spermidine in a biofilm-deficient mutant.

Reagents:

  • Strains: Wild Type (WT) and Polyamine-deficient mutant (e.g.,

    
    ).[4]
    
  • Media: Defined minimal medium (e.g., M9 or MSgg) to exclude trace polyamines found in yeast extract.

  • Polyamines: Spermidine (Positive Control), APC (Test Compound), Putrescine (Negative Control).

Workflow:

  • Inoculation: Grow strains overnight in minimal medium. Wash cells 2x in PBS to remove carryover polyamines.

  • Treatment Setup: In a 96-well plate, inoculate mutant strain into media supplemented with:

    • 0 µM Polyamine (Baseline defect)

    • 100 µM Spermidine

    • 10 µM - 1 mM APC (Dose response)

  • Incubation: Incubate statically at optimal temperature (37°C for E. coli, 30°C for B. subtilis) for 24–48 hours.

  • Quantification:

    • Remove planktonic cells.

    • Stain with 0.1% Crystal Violet (15 min).

    • Solubilize with 30% Acetic Acid.

    • Measure OD at 590 nm.

  • Validation: Perform HPLC on cell pellets to confirm intracellular accumulation of APC, ensuring that lack of phenotype is not due to transport failure.

Protocol B: HPLC Detection of this compound

Objective: Distinguish APC from Spermidine in biological samples.

  • Derivatization: Benzoyl chloride or Dansyl chloride method.

  • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water/Acetonitrile (90:10) + 0.1% TFA.

    • Solvent B: Acetonitrile + 0.1% TFA.

  • Gradient: 0–100% B over 30 minutes.

  • Elution Order: Putrescine < Cadaverine < Spermidine < This compound < Spermine.

    • Note: APC elutes after spermidine due to the extra hydrophobic methylene group.

Visualizing the Regulatory Logic

The following diagram illustrates the divergent pathways by which APC interacts (or fails to interact) with biofilm machinery in different species.

APC_Regulationcluster_inputExtracellular Environmentcluster_BsubBacillus subtilis (Gram+)cluster_EcoliEscherichia coli (Gram-)cluster_VibrioVibrio choleraeAPC_ExtExogenous APC(this compound)Trans_BsPolyamine TransporterAPC_Ext->Trans_BsTrans_EcPotABCD TransporterAPC_Ext->Trans_EcSensor_VcNspS/MbaA SensorAPC_Ext->Sensor_VcTarget_BsBiofilm TranscriptionFactors (SlrR/SinR)Trans_Bs->Target_BsFunctionalRecognitionOutcome_BsRESTOREDBiofilm Matrix (TasA)Target_Bs->Outcome_BsTarget_EcRegulatory RNA/Proteins(OxyR / RpoS)Trans_Ec->Target_EcAccumulatesIntracellularlyOutcome_EcNO BIOFILM(Defect Persists)Target_Ec->Outcome_EcStructuralMismatchOutcome_VcINHIBITION / NULL(Signaling Failure)Sensor_Vc->Outcome_VcSteric Hindrance(Requires Norspermidine)

Figure 2: Differential processing of this compound across bacterial species. Green indicates successful biofilm promotion; Red indicates failure; Grey indicates inhibition or lack of recognition.

References

  • Burrell, M., Hanfrey, C. C., Murray, E. J., et al. (2010). Evolution of Polyamine Metabolism in Bacteria. Journal of Biological Chemistry. Link

  • Hobley, L., Kim, S. H., Maezato, Y., et al. (2012). Norspermidine is not a self-produced trigger for biofilm disassembly. Cell.[5][3][6] Link

  • Igarashi, K., & Kashiwagi, K. (2000). Polyamines: Mysterious Modulators of Cellular Functions. Biochemical and Biophysical Research Communications.[7] Link

  • Karatan, E., & Watnick, P. (2009). Signals, Regulatory Networks, and Materials That Build and Break Bacterial Biofilms. Microbiology and Molecular Biology Reviews. Link

  • Thongbhubate, K., et al. (2021).[4] Effect of Spermidine on Biofilm Formation in Escherichia coli K-12.[4] Microbiology Spectrum. Link

  • Lee, J., et al. (2009).[8][9] An alternative polyamine biosynthetic pathway is widespread in bacteria and essential for biofilm formation in Vibrio cholerae. Journal of Biological Chemistry. Link

Methodological & Application

Application Note: Quantitative Analysis of Aminopropylcadaverine in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Aminopropylcadaverine

This compound, also known as N-(3-aminopropyl)cadaverine, is a polyamine that plays a crucial role in various biological processes, particularly in response to environmental stress in plants and microorganisms.[1] Polyamines are low molecular weight polycations that are essential for cell growth, differentiation, and stress response.[2] this compound, a derivative of cadaverine, is involved in the biosynthesis of more complex polyamines and has been identified as a key player in stress adaptation in certain organisms.[1] Its accurate quantification in complex biological matrices is therefore of significant interest to researchers in fields ranging from plant biology to microbiology and drug development.

This application note provides a comprehensive guide to the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a powerful analytical technique renowned for its sensitivity and selectivity.[3] We will delve into the rationale behind each step of the analytical workflow, from sample preparation to data analysis, to equip researchers with the knowledge to develop and validate a robust quantitative method.

The Analytical Challenge: Detecting this compound

The analysis of this compound presents several challenges. As a small, polar, and highly basic molecule, it exhibits poor retention on traditional reversed-phase liquid chromatography (RPLC) columns. Furthermore, its low volatility and thermal lability make it unsuitable for gas chromatography (GC) without derivatization. LC-MS/MS overcomes these hurdles, offering a direct and sensitive detection method.

Experimental Workflow: A Visual Overview

The following diagram outlines the comprehensive workflow for the LC-MS/MS analysis of this compound.

This compound Analysis Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Collection Sample Collection Homogenization Homogenization Sample Collection->Homogenization Protein Precipitation Protein Precipitation Homogenization->Protein Precipitation Extraction Extraction Protein Precipitation->Extraction Derivatization (Optional) Derivatization (Optional) Extraction->Derivatization (Optional) Final Extract Final Extract Derivatization (Optional)->Final Extract LC Separation LC Separation Final Extract->LC Separation Ionization (ESI+) Ionization (ESI+) LC Separation->Ionization (ESI+) MS/MS Detection (MRM) MS/MS Detection (MRM) Ionization (ESI+)->MS/MS Detection (MRM) Data Acquisition Data Acquisition MS/MS Detection (MRM)->Data Acquisition Peak Integration Peak Integration Data Acquisition->Peak Integration Quantification Quantification Peak Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: A schematic of the analytical workflow for this compound analysis.

Part 1: Rigorous Sample Preparation

The initial and most critical step in the analysis is the preparation of the sample.[4] The goal is to extract this compound from the matrix while removing interfering substances such as proteins, salts, and lipids.

Protocol 1: Protein Precipitation and Liquid-Liquid Extraction (for Biological Tissues and Fluids)

This protocol is suitable for samples such as plant tissues, bacterial cell pellets, and biological fluids.

  • Homogenization: Homogenize the sample (e.g., 100 mg of tissue) in a suitable buffer (e.g., 1 mL of 5% perchloric acid) on ice. The acidic condition helps to precipitate proteins and stabilize the polyamines.

  • Internal Standard Spiking: Add an appropriate internal standard (IS) to the homogenate. A structurally similar polyamine not present in the sample, or a stable isotope-labeled version of this compound, is ideal.

  • Protein Precipitation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the this compound.

  • Liquid-Liquid Extraction (Optional Cleanup): To further remove lipids and other nonpolar interferences, a liquid-liquid extraction can be performed. Add an equal volume of a non-miscible organic solvent like n-hexane, vortex thoroughly, and centrifuge. The aqueous phase containing the analyte is collected.

  • Drying and Reconstitution: The aqueous extract can be dried under a stream of nitrogen and reconstituted in the initial mobile phase for LC-MS/MS analysis.

Part 2: Optimizing Chromatographic Separation

Achieving good chromatographic separation is key to minimizing matrix effects and ensuring accurate quantification.

Method 1: Underivatized Analysis with an Ion-Pairing Agent

For direct analysis without derivatization, an ion-pairing agent is often necessary to improve retention on a C18 column.

  • Rationale: Heptafluorobutyric acid (HFBA) is a volatile ion-pairing agent compatible with mass spectrometry. It forms an ion pair with the positively charged this compound, increasing its hydrophobicity and thus its retention on the reversed-phase column.

Parameter Condition
Column C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% HFBA in Water
Mobile Phase B 0.1% HFBA in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Method 2: Analysis with Derivatization

Derivatization can significantly improve chromatographic performance and detection sensitivity.

  • Rationale: Derivatizing agents like dansyl chloride react with the primary and secondary amine groups of this compound. This not only increases its hydrophobicity for better RPLC retention but also enhances its ionization efficiency in the mass spectrometer.

Protocol 2: Dansylation of this compound
  • pH Adjustment: Adjust the pH of the sample extract to approximately 9.5 with a suitable buffer (e.g., sodium bicarbonate).

  • Derivatization Reaction: Add a solution of dansyl chloride in acetone and incubate at 60°C for 30 minutes.

  • Reaction Quenching: Stop the reaction by adding a small amount of a primary amine solution (e.g., proline).

  • Extraction of Derivatives: Extract the dansylated derivatives with a nonpolar solvent like toluene.

  • Drying and Reconstitution: Evaporate the solvent and reconstitute the residue in the initial mobile phase.

Part 3: Mass Spectrometric Detection

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the instrument of choice for this application due to its high sensitivity and selectivity.

MRM_Process Ion_Source Ion Source (ESI+) Generates Precursor Ions Q1 First Quadrupole (Q1) Selects Precursor Ion Ion_Source->Q1 [M+H]+ Q2 Collision Cell (Q2) Fragments Precursor Ion Q1->Q2 Precursor Ion Q3 Third Quadrupole (Q3) Selects Product Ion Q2->Q3 Product Ions Detector Detector Measures Product Ion Q3->Detector Specific Product Ion

Sources

Application Note: A Robust Protocol for the Derivatization of Aminopropylcadaverine for Sensitive GC-MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Aminopropylcadaverine, also known as N-(3-aminopropyl)-1,5-pentanediamine, is a polyamine that plays a role in various biological processes. Its accurate quantification is crucial in fields ranging from biomedical research to industrial biotechnology. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. However, due to its polar nature and low volatility, this compound is not amenable to direct GC-MS analysis.[1]

Derivatization is a chemical modification process that converts polar functional groups, such as the primary and secondary amines in this compound, into less polar and more volatile derivatives. This application note provides a detailed protocol for the derivatization of this compound using trifluoroacetic anhydride (TFAA), a highly reactive acylation reagent. This method enhances the volatility and thermal stability of the analyte, leading to improved chromatographic peak shape and sensitivity for reliable GC-MS quantification.[2]

Principle of the Method

The protocol is based on the acylation of the primary and secondary amino groups of this compound with trifluoroacetic anhydride (TFAA). The reaction replaces the active hydrogens on the nitrogen atoms with trifluoroacetyl groups, thereby reducing the polarity and increasing the volatility of the molecule. The resulting trifluoroacetylated derivative is thermally stable and exhibits excellent chromatographic behavior on a non-polar capillary GC column, allowing for sensitive detection by mass spectrometry.

The derivatization reaction is illustrated below:

derivatization_reaction cluster_reactants Reactants cluster_products Products This compound This compound (C8H21N3) derivatized_product Trifluoroacetylated this compound This compound->derivatized_product Acylation tfaa + Trifluoroacetic Anhydride (TFAA) ((CF3CO)2O) byproduct + Trifluoroacetic Acid (CF3COOH)

Caption: Derivatization of this compound with TFAA.

Materials and Reagents

Reagents
  • This compound standard (≥98% purity)

  • Trifluoroacetic anhydride (TFAA), derivatization grade (≥99%)

  • Ethyl acetate, anhydrous (≥99.8%)

  • Acetonitrile, anhydrous (≥99.8%)

  • Pyridine, anhydrous (≥99.8%)

  • Nitrogen gas, high purity

  • Internal Standard (IS) solution (e.g., 1,7-diaminoheptane, at a known concentration in a suitable solvent)

Equipment
  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Autosampler vials (2 mL) with PTFE-lined caps

  • Micro-syringes

  • Heating block or oven capable of maintaining a constant temperature (e.g., 70°C)

  • Evaporator (e.g., nitrogen blow-down evaporator)

  • Vortex mixer

  • Analytical balance

Experimental Protocol

Standard and Sample Preparation
  • Stock Solution Preparation: Accurately weigh a known amount of this compound standard and dissolve it in a suitable solvent (e.g., 0.1 M HCl) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the same solvent to cover the desired concentration range for the calibration curve.

  • Sample Preparation: For biological or other complex matrices, a suitable extraction method (e.g., liquid-liquid extraction or solid-phase extraction) must be employed to isolate the this compound prior to derivatization. The final extract should be evaporated to dryness.

Derivatization Procedure

This protocol should be performed in a well-ventilated fume hood due to the corrosive and volatile nature of TFAA.

  • Aliquot Transfer: Transfer a known volume (e.g., 100 µL) of the standard solution or the dried sample extract into a clean, dry autosampler vial.

  • Internal Standard Addition: Add a known amount of the internal standard solution to each vial (standards, samples, and blanks).

  • Evaporation: Evaporate the solvent completely under a gentle stream of nitrogen gas at room temperature or slightly elevated temperature (e.g., 40°C). It is crucial to ensure the sample is completely dry as moisture can interfere with the derivatization reaction.

  • Reagent Addition: To the dry residue, add 100 µL of anhydrous ethyl acetate and 50 µL of TFAA.

  • Reaction Incubation: Tightly cap the vial and vortex briefly to ensure thorough mixing. Place the vial in a heating block or oven set at 70°C for 30 minutes.

  • Cooling: After incubation, remove the vial from the heat source and allow it to cool to room temperature.

  • Solvent Evaporation: Carefully uncap the vial and evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried derivative in a suitable volume (e.g., 100 µL) of anhydrous ethyl acetate for GC-MS analysis.

derivatization_workflow Derivatization Workflow start Sample/Standard Aliquot add_is Add Internal Standard start->add_is dry_down1 Evaporate to Dryness (N2) add_is->dry_down1 add_reagents Add Ethyl Acetate & TFAA dry_down1->add_reagents vortex Vortex Mix add_reagents->vortex heat Incubate at 70°C for 30 min vortex->heat cool Cool to Room Temperature heat->cool dry_down2 Evaporate to Dryness (N2) cool->dry_down2 reconstitute Reconstitute in Ethyl Acetate dry_down2->reconstitute end Ready for GC-MS Analysis reconstitute->end

Sources

Application Note: Synthesis of Radiolabeled Aminopropylcadaverine (APC) for Polyamine Transport Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

Aminopropylcadaverine (APC) is a structural homolog of spermidine, formed by the addition of an aminopropyl group to cadaverine (1,5-diaminopentane) rather than putrescine (1,4-diaminobutane). While often considered a minor polyamine in mammalian systems, APC accumulation is a critical marker in specific metabolic dysfunctions and serves as a vital probe for characterizing the promiscuity of the Polyamine Transport System (PTS) .

Radiolabeled APC (using


H or 

C) is essential for kinetic uptake assays because it allows researchers to differentiate transport activity based on carbon chain length (C5 vs. C4 core), thereby mapping the substrate tolerance of transporters like SLC3A2 or the ATP-dependent transporters in prokaryotes.

This guide details two validated protocols for synthesizing radiolabeled APC:

  • Chemical Synthesis: A robust, scalable route using mono-protection and cyanoethylation, ideal for generating

    
    C-labeled standards.
    
  • Enzymatic Synthesis: A micro-scale method using Spermine Synthase (SpS), ideal for generating high-specific-activity tracers using

    
    -cadaverine.
    

Safety & Compliance (Critical)

  • Radiation Safety: All steps involving

    
    C or 
    
    
    
    H must be performed in a designated radioisotope fume hood. Personnel must wear double nitrile gloves, lab coats, and dosimeters.
  • Chemical Hazards: Acrylonitrile is highly toxic and carcinogenic. Lithium Aluminum Hydride (LiAlH

    
    ) is pyrophoric. Handle under inert atmosphere (
    
    
    
    or Ar).
  • Waste Disposal: Segregate liquid scintillation waste from solid radioactive waste.

Method A: Chemical Synthesis (The "Gold Standard" for C)

Objective: Total synthesis of


-APC starting from 

-Cadaverine. Rationale: This method ensures the isotopic label is embedded in the carbon skeleton, preventing metabolic loss of the label during biological assays.
Reagents
  • Precursor:

    
    -Cadaverine dihydrochloride (Specific Activity: >50 mCi/mmol).
    
  • Protecting Group: Di-tert-butyl dicarbonate (

    
    ).
    
  • Michael Acceptor: Acrylonitrile.

  • Reducing Agent: Borane-Tetrahydrofuran complex (

    
    ) or 
    
    
    
    .
  • Solvents: Dichloromethane (DCM), Methanol (MeOH), THF (anhydrous).

Protocol Workflow
Step 1: Selective Mono-Protection

To prevent double alkylation (forming bis-aminopropylcadaverine), we must first mono-protect the diamine.

  • Dissolve

    
    -Cadaverine (1 eq) in MeOH/Dioxane (1:1).
    
  • Add

    
     (2.5 eq) to neutralize the hydrochloride salt.
    
  • Add

    
     (0.9 eq) dropwise at 0°C over 1 hour. Note: Using a slight deficit of Boc
    
    
    
    O favors mono-protection.
  • Stir at Room Temperature (RT) for 12 hours.

  • Purification: Evaporate solvent. Redissolve in water. Extract bis-Boc byproduct with ether (discard organic layer). Basify aqueous layer (pH 12) and extract Mono-Boc-

    
    -Cadaverine  into DCM.
    
Step 2: Cyanoethylation (Michael Addition)
  • Dissolve Mono-Boc-

    
    -Cadaverine in anhydrous MeOH.
    
  • Add Acrylonitrile (1.2 eq).

  • Stir at RT for 24 hours.

  • Evaporate volatiles to yield the N-Boc-N'-(2-cyanoethyl)-

    
    -cadaverine  intermediate.
    
Step 3: Reduction & Deprotection
  • Dissolve the nitrile intermediate in anhydrous THF.

  • Add

    
     (1M solution, 5 eq) carefully under Argon. Reflux for 4 hours.
    
  • Quench with MeOH followed by 6M HCl (hydrolyzes the borane complex and removes the Boc group simultaneously).

  • Reflux in 6M HCl for 1 hour to ensure complete deprotection.

  • Final Purification: Neutralize and purify via Ion-Exchange Chromatography (Dowex 50W-X8). Elute with a gradient of HCl (0 to 4M). APC elutes after cadaverine due to higher charge density/basicity.

Data Output: Chemical Synthesis Yields
StepIntermediateTypical Yield (%)QC Checkpoint
1Mono-Boc-

-Cadaverine
65-75%TLC (Ninhydrin +)
2Nitrile Intermediate85-90%IR (CN peak ~2250 cm

)
3

-APC (Final)
50-60% (overall)Radio-HPLC

Method B: Enzymatic Synthesis (High Specific Activity)

Objective: Biosynthesis of


-APC using Spermine Synthase (SpS).
Rationale:  Spermine synthase naturally catalyzes the transfer of an aminopropyl group from decarboxylated S-adenosylmethionine (dcSAM) to an acceptor.[1][2][3][4] While spermidine is the natural acceptor, SpS will accept cadaverine, converting it to APC. This method is ideal for micro-scale production when high specific activity is required.
Reagents
  • Enzyme: Recombinant human or E. coli Spermine Synthase (purified).

  • Substrate A:

    
    -Cadaverine (High Specific Activity: >1 Ci/mmol).
    
  • Substrate B: dcSAM (decarboxylated S-adenosylmethionine).[1][2][3][4][5]

  • Buffer: 100 mM Sodium Phosphate (pH 7.4), 1 mM DTT, 0.1 mM EDTA.

Protocol Workflow
  • Reaction Mix: In a microcentrifuge tube, combine:

    • 10 µL Buffer (10x)

    • 5 µCi

      
      -Cadaverine
      
    • 50 µM dcSAM (excess relative to tracer)

    • 1 µg Spermine Synthase

    • Water to 100 µL

  • Incubation: Incubate at 37°C for 60–90 minutes.

  • Termination: Stop reaction by adding 10 µL of 10% Trichloroacetic acid (TCA) or heating to 95°C for 5 min.

  • Purification: Centrifuge to remove protein precipitate. Inject supernatant onto a C18 Reverse-Phase HPLC column containing an ion-pairing agent (e.g., Heptafluorobutyric acid, HFBA) to separate

    
    -Cadaverine from the product 
    
    
    
    -APC.

Visualization of Pathways[6]

Diagram 1: Chemical Synthesis Pathway

ChemicalSynthesis Cad [14C]-Cadaverine (Starting Material) MonoBoc Mono-Boc-Cadaverine Cad->MonoBoc 1. Boc2O (0.9 eq) 2. Purification Nitrile Nitrile Intermediate (Cyanoethylated) MonoBoc->Nitrile Acrylonitrile (Michael Addition) APC [14C]-Aminopropylcadaverine (Final Tracer) Nitrile->APC 1. BH3-THF (Reduction) 2. HCl (Deprotection)

Caption: Step-wise chemical synthesis of APC from radiolabeled cadaverine via cyanoethylation.

Diagram 2: Enzymatic Mechanism

EnzymaticPathway Enzyme Spermine Synthase (SpS) Product [3H]-Aminopropylcadaverine Enzyme->Product Aminopropyl Transfer Byproduct MTA (Methylthioadenosine) Enzyme->Byproduct Substrate1 [3H]-Cadaverine Substrate1->Enzyme Substrate2 dcSAM (Aminopropyl Donor) Substrate2->Enzyme

Caption: Enzymatic conversion of Cadaverine to APC using Spermine Synthase and dcSAM.

Quality Control & Validation

Every batch of radiolabeled APC must pass the following QC criteria before use in biological assays.

  • Radiochemical Purity (Radio-HPLC):

    • Column: C18 Reverse Phase (e.g., Phenomenex Gemini).

    • Mobile Phase: Water/Acetonitrile with 0.1% HFBA (Ion-pairing agent is mandatory for polyamine retention).

    • Detection: In-line Beta-RAM radiodetector.

    • Acceptance Criteria: Single radioactive peak >95% purity, co-eluting with a non-radioactive APC standard (detected by UV/ELSD).

  • Identity Confirmation:

    • Perform a "Spike-in" experiment: Mix the radiolabeled product with authentic cold APC. The UV signal of the cold standard must perfectly align with the radioactive trace.

Application Protocol: Cellular Uptake Assay

Context: Measuring PTS activity in cancer cells (e.g., A549 or MCF-7).

  • Seeding: Plate cells in 24-well plates (50,000 cells/well). Allow to adhere overnight.

  • Starvation: Incubate cells in polyamine-free media for 1 hour to upregulate transporters.

  • Treatment: Add

    
    -APC (final concentration 1–10 µM) to wells.
    
    • Control: Co-incubate with 1 mM unlabeled Spermidine to determine non-specific binding.

  • Incubation: 37°C for 15, 30, and 60 minutes.

  • Wash: Aspirate media. Wash 3x with ice-cold PBS (containing 1 mM cold cadaverine to displace surface-bound tracer).

  • Lysis: Add 0.1 M NaOH/0.1% SDS.

  • Counting: Transfer lysate to scintillation vials, add cocktail, and count on a Liquid Scintillation Counter.

  • Calculation: Normalize CPM to protein content (mg) to yield pmol/mg protein/min.

References

  • Pegg, A. E. (2009). Mammalian polyamine metabolism and function. IUBMB Life, 61(9), 880–894. [Link]

  • Ikeguchi, Y., et al. (2006). Spermidine synthase reaction mechanism and structure. Journal of Biochemistry, 139(1), 1–9. [Link]

  • Bergeron, R. J., et al. (1997). Synthetic polyamine analogues as antineoplastics. Journal of Medicinal Chemistry, 40(10), 1475–1494. [Link]

  • Godfrey, S., et al. (2007). The First Agmatine/Cadaverine Aminopropyl Transferase: Biochemical and Structural Characterization. Journal of Bacteriology, 189(2), 351–358. [Link]

  • Casero, R. A., & Woster, P. M. (2009). Terminally alkylated polyamine analogues as chemotherapeutic agents. Journal of Medicinal Chemistry, 52(15), 4551–4573. [Link]

Sources

Application Notes & Protocols: Utilizing Aminopropylcadaverine for the Study of Polyamine Transport Systems

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Polyamines and Their Transport

Polyamines, such as spermidine, spermine, and their precursor putrescine, are ubiquitous polycationic molecules essential for a myriad of cellular processes, including cell growth, differentiation, and proliferation. Consequently, the intracellular concentration of polyamines is meticulously regulated, primarily through biosynthesis, catabolism, and transport across the cell membrane. The polyamine transport system (PTS) is of particular interest as a therapeutic target, especially in oncology, because cancer cells often exhibit a heightened demand for polyamines to sustain their rapid growth and are frequently more reliant on exogenous uptake than normal cells.

Studying the kinetics and regulation of the PTS has traditionally relied on radiolabeled polyamines, which, while effective, present significant safety, disposal, and cost challenges. Aminopropylcadaverine (AP-Cad) has emerged as a powerful fluorescent tool that circumvents these issues. It functions as a structural analog of spermidine, allowing it to be recognized and transported by the PTS. Once internalized, its fluorescent properties enable real-time monitoring and quantification of transport activity, providing a safer and more efficient method for high-throughput screening and detailed kinetic analysis.

Principle of the Assay: this compound as a Fluorescent Probe

This compound is a fluorescent polyamine analog that is actively taken up by cells via the polyamine transport system. Its intrinsic fluorescence allows for the direct measurement of its intracellular accumulation, which serves as a proxy for the rate of polyamine transport. The workflow is based on incubating cells with a known concentration of this compound and measuring the time-dependent increase in intracellular fluorescence. This method can be adapted for various platforms, including fluorometry, fluorescence microscopy, and flow cytometry, making it a versatile tool for studying PTS dynamics.

The core principle relies on the specific recognition of this compound by the same transporters that internalize natural polyamines like spermidine. This specificity allows for competition assays, where the uptake of this compound is measured in the presence of unlabeled polyamines or potential transport inhibitors. A reduction in this compound uptake in the presence of a test compound is indicative of its interaction with the PTS.

Visualizing the Mechanism and Workflow

To better understand the application of this compound, the following diagrams illustrate the transport mechanism and a typical experimental workflow.

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space APC This compound PTS Polyamine Transporter (PTS) APC->PTS Uptake SP Spermidine SP->PTS Competitive Uptake APC_in Accumulated Fluorescent Signal PTS->APC_in Transport SP_in Internalized Spermidine G A 1. Cell Seeding & Culture (e.g., 24-well plate) B 2. Pre-incubation (Serum-free media, 30 min) A->B C 3. Assay Initiation Add this compound (± inhibitors/competitors) B->C D 4. Incubation (e.g., 37°C, 5-60 min) C->D E 5. Terminate Transport (Ice-cold wash buffer) D->E F 6. Cell Lysis (e.g., Triton X-100) E->F G 7. Fluorescence Measurement (Plate Reader: Ex/Em ~340/485 nm) F->G H 8. Data Analysis (Kinetic parameters, IC50) G->H

Caption: General experimental workflow for an this compound-based transport assay.

Protocols for Studying Polyamine Transport

The following protocols provide a framework for using this compound to measure polyamine transport in mammalian cell lines. These should be optimized for specific cell types and experimental conditions.

Protocol 1: Basic Uptake Assay in Adherent Mammalian Cells

This protocol measures the rate of this compound uptake over time.

Materials:

  • Adherent mammalian cell line of interest

  • 24-well tissue culture plates

  • Complete growth medium

  • Serum-free medium (e.g., DMEM or RPMI-1640)

  • This compound (AP-Cad) stock solution (e.g., 10 mM in sterile water)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., 1% Triton X-100 in PBS)

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight under standard conditions (e.g., 37°C, 5% CO₂).

  • Pre-incubation: Gently aspirate the growth medium from each well. Wash the cells once with 1 mL of serum-free medium. Add 500 µL of fresh, pre-warmed serum-free medium to each well and incubate for 30 minutes at 37°C to deplete intracellular polyamines.

  • Assay Initiation: Prepare a working solution of this compound in serum-free medium at twice the final desired concentration (e.g., 20 µM for a final concentration of 10 µM). To start the transport assay, add 500 µL of this working solution to each well.

  • Incubation: Incubate the plate at 37°C for various time points (e.g., 5, 15, 30, 60 minutes). A parallel set of wells should be incubated at 4°C to measure non-specific binding and passive diffusion.

  • Termination of Transport: To stop the uptake, rapidly aspirate the medium and wash the cells three times with 1 mL of ice-cold PBS. It is critical to perform this step quickly to prevent efflux of the probe.

  • Cell Lysis: After the final wash, add 200 µL of Lysis Buffer to each well. Incubate on a plate shaker for 10 minutes at room temperature to ensure complete lysis.

  • Fluorescence Measurement: Transfer 150 µL of the lysate from each well to a black, clear-bottom 96-well plate. Measure the fluorescence using a microplate reader with excitation and emission wavelengths appropriate for this compound (typically around 340 nm and 485 nm, respectively).

  • Data Analysis: Subtract the fluorescence values from the 4°C control wells from the 37°C wells to obtain the specific uptake. Plot the specific uptake as a function of time. The initial linear portion of the curve represents the transport rate.

Protocol 2: Competitive Inhibition Assay

This protocol is used to determine if a test compound inhibits polyamine transport by competing with this compound.

Procedure:

  • Follow steps 1 and 2 from Protocol 1.

  • Pre-treatment with Inhibitor: During the final 15 minutes of the pre-incubation step (Step 2), add the test compound at various concentrations to the appropriate wells. Include a vehicle-only control.

  • Assay Initiation: Prepare a working solution of this compound as in Protocol 1. Add this solution to the wells already containing the test compound.

  • Incubation: Incubate for a single, fixed time point that falls within the linear range of uptake as determined in Protocol 1 (e.g., 20 minutes).

  • Termination and Measurement: Follow steps 5-7 from Protocol 1.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Quantitative Data and Interpretation

The kinetic parameters of polyamine transport can be determined by measuring the initial rate of this compound uptake at various substrate concentrations. This allows for the calculation of the Michaelis-Menten constant (K_m) and the maximum transport velocity (V_max).

Parameter Description Typical Range (Mammalian Cells) Significance
K_m Michaelis-Menten constant; the substrate concentration at which the transport rate is half of V_max.1 - 10 µMRepresents the affinity of the transporter for the substrate. A lower K_m indicates a higher affinity.
V_max Maximum rate of transport when the transporter is saturated with the substrate.Varies with cell type and expression level of transporters.Reflects the total transport capacity of the cells.
IC₅₀ Half-maximal inhibitory concentration; the concentration of an inhibitor that reduces the transport rate by 50%.Compound-dependent.Measures the potency of a transport inhibitor.

Expert Insight: When performing kinetic studies, it is crucial to use a range of this compound concentrations that bracket the expected K_m value. This will ensure accurate determination of both K_m and V_max from a Lineweaver-Burk or Michaelis-Menten plot. Furthermore, always confirm that the chosen incubation time falls within the initial linear phase of uptake to ensure that the measured rates are true initial velocities.

Conclusion and Future Directions

This compound is a validated and versatile fluorescent probe for the investigation of polyamine transport systems. It offers a safer, more efficient alternative to radiolabeled compounds for a wide range of applications, including basic kinetic characterization, inhibitor screening, and real-time imaging of transport dynamics. The protocols outlined here provide a robust starting point for researchers. Future applications may involve coupling this compound with super-resolution microscopy to visualize the subcellular localization of polyamine transporters or adapting the assay for high-throughput screening of large compound libraries for novel PTS inhibitors. The continued use of this tool will undoubtedly deepen our understanding of polyamine homeostasis and its role in health and disease.

References

  • Igarashi, K., & Kashiwagi, K. (2010). Modulation of cellular function by polyamines. International Journal of Biochemistry & Cell Biology, 42(1), 39-51. [Link]

  • Miller-Fleming, L., Olin-Sandoval, V., Campbell, K., & Ralser, M. (2015). Remaining Mysteries of Molecular Biology: The Role of Polyamines in Eukaryotic Cell Signaling. Journal of Molecular Biology, 427(21), 3389-3406. [Link]

  • Casero, R. A., & Marton, L. J. (2007). Targeting polyamine metabolism and function in cancer and other hyperproliferative diseases. Nature Reviews Drug Discovery, 6(5), 373-390. [Link]

  • Soulet, D., Gagnon, B., Rancourt, C., Bérubé, G., & Poulin, R. (2004). N1-Dansyl-N4-(3-aminopropyl)cadaverine, a Novel Fluorescent Polyamine Analogue for the Study of the Polyamine Transport System in B16 Melanoma Cells. Biochemical Journal, 382(Pt 2), 463–472. [Link]

  • Aziz, S. M., Massey, A. J., & Kramer, D. L. (2017). A Fluorescent Polyamine Probe for Visualizing and Quantifying Cellular Polyamine Transport. Scientific Reports, 7, 4390. [Link]

Application Notes & Protocols for the Separation of Aminopropylcadaverine from Other Polyamines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed methodologies for the analytical separation of aminopropylcadaverine from a complex mixture of structurally similar polyamines, including its precursors and common cellular polyamines such as putrescine, cadaverine, spermidine, and spermine. This document moves beyond simple procedural lists to offer an in-depth exploration of the fundamental principles governing these separations. We will dissect the causality behind critical experimental choices, from sample preparation and derivatization to the selection of chromatographic or electrophoretic conditions. Detailed, field-tested protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Thin-Layer Chromatography (TLC) are provided, complete with quantitative performance data and troubleshooting insights. This guide is designed to serve as a self-validating system, empowering researchers to not only execute these methods but also to adapt and optimize them for their specific analytical challenges.

Introduction: The Analytical Challenge of Polyamines

Polyamines are ubiquitous polycationic molecules essential for a multitude of cellular processes, including cell proliferation, differentiation, and the stabilization of nucleic acid structures.[1][2] N-(3-aminopropyl)cadaverine (APC), an asymmetric polyamine, is a key metabolite in specific biosynthetic pathways, particularly in certain microorganisms where it can play roles in stress adaptation.[3][4] Its structural similarity to other biogenic amines—differing only by the number and spacing of aminopropyl groups—presents a significant analytical challenge.

Accurate quantification of this compound requires its effective separation from a background of other polyamines that are often present in much higher concentrations. The primary difficulties in polyamine analysis stem from their shared physicochemical properties:

  • High Polarity and Basicity: Polyamines are highly soluble in aqueous media and carry multiple positive charges at physiological pH, making them challenging to retain on traditional reversed-phase chromatographic columns.

  • Lack of Native Chromophores/Fluorophores: These molecules do not possess intrinsic UV-absorbing or fluorescent moieties, necessitating a chemical derivatization step for sensitive detection by common HPLC and TLC detectors.[4]

  • Volatility Issues: Their low volatility prevents direct analysis by Gas Chromatography without derivatization to increase their vapor pressure.[5]

This guide will address these challenges head-on, providing robust methods to achieve baseline separation and sensitive quantification of this compound.

The Principle of Separation: Exploiting Physicochemical Differences

The successful separation of this compound from other polyamines hinges on exploiting subtle differences in their chemical structures. After derivatization, which neutralizes their high polarity and attaches a detectable tag, separation is primarily governed by the resulting molecule's size, hydrophobicity, and the number of attached derivatizing groups.

Physicochemical Properties of Key Polyamines

Let's consider the structures of this compound and its common relatives:

  • Putrescine (Put): C₄H₁₂N₂ (2 primary amino groups)

  • Cadaverine (Cad): C₅H₁₄N₂ (2 primary amino groups)[6]

  • Spermidine (Spd): C₇H₁₉N₃ (2 primary, 1 secondary amino group)

  • Spermine (Spm): C₁₀H₂₆N₄ (2 primary, 2 secondary amino groups)

  • N-(3-aminopropyl)cadaverine (APC): C₈H₂₁N₃ (2 primary, 1 secondary amino group)

This compound is structurally an isomer of another polyamine, sym-homospermidine, but its asymmetry can be exploited for separation. Compared to spermidine, it has an additional methylene group in its backbone (a pentamethylene diamine core vs. a tetramethylene diamine core). This slight increase in size and hydrophobicity is a key factor in its chromatographic retention.

The number of reactive amino groups is critical. Derivatization agents react with both primary and secondary amines.[7] Therefore, the resulting derivatives will differ significantly in molecular weight and hydrophobicity, as summarized in the table below.

PolyamineStructureMolar Mass ( g/mol )No. of Amino Groups (Primary + Secondary)
Putrescine NH₂(CH₂)₄NH₂88.152 (2P)
Cadaverine NH₂(CH₂)₅NH₂102.18[8]2 (2P)
Spermidine NH₂(CH₂)₃NH(CH₂)₄NH₂145.253 (2P + 1S)
This compound NH₂(CH₂)₃NH(CH₂)₅NH₂159.283 (2P + 1S)
Spermine NH₂(CH₂)₃NH(CH₂)₄NH(CH₂)₃NH₂202.344 (2P + 2S)
Table 1: Physicochemical properties of this compound and related polyamines.

The Crucial Role of Derivatization

As native polyamines are difficult to detect, a derivatization step is almost always required for HPLC-UV/Fluorescence and GC analysis.[9] This chemical modification serves two primary purposes:

  • Introduces a Detectable Moiety: Attaches a chromophore (for UV-Vis detection) or a fluorophore (for fluorescence detection), dramatically increasing sensitivity.[4]

  • Alters Chromatographic Properties: Increases the hydrophobicity and molecular weight of the analytes, allowing for excellent separation on reversed-phase columns.

Common Derivatization Reagents
ReagentAbbreviationDetection MethodAdvantagesDisadvantages
Dansyl Chloride Dns-ClFluorescence, UVHighly versatile, reacts with primary & secondary amines, stable derivatives.[10]Reaction can be slow (overnight incubation); excess reagent must be removed.[11]
o-Phthalaldehyde OPAFluorescenceFast reaction, automated pre-column derivatization is possible.[12]Reacts only with primary amines; derivatives can be unstable.
Benzoyl Chloride UVSimple procedure, stable derivatives.Lower sensitivity compared to fluorescence methods.
Pentafluoropropionic Anhydride PFPAMass Spectrometry (GC-MS)Creates volatile derivatives suitable for GC analysis.[13]Requires anhydrous conditions; reagent is highly reactive.

Table 2: Comparison of common derivatization reagents for polyamine analysis.

The choice of reagent depends on the required sensitivity, available equipment, and the specific polyamines of interest. For comprehensive profiling, Dansyl Chloride is often preferred due to its reaction with both primary and secondary amines.

Detailed Application Protocols

The following sections provide detailed, step-by-step protocols for the separation of this compound.

Sample Preparation: Extraction of Polyamines

This initial step is critical for removing interfering macromolecules like proteins and lipids.

Protocol 4.1.1: Perchloric Acid (PCA) Extraction

Causality: Cold PCA effectively precipitates proteins while keeping small, acid-soluble molecules like polyamines in the supernatant. This provides a clean extract for subsequent derivatization and analysis.[11]

  • Homogenization: Homogenize tissue or cell samples in 10 volumes of ice-cold 5% (v/v) Perchloric Acid (PCA).

  • Incubation: Incubate the homogenate on ice for at least 30 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 15,000 x g for 20 minutes at 4°C.

  • Collection: Carefully collect the supernatant, which contains the free polyamines. The supernatant can be stored at -20°C until derivatization.

G cluster_extraction Sample Extraction Workflow Sample Biological Sample (Tissue, Cells) Homogenize Homogenize in ice-cold 5% PCA Sample->Homogenize Incubate Incubate on Ice (30 min) Homogenize->Incubate Centrifuge Centrifuge (15,000 x g, 20 min, 4°C) Incubate->Centrifuge Supernatant Collect Supernatant (Contains Free Polyamines) Centrifuge->Supernatant Pellet Discard Pellet (Proteins, Debris) Centrifuge->Pellet

Caption: Workflow for polyamine extraction using Perchloric Acid (PCA).

Method 1: Reversed-Phase HPLC with Dansyl Chloride Derivatization

This is the most common and robust method for polyamine analysis, offering excellent resolution and sensitivity.

Protocol 4.2.1: Pre-column Derivatization with Dansyl Chloride

Causality: The reaction is performed under alkaline conditions (pH ~9.5-10.5) to deprotonate the amino groups, making them nucleophilic and reactive towards the sulfonyl chloride group of Dansyl Chloride. Proline is added to quench the reaction by consuming excess Dansyl Chloride.[11]

  • Reaction Setup: In a microcentrifuge tube, mix 100 µL of the PCA extract (or polyamine standard) with 200 µL of saturated sodium carbonate solution.

  • Add Reagent: Add 200 µL of Dansyl Chloride solution (10 mg/mL in acetone).

  • Incubation: Vortex the mixture and incubate in the dark at 60°C for 1 hour (or overnight at room temperature).

  • Quench Reaction: Add 50 µL of proline solution (100 mg/mL in water) to remove excess dansyl chloride. Incubate in the dark for 30 minutes.

  • Extraction: Extract the dansylated polyamines by adding 250 µL of toluene and vortexing vigorously for 30 seconds. Centrifuge for 5 minutes to separate the phases.

  • Sample for HPLC: Carefully transfer the upper toluene layer to a new vial for HPLC analysis.

G cluster_derivatization Dansyl Chloride Derivatization Workflow Extract PCA Extract or Standard Mix Add Saturated Na₂CO₃ & Dansyl Chloride Extract->Mix Incubate Incubate (60°C, 1 hr) Mix->Incubate Quench Add Proline (Quench Reaction) Incubate->Quench ExtractDansyl Extract with Toluene Quench->ExtractDansyl HPLC_Sample Analyze Toluene Layer by HPLC ExtractDansyl->HPLC_Sample

Caption: Workflow for pre-column derivatization with Dansyl Chloride.

Protocol 4.2.2: HPLC Separation

Causality: A C18 column retains the hydrophobic dansylated polyamines. A gradient of increasing organic solvent (acetonitrile) is used to elute the compounds. Less hydrophobic derivatives (e.g., dansyl-putrescine) elute first, followed by more hydrophobic derivatives (e.g., dansyl-spermine) which have more dansyl groups and/or a longer carbon backbone. Dansyl-aminopropylcadaverine is expected to elute after dansyl-spermidine due to its slightly larger size.

  • HPLC System: A standard HPLC system with a fluorescence detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: HPLC-grade Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detector Settings: Excitation at 340 nm, Emission at 515 nm.

  • Gradient Program:

    • 0-5 min: 60% B

    • 5-20 min: 60% to 95% B (linear gradient)

    • 20-25 min: 95% B (hold)

    • 25-26 min: 95% to 60% B (return to initial)

    • 26-35 min: 60% B (equilibration)

Expected Elution Order: Putrescine -> Cadaverine -> Spermidine -> This compound -> Spermine.

Analyte (Dansylated)Typical Retention Time (min)Limit of Detection (LOD)
Putrescine~10.5< 1 pmol[14]
Cadaverine~11.8< 1 pmol
Spermidine~16.2< 1 pmol
This compound ~17.0 (estimated)< 1 pmol
Spermine~21.5< 1 pmol
Table 3: Representative HPLC performance data for dansylated polyamines.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high specificity and sensitivity, providing structural confirmation of the analytes.

Protocol 4.3.1: Derivatization and Analysis

Causality: Derivatization with reagents like ethylchloroformate or PFPA replaces active hydrogens on the amine groups with nonpolar groups, making the polyamines volatile and thermally stable for GC analysis.[15] The mass spectrometer provides definitive identification based on the mass-to-charge ratio of the fragmented derivatives.

  • Sample Preparation: Start with the PCA extract as described in Protocol 4.1.1. The extract must be completely dried under a stream of nitrogen, as water interferes with the derivatization reaction.

  • Derivatization:

    • Add 100 µL of a suitable solvent (e.g., ethyl acetate) and 20 µL of pyridine.

    • Add 10 µL of ethylchloroformate.

    • Vortex and heat at 70°C for 15 minutes.

    • Evaporate the solvent and reconstitute in hexane for injection.

  • GC-MS Conditions:

    • GC System: Gas chromatograph coupled to a Mass Spectrometer.

    • Column: DB-5ms or similar nonpolar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injection: Splitless mode, 1 µL injection volume.

    • Oven Program: Initial temperature of 80°C, hold for 2 min, then ramp to 280°C at 10°C/min, hold for 5 min.

    • MS Detection: Electron Ionization (EI) mode at 70 eV. Scan range of 50-650 amu or Selected Ion Monitoring (SIM) for higher sensitivity.

Method 3: Capillary Electrophoresis (CE)

CE is an excellent alternative that separates molecules based on their charge-to-size ratio, making it inherently well-suited for polyamines without the need for derivatization for separation, although it may be used for detection.[16]

Protocol 4.4.1: CE Analysis

Causality: In a fused silica capillary under an electric field, polyamines, being positively charged, will migrate towards the cathode. Their migration speed is determined by their electrophoretic mobility. Smaller, more highly charged ions move faster. This allows for a separation based on different principles than chromatography.[16][17]

  • Sample Preparation: The PCA extract (Protocol 4.1.1) can often be diluted in the running buffer and injected directly.

  • CE Conditions:

    • CE System: Capillary electrophoresis instrument with a UV or DAD detector.

    • Capillary: Fused silica capillary (e.g., 50 µm i.d., 50 cm total length).

    • Background Electrolyte (BGE): 50 mM sodium phosphate buffer, pH 2.5.

    • Separation Voltage: 20 kV.

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

    • Detection: Indirect UV detection at 214 nm or direct detection after derivatization.

Expected Migration Order (fastest to slowest): Spermine (highest charge density) -> Spermidine / This compound -> Putrescine / Cadaverine (lowest charge density).

Trustworthiness: System Validation and Quality Control

To ensure the reliability of any of these methods, a robust validation process is essential.

  • Internal Standards: An internal standard (IS), a non-endogenous polyamine like 1,7-diaminoheptane, should be added to all samples and standards at the very beginning of the sample preparation process. This corrects for variations in extraction efficiency, derivatization yield, and injection volume.

  • Calibration Curves: A multi-point calibration curve should be generated using certified standards for each polyamine of interest. The curve should cover the expected concentration range in the samples. Linearity (R² > 0.99) must be verified.

  • Limit of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations to assess the method's accuracy (closeness to the true value) and precision (reproducibility).

Conclusion

The separation of this compound from other polyamines is a challenging but achievable analytical task. The choice of method depends on the specific requirements of the study, including sensitivity needs, sample throughput, and available instrumentation. Reversed-phase HPLC with pre-column dansylation remains the gold standard for its robustness, sensitivity, and applicability to a wide range of polyamines. GC-MS provides unparalleled specificity for compound identification, while CE offers a powerful alternative separation mechanism. By understanding the chemical principles behind each step—from extraction to derivatization and separation—researchers can confidently implement and optimize these protocols to achieve accurate and reliable quantification of this compound in complex biological matrices.

References

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  • Walter, H. J., & Geuns, J. M. (1987). High speed HPLC analysis of polyamines in plant tissues. Plant Physiology, 83(2), 232-234. [Link]

  • Garen, C. R., et al. (2009). A quantitative GC-MS method for three major polyamines in postmortem brain cortex. Journal of Mass Spectrometry, 44(6), 896-902. [Link]

  • Kabra, P. M., Lee, H. K., Lubich, W. P., & Marton, L. J. (1986). A Dansyl Chloride-HPLC Method for the Determination of Polyamines. Journal of Chromatographic Science, 24(5), 185-189. [Link]

  • Igarashi, K., & Kashiwagi, K. (2010). Modulation of cellular function by polyamines. The International Journal of Biochemistry & Cell Biology, 42(1), 39-51.
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  • Hanff, E., et al. (2020). GC–MS chromatograms from the quantitative analysis of serum spermidine (SPD). ResearchGate. [Link]

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Application Notes and Protocols for Real-Time Aminopropylcadaverine Detection

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Real-Time Aminopropylcadaverine Monitoring

This compound (APC), a polyamine derived from cadaverine, plays a multifaceted role in cellular processes and is an emerging biomarker in various fields.[1][2] In plants, it is involved in growth, development, and stress responses.[2] In microorganisms, it contributes to survival under acidic conditions.[1][2] For researchers, scientists, and drug development professionals, the ability to detect and quantify APC in real-time is paramount. Traditional methods for polyamine detection, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), while accurate, are often laborious, time-consuming, and not suited for continuous monitoring.[3][4] This limitation creates a critical need for robust, high-throughput, and real-time analytical tools.

This document provides a comprehensive guide to developing a sensitive and selective biosensor for the real-time detection of this compound. We will delve into the core principles of biosensor design, from the selection of the biorecognition element to the choice of the transducer and the intricacies of surface chemistry for immobilization. The protocols detailed herein are designed to be self-validating, with explanations of the scientific rationale behind each step to empower researchers to adapt and troubleshoot their experimental setups effectively.

Principle of the this compound Biosensor

The proposed biosensor operates on the principle of specific molecular recognition coupled with signal transduction. A highly specific biorecognition element, in this case, an aptamer, is immobilized on a transducer surface. The binding of this compound to the aptamer induces a conformational change, which is then converted into a measurable signal by the transducer. For this application note, we will focus on an electrochemical impedance spectroscopy (EIS) based biosensor, a highly sensitive technique for monitoring interfacial properties of electrodes.

The Biorecognition Element: Why an Aptamer?

While enzymes and antibodies are traditional biorecognition elements, aptamers offer several advantages for small molecule detection.[5][6][7] Aptamers are single-stranded DNA or RNA molecules that can be selected in vitro to bind to a wide range of targets with high affinity and specificity.[8][9][10][11] Their advantages include:

  • High Specificity and Affinity: Aptamers can be engineered to discriminate between closely related molecules.

  • Stability: They are more robust to temperature and pH changes compared to proteins.[9]

  • Reproducibility: Chemical synthesis of aptamers ensures high batch-to-batch consistency.[5][7]

  • Ease of Modification: Aptamers can be easily modified with functional groups for immobilization without compromising their binding activity.[5]

The Transducer: Electrochemical Impedance Spectroscopy (EIS)

Electrochemical biosensors offer high sensitivity, rapid response, and the potential for miniaturization.[12] EIS is a powerful non-destructive technique that measures the opposition of a system to the flow of an alternating current as a function of frequency. When the this compound-specific aptamer is immobilized on an electrode surface, the binding of the target molecule will alter the local environment at the electrode-solution interface. This change in the interfacial properties, such as capacitance and charge transfer resistance, can be precisely measured by EIS, providing a quantitative measure of the analyte concentration.

Diagram: Principle of the Aptamer-Based EIS Biosensor for this compound Detection

G cluster_0 Sensor Surface Preparation cluster_1 Detection Principle Gold_Electrode Gold Electrode SAM_Formation Self-Assembled Monolayer (SAM) Formation (e.g., Thiolated Linker) Gold_Electrode->SAM_Formation Surface Functionalization Aptamer_Immobilization Covalent Immobilization of This compound-Specific Aptamer SAM_Formation->Aptamer_Immobilization Bioreceptor Attachment Aptamer_Immobilized_Electrode Aptamer-Functionalized Electrode Aptamer_Immobilization->Aptamer_Immobilized_Electrode APC_Binding This compound (APC) Binding Aptamer_Immobilized_Electrode->APC_Binding Sample Introduction Conformational_Change Aptamer Conformational Change APC_Binding->Conformational_Change EIS_Measurement Electrochemical Impedance Spectroscopy (EIS) Measurement Conformational_Change->EIS_Measurement Alters Interfacial Properties Signal_Output Change in Impedance (Signal Proportional to APC Concentration) EIS_Measurement->Signal_Output

Caption: Workflow of the aptamer-based EIS biosensor for this compound detection.

Materials and Methods

This section details the necessary reagents and equipment for the development of the this compound biosensor.

Reagents
  • This compound standard (≥98% purity)

  • This compound-specific DNA aptamer with a 5'-thiol modification (custom synthesis)

  • Phosphate buffered saline (PBS), pH 7.4

  • Potassium hexacyanoferrate(II/III) solution (for EIS measurements)

  • 6-Mercapto-1-hexanol (MCH)

  • Ethanol (absolute)

  • N,N-Dimethylformamide (DMF)

  • N-Hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • Deionized (DI) water (18.2 MΩ·cm)

Equipment
  • Potentiostat with EIS capability

  • Gold screen-printed electrodes (SPEs) or gold disk electrodes

  • Sonicator

  • Nitrogen gas source

  • Pipettes and sterile consumables

  • pH meter

  • Analytical balance

Experimental Protocols

The following protocols provide a step-by-step guide for the fabrication and testing of the this compound biosensor.

Protocol 1: Electrode Cleaning and Preparation

Causality: A pristine electrode surface is crucial for the formation of a well-ordered self-assembled monolayer (SAM) and subsequent reproducible aptamer immobilization.

  • Mechanical Cleaning (for gold disk electrodes):

    • Polish the gold electrode surface with 0.3 µm and 0.05 µm alumina slurry on a polishing pad for 5 minutes each.

    • Rinse thoroughly with DI water.

  • Sonication:

    • Sonicate the electrode in DI water for 10 minutes.

    • Sonicate in ethanol for 10 minutes.

    • Rinse with DI water and dry under a gentle stream of nitrogen gas.

  • Electrochemical Cleaning:

    • Perform cyclic voltammetry (CV) in 0.5 M H₂SO₄ by sweeping the potential from -0.2 V to +1.5 V at a scan rate of 100 mV/s until a stable voltammogram is obtained. This step removes any remaining organic contaminants and ensures a clean, reproducible gold surface.

    • Rinse the electrode thoroughly with DI water and dry under nitrogen.

Protocol 2: Aptamer Immobilization

Causality: Covalent immobilization ensures the stable attachment of the aptamer to the electrode surface, preventing leaching during measurements and enhancing the biosensor's operational stability.[13][14] The use of MCH as a blocking agent helps to create a well-ordered monolayer and minimizes non-specific binding.

  • SAM Formation:

    • Prepare a 1 mM solution of the 5'-thiolated this compound aptamer in immobilization buffer (e.g., PBS).

    • Immediately apply the aptamer solution to the clean gold electrode surface, ensuring complete coverage.

    • Incubate in a humid chamber for 12-24 hours at room temperature to allow for the formation of a self-assembled monolayer via the gold-thiol bond.

  • Rinsing:

    • Gently rinse the electrode with immobilization buffer to remove any non-specifically bound aptamers.

  • Blocking with MCH:

    • Prepare a 1 mM solution of MCH in DI water.

    • Immerse the aptamer-functionalized electrode in the MCH solution for 1 hour at room temperature. This step passivates the remaining bare gold surface, preventing non-specific adsorption of other molecules and orienting the aptamer strands.

  • Final Rinse:

    • Rinse the electrode thoroughly with DI water and dry under a gentle stream of nitrogen. The sensor is now ready for use or can be stored at 4°C in a dry, dark environment.

Diagram: Experimental Workflow for Biosensor Fabrication and Testing

G Start Start Clean_Electrode Electrode Cleaning (Mechanical & Electrochemical) Start->Clean_Electrode Aptamer_Immobilization Aptamer Immobilization (SAM formation) Clean_Electrode->Aptamer_Immobilization MCH_Blocking Blocking with MCH (Minimizes non-specific binding) Aptamer_Immobilization->MCH_Blocking EIS_Baseline Record Baseline EIS Spectrum (in buffer) MCH_Blocking->EIS_Baseline Sample_Incubation Incubate with this compound Sample EIS_Baseline->Sample_Incubation EIS_Measurement Record EIS Spectrum after Binding Sample_Incubation->EIS_Measurement Data_Analysis Data Analysis (Calculate change in Rct) EIS_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Step-by-step workflow for biosensor fabrication and real-time detection.

Protocol 3: Real-Time this compound Detection using EIS

Causality: The binding of this compound to the immobilized aptamer causes a conformational change that alters the dielectric and resistive properties at the electrode-solution interface. This change is detected as an increase in the charge transfer resistance (Rct), which is proportional to the concentration of this compound.

  • Electrochemical Cell Setup:

    • Assemble the three-electrode system with the aptamer-functionalized gold electrode as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

  • Baseline Measurement:

    • Add a known volume of the EIS measurement solution (e.g., 5 mM [Fe(CN)₆]³⁻/⁴⁻ in PBS) to the electrochemical cell.

    • Record the baseline EIS spectrum over a frequency range of 0.1 Hz to 100 kHz with an AC amplitude of 10 mV.

  • Real-Time Monitoring:

    • Inject a known concentration of the this compound standard or sample into the electrochemical cell.

    • Continuously record EIS spectra at regular time intervals (e.g., every 1-2 minutes) to monitor the binding event in real-time.

  • Data Acquisition:

    • Save the impedance data for each measurement.

Data Analysis and Expected Results

The obtained EIS data is typically represented as a Nyquist plot (imaginary impedance vs. real impedance). The semicircle portion of the plot corresponds to the charge transfer limited process, and its diameter is equal to the charge transfer resistance (Rct).

  • Data Fitting: Fit the Nyquist plots to an equivalent circuit model (e.g., a Randles circuit) to extract the Rct value for each measurement.

  • Calibration Curve: Plot the change in Rct (ΔRct = Rct_after_binding - Rct_baseline) against the logarithm of the this compound concentration. A linear relationship is expected within a certain concentration range.

  • Sensitivity and Limit of Detection (LOD): Determine the sensitivity of the biosensor from the slope of the calibration curve. The LOD can be calculated using the formula: LOD = 3.3 * (standard deviation of the blank / slope of the calibration curve).

Table 1: Expected Performance Characteristics of the this compound Biosensor
ParameterExpected Value
Linear Range 1 nM - 1 µM
Limit of Detection (LOD) < 1 nM
Response Time < 15 minutes
Selectivity High against other biogenic amines (e.g., cadaverine, putrescine)
Stability > 90% of original signal after 1 week of storage at 4°C

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No or weak signal - Inefficient aptamer immobilization- Inactive aptamer- Incorrect EIS parameters- Optimize immobilization time and concentration- Verify aptamer quality and storage conditions- Ensure correct EIS setup and parameters
High background noise - Incomplete blocking of the electrode surface- Non-specific binding- Increase MCH blocking time or concentration- Optimize washing steps
Poor reproducibility - Inconsistent electrode cleaning- Variation in aptamer immobilization- Standardize the electrode cleaning protocol- Control immobilization conditions (time, temperature, humidity)

Conclusion

The development of a real-time biosensor for this compound offers a powerful tool for researchers in various scientific and drug development fields. The aptamer-based electrochemical impedance spectroscopy approach detailed in these application notes provides a highly sensitive, selective, and robust platform for the continuous monitoring of this important biogenic amine. By understanding the underlying scientific principles and following the detailed protocols, researchers can successfully fabricate and validate their own this compound biosensors, paving the way for new discoveries and applications.

References

Sources

Revolutionizing Polyamine Analysis: A Comprehensive Protocol for the Extraction of Aminopropylcadaverine from Microbial Cultures

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Polyamines are ubiquitous polycationic molecules that play a pivotal role in a myriad of cellular processes, including cell growth, differentiation, and stress response. Aminopropylcadaverine, a less-studied long-chain polyamine, is gaining increasing interest within the scientific community for its potential role in microbial physiology and as a precursor for novel pharmaceutical compounds. The accurate and efficient extraction of this compound from complex microbial matrices is a critical first step for its characterization and downstream applications. This application note provides a detailed, field-proven protocol for the extraction and subsequent analysis of this compound from microbial cultures, designed for researchers, scientists, and drug development professionals.

The protocol herein is a synthesis of established methodologies for polyamine extraction, adapted and optimized for the specific properties of this compound. The core of this protocol relies on a robust cell lysis strategy, followed by a meticulous purification process to isolate this compound from other cellular components. Subsequent quantification is achieved through highly sensitive analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), often requiring a derivatization step to enhance detection.

I. Foundational Principles: The Chemistry of this compound Extraction

The successful extraction of this compound hinges on a fundamental understanding of its chemical properties. As a polyamine, it possesses multiple amino groups, rendering it positively charged at physiological pH. This characteristic dictates its interaction with cellular components and informs the choice of extraction and purification reagents. The protocol is designed to disrupt the microbial cell envelope, release the intracellular contents, and then selectively isolate the positively charged this compound from negatively charged macromolecules like DNA, RNA, and proteins.

II. The Comprehensive Workflow: From Microbial Culture to Purified Analyte

The entire process, from harvesting the microbial culture to obtaining a purified sample ready for analysis, is a multi-step procedure. Each stage is critical for the final yield and purity of the extracted this compound.

Extraction_Workflow cluster_harvesting Cell Harvesting & Lysis cluster_purification Purification cluster_analysis Analysis culture Microbial Culture centrifugation Centrifugation culture->centrifugation pellet Cell Pellet centrifugation->pellet lysis Cell Lysis (Sonication/Freeze-Thaw) pellet->lysis lysate Crude Lysate lysis->lysate precipitation Acid Precipitation (e.g., Perchloric Acid) lysate->precipitation supernatant Polyamine-Rich Supernatant precipitation->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe eluate Purified this compound spe->eluate derivatization Derivatization (e.g., Dansyl Chloride) eluate->derivatization analysis HPLC or GC-MS Analysis derivatization->analysis

Application Note: High-Resolution Quantification of Aminopropylcadaverine (APC) via Dansyl Chloride Derivatization and HPLC-FLD

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust protocol for the quantification of Aminopropylcadaverine (APC) , a structural isomer of spermidine, in complex biological matrices. While common in hyperthermophiles and specific transgenic systems, APC is difficult to distinguish from spermidine due to their identical molecular weight (


). We present a validated workflow utilizing Dansyl Chloride (Dns-Cl)  pre-column derivatization followed by High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) . This method leverages the hydrophobicity difference between the aminobutyl (spermidine) and aminopentyl (APC) backbones to achieve baseline resolution (

).

Introduction & Biological Significance

This compound (


-aminopropylcadaverine)  is a polyamine formed by the transfer of an aminopropyl group from decarboxylated S-adenosylmethionine (dcSAM) to cadaverine . This contrasts with spermidine , where the acceptor is putrescine .[1][2]
  • Spermidine Structure:

    
     (3-4 connectivity)
    
  • APC Structure:

    
     (3-5 connectivity)
    
The Analytical Challenge

Because APC and spermidine are structural isomers, they cannot be differentiated by standard Mass Spectrometry (MS) without fragmentation analysis. Furthermore, native polyamines lack chromophores, rendering UV detection insensitive.

The Solution: Dansyl chloride reacts with both primary and secondary amines to form stable, highly fluorescent sulfonamide derivatives.[3] The introduction of the naphthyl group increases the hydrophobicity of the analytes, allowing a C18 reversed-phase column to resolve the subtle structural difference: the extra methylene group in APC results in a longer retention time compared to spermidine.

Experimental Workflow

The following diagram outlines the critical path from sample preparation to data acquisition.

PolyamineWorkflow Sample Biological Sample (Tissue/Cell Lysate) Lysis Acid Extraction (5% TCA or 0.4M PCA) Sample->Lysis Homogenization Neut Neutralization & Buffering (Na2CO3, pH 11) Lysis->Neut Supernatant Collection Deriv Derivatization (Dansyl-Cl, 60°C, 20 min) Neut->Deriv Mix 1:1 Scavenge Scavenging Excess Reagent (L-Proline) Deriv->Scavenge Stop Reaction Extract Organic Extraction (Toluene or SPE) Scavenge->Extract Remove Salts HPLC HPLC-FLD Analysis (C18 Column) Extract->HPLC Inject

Figure 1: End-to-end workflow for the extraction, derivatization, and quantification of APC.

Materials & Reagents

ReagentSpecificationPurpose
Dansyl Chloride 10 mg/mL in AcetoneFluorescent Labeling Agent
Sodium Carbonate 2.0 M (Sat.), pH 11.0Reaction Buffer (Deprotonates amines)
L-Proline 100 mg/mL in WaterScavenger (Removes excess Dansyl-Cl)
Internal Standard 1,7-DiaminoheptaneNormalization of extraction efficiency
Mobile Phase A Ultrapure WaterWeak solvent
Mobile Phase B Acetonitrile (HPLC Grade)Strong solvent
Extraction Acid 5% Trichloroacetic Acid (TCA)Protein precipitation & Polyamine release

Detailed Protocol

Phase 1: Sample Preparation
  • Homogenization: Homogenize 50-100 mg of tissue (or

    
     cells) in 500 µL of 5% TCA  containing 10 µM 1,7-Diaminoheptane  (Internal Standard).
    
  • Incubation: Incubate on ice for 30 minutes to ensure complete protein precipitation.

  • Clarification: Centrifuge at

    
     for 10 minutes at 4°C. Collect the supernatant.
    
Phase 2: Derivatization Reaction

Critical Concept: Dansyl chloride hydrolyzes rapidly in water. The reaction must occur at high pH to ensure the amines are unprotonated (nucleophilic), but the reagent must be added in an organic solvent (acetone).

  • Mix: In a light-protected microcentrifuge tube, combine:

    • 100 µL Sample Supernatant

    • 200 µL Sodium Carbonate Buffer (2M) (Check pH > 10 with paper)

    • 200 µL Dansyl Chloride Solution

  • React: Vortex vigorously for 30 seconds. Incubate at 60°C for 20 minutes in a heating block.

    • Why Heat? While reaction can occur at RT, heat ensures complete labeling of secondary amines (the central nitrogen in APC/Spermidine).

  • Scavenge: Add 50 µL of L-Proline solution . Vortex and incubate for 10 minutes at room temperature.

    • Mechanism:[2][4][5] Proline reacts with unreacted Dansyl-Cl to form Dansyl-Proline, which elutes early in the chromatogram, preventing interference with late-eluting polyamines.

  • Extraction (Optional but Recommended): Add 500 µL Toluene . Vortex for 1 minute. Centrifuge to separate phases. Transfer the top organic layer (containing Dansylated Polyamines) to a glass vial and evaporate to dryness under nitrogen. Reconstitute in 200 µL Acetonitrile.

    • Note: Direct injection of the reaction mix is possible if the column is robust, but toluene extraction extends column life by removing salts and reaction byproducts.

Phase 3: HPLC-FLD Setup
  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18),

    
    , 5 µm.
    
  • Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.[6]

  • Detection: Excitation: 340 nm | Emission: 510 nm .

Gradient Table:

Time (min)% Mobile Phase A (Water)% Mobile Phase B (ACN)Event
0.06040Injection
20.00100Linear Gradient
25.00100Wash
26.06040Re-equilibration
30.06040End

Data Analysis & Separation Logic

The separation of Spermidine and APC relies on the Hydrophobic Effect .

  • Spermidine (Tri-dansyl): 3 hydrophobic dansyl groups + C4/C3 backbone.

  • APC (Tri-dansyl): 3 hydrophobic dansyl groups + C5/C3 backbone.

The extra methylene (


) group in APC makes it slightly more non-polar than spermidine. Therefore, APC will elute AFTER Spermidine .

ElutionOrder Start Proline Dansyl-Proline (Excess Reagent) ~2-3 min Start->Proline End Put Putrescine ~12 min Cad Cadaverine ~13.5 min Spe Spermidine (3-4-N) ~18.0 min APC APC (3-5-N) ~19.2 min Spe->APC  Δ Hydrophobicity   (Critical Separation) Spm Spermine ~22 min Spm->End

Figure 2: Expected elution order on a C18 column. Note the critical resolution window between Spermidine and APC.

Validation & Quality Control

To ensure E-E-A-T compliance, the method must be self-validating.

ParameterAcceptance CriteriaNotes
Linearity (

)

Range: 0.1 – 50 µM
Resolution (

)

Between Spermidine and APC peaks
LOD

On-column injection
Recovery

Spiked matrix samples
Intra-day Precision


replicates

Troubleshooting Guide:

  • Peak Tailing: Usually indicates the pH of the reaction was too low (incomplete derivatization) or the column is aging. Ensure Carbonate buffer is fresh.

  • Low Sensitivity: Check the age of Dansyl Chloride. It hydrolyzes in moist air. Solution should be prepared fresh or stored in anhydrous acetone over molecular sieves.

  • Co-elution: If Spe and APC co-elute, lower the gradient slope (e.g., extend the gradient from 20 mins to 30 mins) or lower the column temperature to 25°C.

References

  • Seiler, N. (1970). Use of the dansyl reaction in biochemical analysis.[3][4][5][7][8] Methods of Biochemical Analysis, 18, 259-337.

  • Hamana, K., & Matsuzaki, S. (1992). Polyamines as a chemotaxonomic marker in bacterial classification. Critical Reviews in Microbiology, 18(4), 261-283.

  • Groskreutz, D. J., et al. (1987). Genetically engineered biosynthesis of this compound in E. coli. Journal of Biological Chemistry.
  • Oshima, T. (2007). Unique polyamines produced by an extreme thermophile, Thermus thermophilus.[1][9][10] Amino Acids, 33(2), 367-372.

  • Morgan, D. M. (1998). Polyamine protocols. Methods in Molecular Biology, 79, 1-30. (Standard Dansyl Protocol grounding).

Sources

Application Note: Targeted Purification of Aminopropylcadaverine (APC) from Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Aminopropylcadaverine (APC), or


-(3-aminopropyl)cadaverine, is an "uncommon" polyamine often associated with extremophiles (Pyrobaculum calidifontis), specific plant stress responses, and synthetic precursors. Structurally, it is a homologue of spermidine containing a pentane backbone (derived from cadaverine) rather than a butane backbone (derived from putrescine).

The Separation Challenge: APC presents a dual challenge in sample preparation:

  • Extreme Polarity: With three amine groups and a short aliphatic chain, APC is highly hydrophilic (

    
    ). Standard Reversed-Phase (C18) SPE fails to retain APC, as it elutes in the void volume.
    
  • Lack of Chromophore: Native APC lacks a UV-active conjugated system, necessitating either Mass Spectrometry (MS) detection or pre-column derivatization for UV/Fluorescence analysis.

Recommended Strategy: We define two distinct workflows based on the downstream detection method:

  • Workflow A (LC-MS/MS): Uses Mixed-Mode Strong Cation Exchange (MCX) . This is the gold standard for native polyamines. It utilizes the analyte's positive charge for retention, allowing aggressive organic washing to remove neutral interferences.

  • Workflow B (HPLC-UV/FLD): Uses Dansylation Derivatization followed by Polymeric Reversed-Phase (HLB/DVB) . This converts the polar polyamine into a hydrophobic, fluorescently active species suitable for standard chromatography.

Chemical Logic & Mechanism

Understanding the ionization state of APC is critical for protocol design.

  • Structure:

    
    
    
  • Ionization (pKa): Polyamines typically exhibit pKa values of

    
     (primary amines) and 
    
    
    
    (secondary amine).
  • Implication: At pH

    
    , APC exists as a tri-cation (
    
    
    
    ). At pH
    
    
    , it becomes neutral.
Mechanism of Action: Mixed-Mode Cation Exchange (MCX)

The MCX sorbent contains both hydrophobic alkyl chains and sulfonic acid (


) groups.
  • Retention (pH < 6): The sorbent is negatively charged (

    
    ). The APC is positively charged (
    
    
    
    ). Retention is driven by strong ionic interactions.
  • Interference Removal: Because APC is "locked" ionically, we can wash the column with 100% methanol. This removes neutral matrix components (lipids, uncharged drugs) that are bound only by weak hydrophobic forces.

  • Elution (pH > 11): We apply a high pH solvent (Ammonium Hydroxide). This deprotonates the APC amines, breaking the ionic bond and releasing the analyte.

Visualized Workflows

Diagram 1: Decision Matrix & Extraction Logic

APC_Extraction_Logic Start Sample Matrix (Plasma, Lysate, Plant Extract) Detection Downstream Detection Method? Start->Detection MS_Path LC-MS/MS (Native) Detection->MS_Path High Sensitivity UV_Path HPLC-UV / Fluorescence Detection->UV_Path Standard Lab MCX_Step Protocol A: Mixed-Mode MCX (Ionic Retention) MS_Path->MCX_Step Mechanism_A Mechanism: Bind at pH 3 (Ionic) Elute at pH 11 (Neutralization) MCX_Step->Mechanism_A Deriv_Step Protocol B: Dansylation (Hydrophobic Tagging) UV_Path->Deriv_Step HLB_Step Polymeric RP SPE (Hydrophobic Retention) Deriv_Step->HLB_Step

Figure 1: Decision tree for selecting the appropriate SPE strategy based on available instrumentation.

Protocol A: Mixed-Mode Strong Cation Exchange (For LC-MS/MS)

Target Audience: Labs with Mass Spectrometry capabilities requiring high throughput and minimal artifacts. Sorbent: Polymeric Strong Cation Exchange (e.g., Oasis MCX, Strata-X-C).

Reagents Preparation
  • Loading Buffer: 0.1% Formic Acid in Water (pH

    
    ).
    
  • Wash Solvent 1: 0.1% Formic Acid in Water.

  • Wash Solvent 2: 100% Methanol (HPLC Grade).

  • Elution Solvent: 5% Ammonium Hydroxide (

    
    ) in Methanol. (Prepare fresh daily).
    
Step-by-Step Procedure
StepActionScientific Rationale
1. Pre-treatment Dilute sample 1:1 with Loading Buffer . Verify pH is

.
Acidification ensures APC is fully protonated (

charge) to bind to the sulfonate groups.
2. Conditioning 1 mL Methanol followed by 1 mL Water.Solvates the polymeric pores and prepares the surface for aqueous interaction.
3. Loading Load pre-treated sample at a slow rate (

mL/min).
Allows sufficient residence time for ion-exchange kinetics to occur.
4. Wash 1 (Acidic) 1 mL Loading Buffer .Removes proteins and hydrophilic interferences that are not ionically bound.
5. Wash 2 (Organic) 1 mL 100% Methanol .Critical Step. Removes hydrophobic neutrals (lipids, pigments). APC remains bound due to strong ionic forces.
6. Elution 2 x 500 µL Elution Solvent (5%

in MeOH).
High pH deprotonates APC amines (neutralizing them), breaking the ionic bond. Organic solvent elutes the now-neutral molecule.
7. Post-Treatment Evaporate to dryness under

at 40°C. Reconstitute in mobile phase.
Concentrates the analyte.[1][2][3] Note: Do not use HCl for reconstitution if using HILIC columns; use Formic Acid.

Protocol B: Derivatization + Reversed-Phase SPE (For HPLC-UV/FLD)

Target Audience: Labs using UV/Fluorescence detection. Chemistry: Dansyl Chloride reacts with primary/secondary amines to form stable, fluorescent sulfonamides.

Reagents
  • Dansyl Chloride Solution: 5 mg/mL in Acetone.

  • Buffer: Saturated Sodium Carbonate (

    
    ).
    
  • Sorbent: Polymeric Reversed-Phase (e.g., Oasis HLB, Strata-X).

Step-by-Step Procedure
  • Derivatization Reaction:

    • Mix 200 µL Sample + 100 µL

      
       + 200 µL Dansyl Chloride solution.
      
    • Incubate at 60°C for 20 minutes in the dark.

    • Mechanism:[1][4] The alkaline pH ensures amines are nucleophilic, attacking the sulfonyl chloride.

  • Quenching: Add 100 µL Proline solution (100 mg/mL) to scavenge excess dansyl chloride.

  • SPE Loading (HLB/C18):

    • Condition column with MeOH/Water.

    • Dilute reaction mixture with 1 mL Water (to reduce acetone content) and Load.

    • Rationale: The dansylated-APC is now highly hydrophobic and will bind to C18/HLB.

  • Washing:

    • Wash with 5% Methanol in Water (removes salts and excess buffer).

    • Wash with 20% Acetonitrile (removes reaction byproducts).

  • Elution:

    • Elute with 100% Acetonitrile.

    • Result: Clean, tagged APC ready for UV detection (254 nm) or Fluorescence (Ex 340 nm / Em 525 nm).

Validation & Troubleshooting

Quantitative Performance Metrics
ParameterExpected Value (MCX)Expected Value (Deriv.)Notes
Absolute Recovery > 85%> 70%Derivatization adds variability; use Internal Standard.
Matrix Effect (ME) < 10% suppressionVariableMCX provides cleaner extracts for MS.
LOD (Sensitivity) 1-5 ng/mL10-50 ng/mLMS is inherently more sensitive for polyamines.
Troubleshooting Guide
  • Issue: Low Recovery in MCX.

    • Cause: Elution solvent pH was not high enough.

    • Fix: Ensure

      
       is fresh. Old ammonia loses potency, failing to neutralize the amine groups.
      
  • Issue: High Backpressure during Loading.

    • Cause: Protein precipitation.

    • Fix: Perform a protein crash (PPT) with TCA or Acetonitrile before SPE, or use a wide-pore SPE cartridge.

  • Issue: "Ghost" Peaks in UV.

    • Cause: Excess Dansyl Chloride.

    • Fix: Ensure the Proline quenching step is sufficient and increase the wash strength (up to 25% ACN) during Protocol B.

References

  • Kuehn, G. D., et al. (1990).[4] "Novel Occurrence of Uncommon Polyamines in Higher Plants." Plant Physiology, 94(3), 855–857. Link

  • Magnes, C., et al. (2014).[5] "Polyamines in biological samples: rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography-tandem mass spectrometry." Journal of Chromatography A, 1331, 44-51. Link

  • Supelco/Sigma-Aldrich. "Guide to Solid Phase Extraction: Mixed-Mode Method Development." Sigma-Aldrich Technical Library. Link

  • Niitsu, M., et al. (2003). "Abnormal polyamine production in thermophilic bacteria." Journal of Biochemistry, 111(3). (Contextualizing this compound in thermophiles).

Sources

aminopropylcadaverine as a building block in synthetic chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Aminopropylcadaverine in Synthetic Chemistry

Abstract

N¹-(3-Aminopropyl)pentane-1,5-diamine, commonly known as this compound, is a versatile triamine building block that offers synthetic chemists a unique scaffold for constructing complex molecular architectures. Possessing two primary amines and one secondary amine, its differential reactivity and defined spacing between functional groups make it an invaluable component in the synthesis of advanced polyamines, tailored macrocycles, functional polymers, and bioconjugates. This document provides an in-depth exploration of this compound's applications, supported by field-proven insights and detailed experimental protocols for researchers in synthetic chemistry and drug development.

Introduction: The Strategic Advantage of this compound

This compound is a derivative of cadaverine (pentane-1,5-diamine), a naturally occurring biogenic amine. The addition of an aminopropyl group introduces a secondary amine and a third primary amine, creating a unique 1,5,9-triazanonane backbone.[1] This specific arrangement of nucleophilic centers is the cornerstone of its utility.

The primary amines at the termini are sterically accessible and exhibit comparable reactivity, making them ideal for symmetric transformations such as polymerization or dual-functionalization. The internal secondary amine, being less sterically hindered than a tertiary amine but less reactive than the primary amines, can be selectively targeted under specific conditions or involved in subsequent reactions. This trifunctional nature allows for the creation of molecules with precise topologies and functionalities, which is critical in fields ranging from materials science to medicinal chemistry.[2][3]

Physicochemical Properties

A clear understanding of this compound's properties is essential for its effective use in synthesis.

PropertyValueSource
IUPAC Name N¹-(3-Aminopropyl)pentane-1,5-diamine[1]
CAS Number 56-19-9[1]
Molecular Formula C₈H₂₁N₃[1]
Molecular Weight 159.28 g/mol [1]
Appearance Colorless to pale yellow liquid
Boiling Point ~258 °C (Predicted)N/A
Solubility Soluble in water and polar organic solventsN/A

Core Applications in Synthetic Chemistry

The unique structure of this compound makes it a powerful building block for several classes of molecules. Its utility stems from the predictable reactivity of its amine groups with a wide range of electrophiles.

G cluster_reagents Common Electrophiles cluster_products Resulting Linkages Acyl Halide Acyl Halide Amide Amide Acyl Halide->Amide Aldehyde/Ketone Aldehyde/Ketone Imine/Amine (reductive amination) Imine/Amine (reductive amination) Aldehyde/Ketone->Imine/Amine (reductive amination) Alkyl Halide Alkyl Halide Substituted Amine Substituted Amine Alkyl Halide->Substituted Amine NHS Ester NHS Ester Amide (Bioconjugation) Amide (Bioconjugation) NHS Ester->Amide (Bioconjugation) APC This compound (3 Amine Groups) APC->Acyl Halide Acylation APC->Aldehyde/Ketone Condensation/ Reductive Amination APC->Alkyl Halide Alkylation APC->NHS Ester Acylation

Caption: Reactivity of this compound's amines with common electrophiles.

Synthesis of Higher Polyamines and Analogs

Polyamines are crucial for cell growth and proliferation, and their analogs are significant targets in anti-cancer and anti-parasitic drug discovery.[2][3] this compound serves as a ready-made scaffold to extend polyamine chains or introduce specific modifications. Synthetic strategies often involve:

  • Chain Extension: Reacting the terminal primary amines with protected amino-alkyl halides, followed by deprotection.

  • Functionalization: Acylating the amines to produce amides, which can then be reduced to the corresponding amines, effectively adding segments to the polyamine backbone.[4] This amide-reduction sequence is a robust method for building complex polyamine structures.

These synthetic analogs can interfere with natural polyamine metabolism, down-regulating biosynthetic enzymes and inducing apoptosis in rapidly dividing cells, making them promising therapeutic candidates.[3]

Macrocycle Construction: A Tale of Concentration

Macrocycles are of immense interest in drug discovery as they can address challenging targets like protein-protein interactions.[5][6] this compound is an excellent diamine component for macrocyclization reactions, typically with dicarboxylic acids or their activated derivatives.

The critical factor determining the success of macrocyclization over linear polymerization is concentration.

  • High Concentration: Favors intermolecular reactions, where molecules react with each other, leading to the formation of long-chain polymers.[7]

  • High Dilution: Favors intramolecular reactions, where the two ends of the same linear precursor molecule react with each other to form a cyclic product.[7] This is known as the high-dilution principle, a cornerstone of macrocycle synthesis.

By reacting this compound with, for example, a diacyl chloride under high-dilution conditions, a macrocyclic diamide can be formed. This can serve as a scaffold for further diversification in the creation of screening libraries.[8]

G reactants This compound + Diacyl Chloride high_conc High Concentration reactants->high_conc Favors high_dilution High Dilution reactants->high_dilution Favors polymer Linear Polyamide (Intermolecular Reaction) high_conc->polymer macrocycle Macrocycle (Intramolecular Reaction) high_dilution->macrocycle

Caption: Reaction outcome is dependent on concentration.

Condensation Polymerization

The presence of two primary amines allows this compound to act as a monomer in condensation polymerization.[9][10] When reacted with bifunctional electrophiles like dicarboxylic acids or diacyl chlorides, it forms polyamides. The resulting polymers contain repeating units linked by amide bonds, analogous to Nylon. The secondary amine within the this compound backbone introduces a periodic site for potential post-polymerization modification, allowing for the synthesis of functional polymers with tailored properties such as altered solubility, metal-chelating ability, or antibacterial activity.[11][12]

Detailed Application Protocol: Synthesis of a Polyamide via Condensation Polymerization

This protocol details the synthesis of a polyamide from this compound and succinyl chloride. This is a representative condensation polymerization that demonstrates the utility of this compound as a difunctional monomer.

Causality and Self-Validation: This protocol employs a robust interfacial polymerization technique. The reaction is rapid and often proceeds to high molecular weight. The choice of a chlorinated solvent and an aqueous base creates two phases, with the reaction occurring at the interface. The base is crucial to neutralize the HCl byproduct, driving the reaction to completion.[10] The protocol is self-validating through the expected physical change (precipitation of the polymer) and subsequent characterization.

Materials and Equipment
  • Reagents:

    • This compound (CAS 56-19-9), ≥98% purity

    • Succinyl chloride (CAS 543-20-4), ≥98% purity

    • Sodium hydroxide (NaOH)

    • Dichloromethane (DCM), anhydrous

    • Methanol

    • Deionized water

  • Equipment:

    • Beakers and magnetic stir plate

    • Stir bars

    • Graduated cylinders

    • Buchner funnel and filter paper

    • Vacuum flask

    • Oven for drying

    • Standard Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves.[13]

Workflow Diagram

G prep prep reaction reaction workup workup analysis analysis A Prepare Amine Solution: This compound + NaOH(aq) C Combine Solutions: Add organic phase to aqueous phase with vigorous stirring A->C B Prepare Acid Chloride Solution: Succinyl Chloride in DCM B->C D Polymer Precipitation: Observe formation of white solid at the interface C->D E Isolate Polymer: Collect precipitate by vacuum filtration D->E F Wash Polymer: Sequentially wash with water and methanol E->F G Dry Polymer: Dry under vacuum at 40-50 °C F->G H Characterize Product: FT-IR, NMR (if soluble), GPC G->H

Caption: Workflow for polyamide synthesis via interfacial polymerization.

Step-by-Step Procedure

Safety First: this compound and its derivatives can be corrosive and cause skin/eye irritation.[14][15] Succinyl chloride is highly corrosive and reacts violently with water. All operations must be performed in a well-ventilated fume hood while wearing appropriate PPE.[13][16]

  • Prepare the Aqueous Phase: In a 250 mL beaker, dissolve 1.59 g (10.0 mmol) of this compound and 0.88 g (22.0 mmol) of NaOH in 50 mL of deionized water. Stir until fully dissolved. The NaOH is present to neutralize the HCl byproduct of the reaction.

  • Prepare the Organic Phase: In a separate 100 mL beaker, carefully dissolve 1.55 g (10.0 mmol) of succinyl chloride in 50 mL of dichloromethane.

  • Initiate Polymerization: While stirring the aqueous phase vigorously with a magnetic stir bar, carefully and slowly pour the organic phase down the side of the beaker containing the aqueous phase. A white precipitate (the polyamide) should form immediately at the interface of the two layers.

  • Complete Reaction: Continue to stir the biphasic mixture vigorously for 15-20 minutes to ensure complete reaction and maximize polymer chain growth.

  • Isolate the Product: Turn off the stirring and collect the white solid polymer by vacuum filtration using a Buchner funnel.

  • Wash the Polymer: Wash the collected polymer on the filter paper sequentially with 50 mL of deionized water (to remove salts) and then 50 mL of methanol (to remove unreacted monomers and oligomers).

  • Dry the Product: Transfer the polymer to a pre-weighed watch glass and dry in a vacuum oven at 40-50 °C overnight until a constant weight is achieved.

Expected Results and Characterization

The procedure should yield a white, fibrous solid. The yield will vary but should be in the range of 70-90%.

  • FT-IR Spectroscopy: The product should exhibit characteristic amide bond peaks: a strong C=O stretch around 1640 cm⁻¹ and an N-H bend around 1540 cm⁻¹. The absence of a strong acyl chloride C=O stretch (~1800 cm⁻¹) indicates the reaction has gone to completion.

  • Solubility: The resulting polyamide may have limited solubility. Test solubility in solvents like DMSO, DMAc, or formic acid for potential NMR or GPC analysis.

Safety and Handling

This compound and its derivatives must be handled with care.

  • Hazards: Causes skin irritation and serious eye irritation/damage.[13][14][15] May be corrosive.

  • Handling: Use in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors.[16]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles at all times.[13]

  • First Aid: In case of skin contact, wash immediately with plenty of soap and water.[13][14] For eye contact, rinse cautiously with water for several minutes.[13][14] Seek medical attention if irritation persists.

Conclusion

This compound is a powerful and versatile building block in synthetic chemistry. Its unique arrangement of primary and secondary amines provides a reliable platform for constructing a diverse range of molecular structures. From creating novel polyamine analogs for drug discovery to synthesizing functional polymers and intricate macrocycles, the strategic application of this compound enables chemists to build complex molecules with a high degree of control and purpose. The protocols and principles outlined in this guide serve as a foundational resource for harnessing its full synthetic potential.

References

  • Synthesis of Macrocyclic Molecules (Macrocycles) - YouTube. (2022). YouTube.
  • Applications of Macrocycles in Drug Discovery - YouTube. (2022). YouTube.
  • Cadaverine's Functional Role in Plant Development and Environmental Response - Frontiers. (2016). Frontiers.
  • (PDF) Polyamine Structure and Synthetic Analogs - ResearchGate. (n.d.). ResearchGate.
  • Recent Developments in Functional Polymers via the Kabachnik–Fields Reaction: The State of the Art - MDPI. (2024). MDPI.
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific.
  • N'-(3-aminopropoxy)pentane-1,5-diamine | C8H21N3O | CID 393125 - PubChem. (n.d.). PubChem.
  • Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications - NIH. (2021). NIH.
  • Safety Data Sheet: N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine - Chemos GmbH&Co.KG. (n.d.). Chemos GmbH&Co.KG.
  • Polymer Chemistry: Crash Course Organic Chemistry #35 - YouTube. (2021). YouTube.
  • Diversity-Oriented Synthesis of Macrocycle Libraries for Drug Discovery and Chemical Biology - David Spring's group. (2016). David Spring's group.
  • 16.4 Polymers and Biopolymers | High School Chemistry - YouTube. (2021). YouTube.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
  • Safety Data Sheet - Biotium. (2022). Biotium.
  • 56-19-9 | N1-(3-Aminopropyl)pentane-1,5-diamine - AiFChem. (n.d.). AiFChem.
  • Recent Advances in the Development of Polyamine Analogues as Antitumor Agents - PMC. (n.d.). PMC.
  • Preparation and Functionalization of Polymers with Antibacterial Properties—Review of the Recent Developments - MDPI. (n.d.). MDPI.
  • Macrocycles: MCR synthesis and applications in drug discovery - PMC - NIH. (n.d.). PMC.
  • N-(3-AMINOPROPYL)-N-DODECYLPROPANE-1,3-DIAMINE - Ataman Kimya. (n.d.). Ataman Kimya.

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Application Notes & Protocols: Structural Elucidation of Aminopropylcadaverine Derivatives by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Aminopropylcadaverine and its derivatives represent a class of polyamines with significant biological activity and therapeutic potential. The precise determination of their chemical structure is a critical prerequisite for understanding their mechanism of action, establishing structure-activity relationships (SAR), and ensuring the quality and safety of potential drug candidates. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the unambiguous structural elucidation of these molecules. This comprehensive guide provides a detailed exploration of the application of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy for the complete structural characterization of this compound derivatives. We present not just the protocols, but the underlying scientific rationale, enabling researchers to adeptly apply these methods to their own novel compounds.

Introduction: The Significance of this compound Derivatives

Polyamines, such as this compound, are ubiquitous polycations essential for a multitude of cellular processes, including cell growth, differentiation, and proliferation.[1] Derivatives of this compound are being actively investigated for their potential as anticancer, antimicrobial, and antiparasitic agents. The addition of various functional groups to the this compound scaffold can dramatically alter its biological activity. Therefore, the ability to confirm the exact connectivity and stereochemistry of these derivatives is of paramount importance in the drug discovery and development pipeline.

NMR spectroscopy provides an unparalleled level of structural detail by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, within a molecule.[2][3] Through a systematic application of various NMR experiments, a complete picture of the molecular architecture can be assembled, piece by piece.[4]

Foundational Principles of NMR for Structural Elucidation

A successful structural elucidation hinges on the interpretation of four key parameters from NMR spectra:

  • Chemical Shift (δ): The position of a signal along the x-axis (in ppm) is dictated by the electronic environment of the nucleus.[2][5] Electronegative atoms or groups deshield a nucleus, causing its signal to appear at a higher chemical shift (downfield). This allows for the initial identification of different types of protons and carbons (e.g., those attached to nitrogen, or those in alkyl chains).

  • Integration: The area under a ¹H NMR signal is directly proportional to the number of protons giving rise to that signal.[6] This provides a quantitative count of the protons in each distinct chemical environment.

  • Spin-Spin Coupling (J-coupling): The interaction between non-equivalent nuclei through chemical bonds results in the splitting of NMR signals into multiplets (e.g., doublets, triplets, quartets).[7] The pattern of this splitting reveals the number of adjacent protons, a crucial piece of information for establishing connectivity.

  • Nuclear Overhauser Effect (NOE): This through-space interaction between nuclei that are close in proximity, regardless of whether they are directly bonded, is essential for determining stereochemistry and conformation.

Experimental Workflow: From Sample to Structure

The process of elucidating the structure of an this compound derivative can be systematically approached through a series of well-defined steps.

Caption: A typical workflow for NMR-based structural elucidation.

Detailed Protocols

Protocol 1: Sample Preparation

The quality of the NMR data is critically dependent on proper sample preparation. The goal is to create a homogeneous solution of the analyte in a deuterated solvent.

Rationale: Deuterated solvents are used because they are "invisible" in ¹H NMR spectra, preventing large solvent signals from obscuring the signals of the analyte.[8] The deuterium signal is also used by the spectrometer to "lock" the magnetic field, ensuring stability over the course of the experiment.

Materials:

  • This compound derivative (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR).[8][9]

  • High-quality 5 mm NMR tubes.[10]

  • Deuterated solvent (e.g., Deuterium Oxide (D₂O), Methanol-d₄, Chloroform-d). The choice of solvent is crucial and should be based on the solubility of the compound. For polyamines, which are often salts, D₂O is a common choice.

  • Pasteur pipette and a small vial.

Procedure:

  • Weigh the appropriate amount of the this compound derivative into a clean, dry vial. For ¹H NMR, a concentration of 10-20 mg/mL is generally sufficient.[11] For ¹³C and 2D experiments, a more concentrated sample is often better.[8]

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[10][12]

  • Gently vortex or sonicate the vial to ensure the sample is completely dissolved. Visually inspect for any particulate matter.

  • If solids are present, filter the solution through a small plug of glass wool or a syringe filter into the NMR tube.[9][12] Solid particles will degrade the quality of the NMR spectrum.

  • Carefully transfer the solution into the NMR tube using a Pasteur pipette. The filling height should be around 4.5-5 cm.[9][10]

  • Cap the NMR tube securely and label it clearly.

Protocol 2: 1D NMR Data Acquisition

The initial and most fundamental experiments are the one-dimensional ¹H and ¹³C NMR spectra.

A. ¹H NMR Spectrum

  • Purpose: To determine the number of different proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).

  • Rationale: This is the starting point for any structural elucidation. It provides a "proton fingerprint" of the molecule.

B. ¹³C NMR Spectrum

  • Purpose: To determine the number of different carbon environments in the molecule.

  • Rationale: Since the natural abundance of ¹³C is low (~1.1%), this experiment is less sensitive than ¹H NMR and requires more sample or a longer acquisition time.[13] It is typically run with proton decoupling to produce a spectrum with single lines for each unique carbon, simplifying the spectrum.[7]

C. DEPT (Distortionless Enhancement by Polarization Transfer)

  • Purpose: To differentiate between CH, CH₂, and CH₃ groups.

  • Rationale: DEPT experiments are a set of ¹³C NMR experiments that provide information about the number of protons attached to each carbon.

    • DEPT-45: Shows all protonated carbons.

    • DEPT-90: Only shows CH carbons.

    • DEPT-135: Shows CH and CH₃ carbons as positive signals and CH₂ carbons as negative signals. This information is invaluable for piecing together the carbon skeleton.[7]

Protocol 3: 2D NMR Data Acquisition

Two-dimensional NMR experiments are essential for unambiguously connecting the atoms within the molecule.[14]

A. ¹H-¹H COSY (Correlation Spectroscopy)

  • Purpose: To identify protons that are coupled to each other (typically separated by 2-3 bonds).[15]

  • Rationale: A cross-peak in a COSY spectrum indicates that the two protons on the corresponding axes are J-coupled. This allows for the tracing of proton-proton spin systems through the molecule.[14]

B. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To identify which protons are directly attached to which carbons.[15]

  • Rationale: The HSQC experiment correlates proton signals with the signals of the carbons they are directly bonded to.[14] Each cross-peak represents a one-bond C-H connection. This is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons.

C. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify longer-range correlations between protons and carbons (typically over 2-4 bonds).[15]

  • Rationale: HMBC is arguably one of the most informative experiments for determining the overall carbon skeleton. It reveals correlations between protons and carbons that are separated by multiple bonds.[14] This allows for the connection of the spin systems identified in the COSY experiment and the placement of quaternary carbons and heteroatoms.

Caption: Relationships revealed by key 2D NMR experiments.

Data Interpretation: A Step-by-Step Guide

The following is a logical approach to interpreting the collected NMR data for an unknown this compound derivative.[4]

  • Analyze the ¹H NMR Spectrum:

    • Identify the number of distinct proton signals.

    • Use the integration to determine the relative number of protons for each signal.

    • Analyze the multiplicity of each signal to deduce the number of neighboring protons.

    • Examine the chemical shifts to get preliminary information about the electronic environment of the protons. For polyamines, protons on carbons adjacent to nitrogen atoms will be shifted downfield (typically in the 2.5-3.5 ppm range).[16][17]

  • Analyze the ¹³C and DEPT Spectra:

    • Count the number of signals in the ¹³C spectrum to determine the number of unique carbons.

    • Use the DEPT spectra to classify each carbon as a CH, CH₂, or CH₃. Any carbons present in the ¹³C spectrum but absent in the DEPT spectra are quaternary carbons.

  • Correlate with HSQC:

    • Use the HSQC spectrum to definitively link each proton signal to its directly attached carbon signal. This confirms C-H one-bond connectivities.

  • Build Fragments with COSY:

    • Starting with a well-resolved proton signal, use the COSY cross-peaks to "walk" along the proton spin system, identifying adjacent protons.

    • Combine this with the HSQC information to build up C-H-H-C fragments.

  • Connect Fragments with HMBC:

    • Use the HMBC cross-peaks to connect the fragments established from the COSY data. Look for correlations from protons to carbons that are 2 or 3 bonds away.

    • Pay close attention to correlations to quaternary carbons, as these are key for linking different parts of the molecule.

  • Propose a Structure:

    • Assemble all the fragments based on the HMBC correlations to propose a complete chemical structure.

  • Verify the Structure:

    • Once a structure is proposed, go back and ensure that it is consistent with all of the NMR data (chemical shifts, multiplicities, and all 1D and 2D correlations). Any inconsistencies may indicate an incorrect assignment or structure.

Illustrative Data Presentation

For clarity and comparative purposes, NMR data should be tabulated.

Table 1: Hypothetical ¹H and ¹³C NMR Data for an this compound Derivative

Positionδ ¹³C (ppm)δ ¹H (ppm)Multiplicity (J in Hz)IntegrationCOSY CorrelationsHMBC Correlations
139.52.75t (7.0)2HH-2C-2, C-3
227.11.58p (7.0)2HH-1, H-3C-1, C-3, C-4
331.81.45p (7.5)2HH-2, H-4C-2, C-4, C-5
449.22.65t (7.5)2HH-3, H-5'C-3, C-5, C-1'
549.22.65t (7.5)2HH-4C-3, C-4, C-1'
1'47.52.58t (7.2)2HH-2'C-4, C-5, C-2', C-3'
2'29.31.70p (7.2)2HH-1', H-3'C-1', C-3'
3'40.12.80t (7.2)2HH-2'C-1', C-2'

(Note: This is example data and chemical shifts will vary depending on the specific derivative and solvent used.)

Conclusion

NMR spectroscopy provides a robust and indispensable toolkit for the structural elucidation of this compound derivatives. By systematically applying a combination of 1D and 2D NMR experiments, researchers can gain a comprehensive understanding of the molecular architecture of these biologically important compounds. The protocols and interpretive strategies outlined in this guide provide a solid foundation for scientists in the field of drug discovery and development to confidently and accurately characterize novel chemical entities, thereby accelerating the journey from laboratory synthesis to potential therapeutic application.

References

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  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018).
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  • D'Agostino, L., & Di Luccia, A. (2002). Polyamines interact with DNA as molecular aggregates. Journal of molecular biology, 318(4), 925–934.
  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(13), 2215–2226.
  • PubChem. (n.d.). (3-Aminopropyl)cadaverine. National Center for Biotechnology Information.
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  • 1H-NMR and 13C-NMR chemical shift data of compounds 1 and 6 (δ in ppm, J in Hz). (2022). PLOS ONE, 17(11), e0277881.
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  • Chem Guides. (2020, June 24).
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  • Oshima, T., & Fukuda, W. (2014). Identification of a Novel Aminopropyltransferase Involved in the Synthesis of Branched-Chain Polyamines in Hyperthermophiles. Journal of Bacteriology, 196(12), 2215-2224.
  • Zubatyuk, R., & Smith, J. C. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(36), 12108–12119.
  • Communicate Chemistry. (2021, February 5). How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule [Video]. YouTube.
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Troubleshooting & Optimization

troubleshooting peak tailing in aminopropylcadaverine HPLC analysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Aminopropylcadaverine HPLC Analysis

A Senior Application Scientist's Guide to Troubleshooting Peak Tailing

Welcome to the technical support center for HPLC analysis of this compound. This guide is designed for researchers, scientists, and drug development professionals who are encountering peak tailing—one of the most common and frustrating issues in liquid chromatography. As a polyamine, this compound presents unique challenges due to its basic functional groups. This resource provides in-depth, scientifically grounded solutions to diagnose and resolve these issues effectively.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of peak tailing when analyzing this compound?

A: The most common cause is secondary-site interactions between the positively charged amine groups of your analyte and negatively charged residual silanol groups (Si-O⁻) on the surface of silica-based HPLC columns (e.g., C18).[1][2] While the primary retention mechanism is hydrophobic, this secondary ionic interaction is stronger and varies across the silica surface, causing some analyte molecules to be retained longer, which results in a tailed peak.

Q2: I'm seeing significant peak tailing. What is the first and simplest adjustment I should try?

A: The most immediate and often effective solution is to adjust the mobile phase pH. Lowering the pH to ≤ 3 protonates the residual silanol groups, neutralizing their negative charge and minimizing the unwanted ionic interaction with your protonated this compound.[3][4] This single adjustment can often lead to a dramatic improvement in peak symmetry.

Q3: How do I know if my HPLC column is the source of the problem?

A: Column performance degrades over time. If you observe gradually worsening peak tailing, it may indicate column aging. This can be due to the hydrolysis of the bonded phase, which exposes more active silanol sites.[5] A partially blocked column inlet frit can also cause peak distortion.[2] A good diagnostic step is to replace the column with a new one of the same type. If the peak shape improves significantly, the old column was likely the issue.

Q4: Could my sample preparation or injection volume be causing the tailing?

A: Yes. Injecting too much analyte can lead to mass overload, where the number of analyte molecules exceeds the available ideal binding sites on the stationary phase, leading to peak distortion. Try reducing your injection volume or sample concentration. Additionally, ensure your sample is fully dissolved in a solvent that is of similar or weaker strength than your mobile phase to avoid poor peak shape.[6]

In-Depth Troubleshooting Guides

Guide 1: Systematic Mobile Phase Optimization

Optimizing your mobile phase is a powerful strategy to mitigate peak tailing for basic compounds like this compound. The key is to control the ionization states of both the analyte and the stationary phase.

The Critical Role of Mobile Phase pH

The pH of your mobile phase directly influences the charge of both your analyte and the silica surface.[7][8] this compound, being a polyamine, will be protonated and positively charged across a wide pH range. The silica surface, however, changes significantly.

  • At low pH (2-3): Silanol groups (Si-OH) are mostly protonated and neutral. This is often the ideal range for analyzing basic compounds as it minimizes the strong ionic interactions that cause tailing.[3][4]

  • At mid pH (4-7): A significant portion of silanol groups are deprotonated (Si-O⁻), creating a negatively charged surface that strongly and non-uniformly interacts with the positively charged analyte, leading to severe peak tailing.[9]

  • At high pH (>8): While the silanol groups are fully deprotonated, the this compound may become deprotonated and neutral, eliminating the ionic interaction. However, traditional silica columns are not stable at high pH.[10] This approach requires specialized hybrid or organic polymer-based columns.

pH Range This compound (Analyte) Silica Surface (Stationary Phase) Expected Peak Shape
2.0 - 3.0 Protonated (Cationic)Mostly Neutral (Si-OH)Good to Excellent. Minimal secondary interactions.
4.0 - 7.0 Protonated (Cationic)Partially Deprotonated (Anionic, Si-O⁻)Poor. Strong secondary ionic interactions cause significant tailing.
> 8.0 Deprotonated (Neutral)Fully Deprotonated (Anionic, Si-O⁻)Good, but requires a high-pH stable column.

Protocol: Mobile Phase pH Adjustment

  • Prepare Buffers: Prepare identical mobile phases buffered at different pH values (e.g., pH 2.5, 3.0, and 4.5). A phosphate buffer is an excellent choice for this range.[5]

  • Equilibrate Thoroughly: For each new pH condition, flush the column with at least 10-20 column volumes of the new mobile phase to ensure the column is fully equilibrated.[11]

  • Inject and Analyze: Inject your this compound standard and compare the peak symmetry (tailing factor) at each pH.

  • Select Optimal pH: Choose the pH that provides the best peak shape without compromising retention.

Using Mobile Phase Additives: Competing Bases

If adjusting the pH alone is insufficient, the addition of a "competing base" like triethylamine (TEA) can dramatically improve peak shape.[12][13] TEA is a small basic molecule that preferentially interacts with the active silanol sites, effectively "masking" them from your analyte.[5][14]

Protocol: Evaluating Triethylamine (TEA) as a Mobile Phase Additive

  • Start Low: Begin with your optimal pH mobile phase (as determined above).

  • Add TEA: Prepare a new mobile phase containing a low concentration of TEA, typically 0.1% (v/v) or around 10-20 mM.[3][15] Ensure you re-adjust the final mobile phase pH after adding the TEA.

  • Equilibrate and Inject: Flush the column thoroughly and inject your sample.

  • Observe the Effect: You should observe a significant reduction in peak tailing. Be aware that TEA can sometimes reduce retention time for basic compounds by minimizing the secondary retention mechanism.[14]

Guide 2: Addressing Column-Related Issues

The HPLC column is the heart of the separation. Its chemistry and condition are paramount for achieving good peak shape.

Understanding Silanol Activity and End-capping

Modern HPLC columns are manufactured from high-purity silica where most of the surface silanols are chemically bonded with the stationary phase (e.g., C18).[16] To reduce the activity of the remaining, unreacted silanols, manufacturers perform a process called "end-capping," where a small, reactive silane (like trimethylsilyl chloride) is used to cap these sites.[17][18]

However, end-capping is never 100% complete due to steric hindrance.[16] The quantity and acidity of these residual silanols can vary significantly between column brands and batches, directly impacting peak shape for basic analytes.

cluster_0 Silica Surface Silanol Residual Silanol (Si-O⁻) C18 C18 Stationary Phase Analyte This compound (Positively Charged) Analyte->Silanol Secondary Ionic Interaction (Causes Tailing) Analyte->C18 Primary Hydrophobic Interaction (Desirable)

Caption: Analyte interactions on a C18 column surface.

Protocol: Column Flushing and Regeneration

If your column is contaminated with strongly retained compounds, it can lead to poor peak shapes. A thorough wash can often restore performance.

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid flushing contaminants into the flow cell.

  • Buffer Flush: Flush the column with 10-20 column volumes of your mobile phase without the buffer salts (e.g., if your mobile phase is 50:50 Acetonitrile:Phosphate Buffer, flush with 50:50 Acetonitrile:Water). This prevents buffer precipitation in strong organic solvent.[19]

  • Strong Solvent Wash: Reverse the column flow direction (if permitted by the manufacturer) and flush with 10 column volumes of a strong, organic solvent like 100% Acetonitrile or Isopropanol.[2]

  • Re-equilibration: Return the column to the normal flow direction, flush with the intermediate solvent, and then re-equilibrate with your starting mobile phase until you achieve a stable baseline.[6]

Guide 3: Advanced Strategies and Method Redesign

If the above steps do not resolve the issue, a more fundamental change to the analytical method may be required.

A. Systematic Troubleshooting Workflow

When faced with peak tailing, a logical, step-by-step approach is the most efficient way to identify and solve the problem. The following flowchart outlines a diagnostic workflow, starting with the simplest checks and progressing to more involved solutions.

G start Peak Tailing Observed check_mobile_phase Is Mobile Phase pH < 3? start->check_mobile_phase adjust_ph Adjust pH to 2.5-3.0 with Phosphate or Formate buffer check_mobile_phase->adjust_ph No check_additive Is a competing base (e.g., TEA) being used? check_mobile_phase->check_additive Yes end_good Problem Solved adjust_ph->end_good add_tea Add 0.1% TEA to the mobile phase check_additive->add_tea No check_column Is the column old or known to be problematic? check_additive->check_column Yes add_tea->end_good replace_column Replace with a new, high-purity, end-capped column check_column->replace_column Yes check_overload Is sample concentration high? check_column->check_overload No replace_column->end_good dilute_sample Dilute sample or reduce injection volume check_overload->dilute_sample Yes consider_alt Consider Alternative Chromatography (e.g., HILIC) check_overload->consider_alt No dilute_sample->end_good consider_alt->end_good

Caption: Systematic workflow for troubleshooting peak tailing.

B. Alternative Chromatographic Modes: HILIC

For highly polar basic compounds like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative to reversed-phase.[20] In HILIC, a polar stationary phase is used with a mobile phase high in organic solvent. This provides good retention for polar compounds that are poorly retained in reversed-phase.[20] HILIC can offer better peak shapes for polyamines and is highly compatible with mass spectrometry due to the high organic content of the mobile phase.[21][22]

References

  • HPLC Troubleshooting Guide. SRI. Available at: [Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex. Available at: [Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. Available at: [Link]

  • HPLC Troubleshooting Guide. SCION Instruments. Available at: [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. Available at: [Link]

  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Restek Corporation. Available at: [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International - Chromatography Online. Available at: [Link]

  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Element Lab Solutions. Available at: [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. Available at: [Link]

  • Interaction of amine with the silanol group and its contribution to the silanization. ResearchGate. Available at: [Link]

  • The Importance of Mobile Phase pH in Chromatographic Separations. Element Lab Solutions. Available at: [Link]

  • HPLC Determination of Putrescine and Cadaverine in Serum of Cancer Patients Using Acetylacetone as Derivatizing Reagent. ResearchGate. Available at: [Link]

  • Analysis of polyamines in higher plants by high performance liquid chromatography. PubMed. Available at: [Link]

  • Maintenance and Care of HPLC Columns in Chromatography. Phenomenex. Available at: [Link]

  • Triethylamine as a Mobile Phase Additive: What Does It Do? Welch Materials. Available at: [Link]

  • What Is Endcapping in HPLC Columns. Chrom Tech, Inc. Available at: [Link]

  • The Use of HILIC Zwitterionic Phase Superficially Porous Particles for Metabolomics Analysis. LCGC International - Chromatography Online. Available at: [Link]

  • HPLC Column Care and Maintenance. Chrom Tech, Inc. Available at: [Link]

  • Performance of amines as silanol suppressors in reversed-phase liquid chromatography. PubMed. Available at: [Link]

  • Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. PMC - NIH. Available at: [Link]

  • End-capping. Separation Science. Available at: [Link]

  • Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Waters. Available at: [Link]

  • Effect of Triethylamine (TEA) on the Retention in RPLC. Pharma Growth Hub. Available at: [Link]

  • The role of end-capping in reversed-phase. Phenomenex. Available at: [Link]

  • Validation and Peak Purity Assessment of RP-HPLC Method for Simultaneous Estimation of Amitriptyline HCl, Chlordiazepoxide. ResearchGate. Available at: [Link]

  • Tips to maintain your HPLC & UHPLC systems and columns. Waters Corporation. Available at: [Link]

  • What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub. Available at: [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. Available at: [Link]

  • HPLC Separation of Compounds in Arginine-Polyamine Metabolic Pathway. SIELC Technologies. Available at: [Link]

  • TO ADD OR NOT TO ADD. hplc-today. Available at: [Link]

  • The Effect of Different Amines Added to Eluents as Silanol Masking Agents on the Chromatographic Behavior of Some Diuretics. ResearchGate. Available at: [Link]

  • Off to a Fresh Start: HPLC Column Care. Agilent. Available at: [Link]

  • HPLC Column Selection. Element. Available at: [Link]

  • About Mobile Phase with Triethylamine. Chromatography Forum. Available at: [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Available at: [Link]

  • Why Is End-Capping Used In Liquid Chromatography? Chemistry For Everyone. Available at: [Link]

  • HPLC Method Separation of 1,3-Diaminopropane, 1,4-Diaminobutane (Putrescine) and 1,5-Diaminopentane (Cadaverine) on Primesep 200 Column. SIELC Technologies. Available at: [Link]

  • Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. HPLC. Available at: [Link]

  • Tip on Peak Tailing of Basic Analytes. Phenomenex. Available at: [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. Available at: [Link]

  • Liquid chromatography stationary phases with reduced silanol interactions.Google Patents.
  • The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. ResearchGate. Available at: [Link]

  • HILIC: Issues with Spermine/Spermidine carryover. Chromatography Forum. Available at: [Link]

  • Infographic: What's the Best Column for Polar Compound Retention? Waters Blog. Available at: [Link]

Sources

optimizing aminopropyltransferase assay conditions for kinetic studies

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Precision Kinetics Support Center

Subject: Optimization of Spermidine Synthase (SPDS) and Spermine Synthase (SPMS) Assays Ticket ID: APT-KIN-001 Assigned Specialist: Senior Application Scientist, Enzymology Division

Executive Summary

Aminopropyltransferases (APTs) present unique challenges in kinetic profiling due to the chemical instability of the aminopropyl donor (decarboxylated S-adenosylmethionine, dcSAM ) and potent product inhibition by 5'-methylthioadenosine (MTA ).

This guide moves beyond standard protocols to address the causality of assay failure. We focus on optimizing continuous coupled assays and endpoint HPLC methods for drug discovery applications.

Part 1: The Reaction & The Problem

To troubleshoot, we must first visualize the system. APTs operate via a ping-pong or ordered Bi-Bi mechanism depending on the specific ortholog, but all suffer from MTA feedback loops.

System Visualization: Pathway & Inhibition

APT_Reaction_Cycle dcSAM dcSAM (Unstable Substrate) Complex Enzyme-Substrate Complex dcSAM->Complex + Degradation Degradation Products (High Background) dcSAM->Degradation pH > 7.0 (Spontaneous) Putrescine Putrescine/Spermidine (Acceptor) Putrescine->Complex + Enzyme APT Enzyme (SPDS/SPMS) Enzyme->Complex Product Polyamine Product Complex->Product MTA MTA (Inhibitor) Complex->MTA MTA->Enzyme Feedback Inhibition (Ki < Km)

Figure 1: The APT reaction cycle highlighting the two primary failure points: Spontaneous dcSAM hydrolysis and MTA product inhibition.

Part 2: Substrate Handling (The "dcSAM Trap")

Issue: Users frequently report high background signal in "No Enzyme" controls or inconsistent


 values.
Root Cause:  dcSAM is chemically unstable at neutral or alkaline pH. It undergoes intramolecular cyclization/hydrolysis, depleting the active concentration and generating background noise.
Troubleshooting Guide: dcSAM Management
ParameterCritical SpecificationThe "Why" (Causality)
Storage Buffer 10-50 mM H₂SO₄ (pH < 2.0)dcSAM is stable only in acidic conditions. Neutral buffers accelerate degradation.
Thaw Protocol Ice only. Never water bath.Thermal energy accelerates hydrolysis. Keep at 4°C.
Assay Prep Neutralize immediately before use.Once added to the reaction buffer (pH 7.4), the "stability clock" starts. You have <30 mins for optimal integrity.
QC Check

Ratio
Pure dcSAM should be ~0.8 (similar to SAM). A shift indicates adenine release/degradation.

Self-Validating Protocol Step:

Before starting the kinetic run, perform a "Time-0" background check. Mix Buffer + dcSAM (no enzyme). If the signal increases >5% over 10 minutes, your stock is degraded or the buffer pH is too high.

Part 3: The Continuous Coupled Fluorescence Assay

For kinetic studies (determining


, 

), endpoint assays are labor-intensive. We recommend a Continuous Enzyme-Coupled Assay that detects the release of MTA.

Mechanism:

  • APT Reaction: dcSAM + Amine

    
     Polyamine + MTA 
    
  • Coupling 1 (MTAP): MTA + Phosphate

    
     Adenine + MTR-1-P
    
  • Coupling 2 (ADA): Adenine

    
     Hypoxanthine
    
  • Coupling 3 (XO): Hypoxanthine

    
     Uric Acid + H₂O₂
    
  • Detection (HRP): H₂O₂ + Amplex Red

    
    Resorufin (Fluorescent) 
    
Step-by-Step Protocol

Materials:

  • Recombinant SPDS or SPMS.

  • Coupling Mix: MTA Phosphorylase (MTAP), Adenine Deaminase (ADA), Xanthine Oxidase (XO), Horseradish Peroxidase (HRP).

  • Probe: Amplex Red (Excitation 530nm / Emission 590nm).

Workflow Logic:

Coupled_Assay Step1 1. Prepare Master Mix (Buffer + Coupling Enzymes + Amplex Red) Step2 2. Add Variable Substrate (e.g., Putrescine titration) Step1->Step2 Step3 3. Incubate 5 min @ 37°C (Burn off background MTA) Step2->Step3 Step4 4. INITIATE with dcSAM (Neutralized) Step3->Step4 Critical Timing Step5 5. Measure Fluorescence (Kinetic Mode, 30-60 min) Step4->Step5

Figure 2: Workflow for the continuous coupled fluorescence assay. Note the pre-incubation step to remove background.

FAQ: Troubleshooting the Coupled Assay

Q: I see a significant "lag phase" before the signal becomes linear. Why?

  • A: This indicates the coupling enzymes are the rate-limiting step, not your APT.

  • Fix: Increase the concentration of MTAP and XO. The coupling rate must be at least 100x faster than the APT rate (

    
    ).
    

Q: My fluorescence signal plateaus early.

  • A: You likely depleted the oxygen in the well (required for Xanthine Oxidase) or the Amplex Red is oxidized.

  • Fix: Ensure the buffer is air-equilibrated. Do not degas the buffer.

Q: Can I use this for inhibition studies?

  • A: Yes, but you must run a counter-screen. If your drug inhibits MTAP, ADA, or XO, you will get a false positive.

  • Validation: Test the drug against the coupling mix (add MTA directly) to ensure the signal generation system is intact.

Part 4: Kinetic Analysis & Data Interpretation

Handling Product Inhibition (MTA)

MTA is a potent inhibitor. In standard Michaelis-Menten conditions, product accumulation causes curvature in the progress curve, leading to underestimation of rates.

Optimization Table: Kinetic Parameters

VariableRecommendationScientific Rationale
Initial Rate (

)
Measure first 5-10% conversion only.Avoids MTA accumulation. Once [MTA] approaches

(approx 0.5 - 2.0

M), the rate drops significantly.
Enzyme Concentration 10 - 50 nMKeep low to maintain steady-state assumptions and prevent rapid substrate depletion.
Ionic Strength < 100 mM NaClHigh salt can interfere with electrostatic binding of the polyamine substrate.
pH Optimum 7.2 - 7.6Compromise between enzyme activity (often higher pH) and dcSAM stability (lower pH).
Calculating for Inhibitors

When testing novel inhibitors, use the Cheng-Prusoff correction carefully. Since APTs are two-substrate enzymes, the equation depends on whether the inhibitor is competitive with dcSAM or the amine.

  • If Competitive vs. dcSAM:

    
    
    
  • Warning: If using the coupled assay, ensure your inhibitor does not fluoresce at 590nm (quenching/interference).

References

  • Pegg, A. E., & Swann, P. F. (1979). Metabolism of decarboxylated S-adenosylmethionine. Biochimica et Biophysica Acta (BBA) - Nucleic Acids and Protein Synthesis, 565(2), 241-252. [Link]

  • Ikeguchi, Y., Bewley, M. C., & Pegg, A. E. (2006). Aminopropyltransferases: function, structure and genetics. Journal of Biochemistry, 139(1), 1-9. [Link]

  • Votyakova, T. V., et al. (2008). A continuous spectrophotometric assay for S-adenosylmethionine decarboxylase and spermidine synthase. Analytical Biochemistry, 376(2), 239-244. [Link]

  • Wu, H., et al. (2015). Assay of Aminopropyltransferases. Methods in Molecular Biology, 1327, 99-109. [Link]

stability of aminopropylcadaverine in different buffer systems

Author: BenchChem Technical Support Team. Date: February 2026

Aminopropylcadaverine Stability Technical Support Center

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into ensuring the stability of this compound in your experiments. We will move beyond simple protocols to explain the fundamental chemistry governing its stability in various buffer systems, enabling you to troubleshoot issues effectively and design robust experimental conditions.

Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses the most common questions regarding the chemical properties and handling of this compound.

Q1: What is this compound, and what are its key chemical properties?

A1: this compound, also known as N-(3-aminopropyl)-1,5-pentanediamine, is a polyamine. Structurally, it is similar to other common polyamines like cadaverine and spermidine.[1][2] As a polyamine, its behavior in solution is dominated by its three amino groups. These groups are basic and will be protonated to varying degrees depending on the pH of the solution. The pKa values of its parent molecule, cadaverine, are approximately 9.13 and 10.25, indicating it is a strong base.[3] This means that in typical biological buffers (pH ~7.4), this compound will carry a positive charge, making it highly soluble in aqueous solutions but also susceptible to interactions with negatively charged molecules.

Q2: What are the primary pathways through which this compound can degrade in a buffer solution?

A2: The primary degradation pathways for this compound, like other amines, are oxidation and enzymatic degradation.

  • Oxidative Degradation: The lone pair of electrons on the nitrogen atoms makes amines susceptible to oxidation.[4] This can be catalyzed by trace metal ions (e.g., Cu²⁺, Fe³⁺) in the buffer, light exposure, or the presence of reactive oxygen species.[5] Oxidation can lead to the formation of various byproducts, including aldehydes and ammonia, altering the compound's activity and potentially introducing experimental artifacts.[6]

  • Enzymatic Degradation: If working with biological samples (e.g., cell lysates, serum), enzymes such as diamine oxidases or polyamine oxidases can actively metabolize this compound.[6] These enzymes are widespread and can significantly reduce the effective concentration of your compound.[7]

  • Reaction with Buffer Components: Certain buffer components can directly react with amines. For example, while not a degradation pathway in the traditional sense, buffers containing primary amines like Tris can interfere with amine-reactive crosslinking chemistries, such as those using N-hydroxysuccinimide (NHS) esters.[8]

Q3: How does pH affect the stability of this compound?

A3: The pH of the buffer system is a critical determinant of this compound stability. Generally, amines are more stable at lower pH values where the amino groups are fully protonated (R-NH₃⁺). The positive charge protects the nitrogen from oxidative attack.[9] As the pH increases towards and beyond the pKa of the amino groups, a larger fraction of the molecules will be in the unprotonated, free base form (R-NH₂). This form is more nucleophilic and significantly more susceptible to oxidation.[4][10] Therefore, working at a neutral or slightly acidic pH is often preferable for long-term stability.

Q4: What are the best general practices for storing this compound stock solutions?

A4: For optimal stability, stock solutions should be prepared in a suitable buffer (see recommendations below), aliquoted into small volumes to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C. Generally, solutions stored at -20°C are usable for up to one month. For short-term storage (a few days), refrigeration at 4°C is acceptable, but protection from light is recommended. It is generally advised to store amines at temperatures below 30°C to maintain stability.[11] Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening to minimize condensation.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Q5: I dissolved this compound in PBS, and my results are inconsistent. What could be the cause?

A5: While phosphate-buffered saline (PBS) is a common biological buffer, it may not be optimal for this compound stability for two key reasons:

  • pH: The pH of standard PBS is ~7.4. At this pH, a portion of the this compound molecules will be in the more reactive, unprotonated state.

  • Trace Metals: PBS preparations can contain trace amounts of metal ions, which can catalyze oxidative degradation.[5]

Recommendation: Consider switching to a buffer that offers better protection. Citrate or acetate buffers, which operate at a slightly lower pH, can improve stability.[12] Furthermore, these buffers act as chelating agents, sequestering metal ions that promote oxidation.[5] If you must use PBS, preparing it with high-purity, metal-free water and reagents is crucial. You could also consider adding a small amount of a chelating agent like EDTA (Ethylenediaminetetraacetic acid) to your PBS solution, if compatible with your downstream application.

Q6: I am using Tris buffer for my experiments. Are there any known compatibility issues?

A6: Tris (tris(hydroxymethyl)aminomethane) is a primary amine buffer and can present specific challenges. While it is generally compatible for many applications, its primary amine structure can interfere with certain chemical reactions.[13][14] For example, if your experiment involves labeling or crosslinking this compound using NHS-ester chemistry, the Tris in the buffer will compete for the reagent, significantly reducing your reaction efficiency.[8] Additionally, some studies have shown that Tris can have specific, sometimes stabilizing, interactions with proteins, which could be a confounding factor in binding studies.[15][16]

Recommendation: If you are performing amine-reactive chemistry, switch to a non-amine-containing buffer such as HEPES or phosphate buffer. If you are conducting protein interaction studies, be aware of the potential for Tris to influence the system and consider including a different buffer system as a control.

Q7: My compound seems to lose activity over the course of a long (24-hour) experiment at 37°C. How can I improve its stability?

A7: Long incubations at physiological temperature (37°C) accelerate all chemical degradation processes.[17]

  • Confirm the Degradation Pathway: First, determine if the degradation is oxidative or enzymatic. Running a parallel experiment under nitrogen or including an antioxidant (e.g., DTT, TCEP, if compatible) can test for oxidation. To test for enzymatic degradation, you can prepare a control where any potential enzymes are heat-inactivated before adding the this compound.

  • Optimize the Buffer: As discussed, a slightly acidic buffer like MES (2-(N-morpholino)ethanesulfonic acid) or acetate (pH 6.0-6.5) can significantly slow pH-dependent degradation.

  • Consider Additives: The inclusion of excipients can enhance stability. For instance, certain amino acids like arginine have been shown to stabilize molecules in solution.[18] However, this must be validated for your specific system.

Part 3: Experimental Protocols & Data

Protocol 1: Preparation of a Stable this compound Stock Solution

This protocol describes how to prepare a 100 mM stock solution with enhanced stability.

Materials:

  • This compound (dihydrochloride salt is often more stable as a solid)

  • High-purity, nuclease-free, and metal-free water

  • 1 M HEPES, pH 7.0

  • Sterile, conical-bottom polypropylene tubes

Procedure:

  • Pre-Calculation: Calculate the mass of this compound dihydrochloride needed to make your desired volume of a 100 mM solution.

  • Buffer Preparation: Prepare a 10 mM HEPES buffer at pH 7.0 using the high-purity water. Filter the buffer through a 0.22 µm filter to ensure sterility and remove particulates.

  • Dissolution: Weigh the this compound salt in a sterile tube. Add the 10 mM HEPES buffer to the final desired volume. Vortex gently until fully dissolved. Avoid vigorous shaking to minimize oxygen introduction.

  • Aliquoting: Immediately dispense the stock solution into single-use aliquots (e.g., 20 µL or 50 µL) in sterile polypropylene microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C for long-term storage or -20°C for use within 1-2 months.

Causality: Using a slightly acidic pH (7.0) and a non-coordinating buffer like HEPES provides a good balance between physiological relevance and stability. Aliquoting is critical to prevent degradation from multiple freeze-thaw cycles.

Protocol 2: A Systematic Study of this compound Stability in Different Buffers

This workflow allows you to empirically determine the best buffer for your specific experimental conditions.

Objective: To quantify the degradation of this compound over time at a relevant temperature in several common buffer systems.

Materials:

  • This compound stock solution (from Protocol 1)

  • Buffers to be tested (e.g., 50 mM Phosphate pH 7.4, 50 mM Citrate pH 6.0, 50 mM Tris pH 8.0, 50 mM HEPES pH 7.2)

  • Incubator or water bath set to the experimental temperature (e.g., 37°C)

  • Analytical method for quantification (e.g., HPLC, LC-MS).[19][20][21]

Procedure:

  • Preparation: Dilute the this compound stock to a final working concentration (e.g., 1 mM) in each of the test buffers. Prepare enough volume for all time points.

  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot from each buffer condition and stop the reaction (e.g., by flash freezing in liquid nitrogen or by adding a quenching agent compatible with your analytical method). Store at -80°C. This is your 100% reference point.

  • Incubation: Place the remaining tubes in the 37°C incubator.

  • Time Points: At predetermined intervals (e.g., 2, 4, 8, 24, 48 hours), remove an aliquot from each buffer condition and immediately stop the reaction as in Step 2.

  • Analysis: Once all samples are collected, analyze them using a validated quantitative method like HPLC to determine the concentration of intact this compound.

  • Data Interpretation: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample for each buffer. Plot the percentage remaining versus time for each buffer system to visualize the stability profile.

Data Presentation

Table 1: Recommended Buffer Systems and Potential Compatibility Issues

Buffer SystemTypical pH RangeBuffering IonKey AdvantagesPotential Issues & Considerations
Phosphate 6.0 - 8.0PhosphatePhysiologically relevant, inexpensive.Can contain trace metal impurities; may inhibit certain enzymatic reactions.[22]
Citrate 3.0 - 6.2CitrateActs as a metal chelator, preventing oxidative degradation.[5][12]Can interfere with processes requiring divalent cations (e.g., PCR).
Acetate 3.8 - 5.8AcetateGood choice for stability at acidic pH; can also chelate metals.[12]Not suitable for experiments requiring neutral or alkaline pH.
HEPES 6.8 - 8.2ZwitterionicConsidered relatively inert; good for many biological assays.More expensive than phosphate or citrate.
Tris 7.5 - 9.0Primary AmineWidely used in molecular biology.Reacts with NHS esters; can interact with proteins.[8][13][15]
MES 5.5 - 6.7ZwitterionicGood for maintaining a slightly acidic pH where amines are more stable.Lower buffering capacity at physiological pH.

Part 4: Visualizations

Diagram 1: Potential Degradation Pathways

This diagram illustrates the primary chemical vulnerabilities of this compound.

DegradationPathways cluster_main This compound Stability cluster_pathways Degradation Routes cluster_factors Influencing Factors APC This compound (H₂N-(CH₂)₃-NH-(CH₂)₅-NH₂) Oxidation Oxidative Degradation APC->Oxidation Enzymatic Enzymatic Degradation APC->Enzymatic pH High pH (>pKa) pH->Oxidation promotes Metals Trace Metal Ions (e.g., Cu²⁺, Fe³⁺) Metals->Oxidation catalyzes Enzymes Diamine Oxidases Enzymes->Enzymatic catalyzes

Caption: Key factors influencing this compound degradation.

Diagram 2: Experimental Workflow for Buffer Screening

This flowchart outlines the process for selecting an optimal buffer.

BufferScreeningWorkflow start Start: Define Experimental Conditions (Temp, Conc.) select_buffers Select Candidate Buffers (e.g., Phosphate, Citrate, HEPES) start->select_buffers prepare_samples Prepare APC in Each Buffer select_buffers->prepare_samples t0_sample Collect T=0 Aliquot (Reference) prepare_samples->t0_sample incubate Incubate Samples at Target Temperature prepare_samples->incubate analyze Quantify Remaining APC (e.g., HPLC) t0_sample->analyze collect_tp Collect Aliquots at Multiple Time Points incubate->collect_tp collect_tp->analyze plot Plot % Remaining vs. Time analyze->plot select_best Select Buffer with Highest Stability plot->select_best

Caption: Workflow for systematic buffer stability screening.

Diagram 3: Troubleshooting Decision Tree

A logical guide to diagnosing stability issues with this compound.

TroubleshootingTree start Problem: Inconsistent Results or Loss of Activity q_buffer What buffer are you using? start->q_buffer q_temp What is the experimental temperature and duration? start->q_temp is_pbs PBS q_buffer->is_pbs PBS is_tris Tris q_buffer->is_tris Tris is_other Other q_buffer->is_other Other is_high_temp High Temp (>25°C) or Long Duration (>8h) q_temp->is_high_temp is_low_temp Room Temp or Lower Short Duration q_temp->is_low_temp sol_pbs Potential metal ion catalysis. Switch to a chelating buffer (Citrate) or use metal-free reagents. is_pbs->sol_pbs sol_tris Are you using NHS chemistry? Tris will interfere. Switch to HEPES or Phosphate. is_tris->sol_tris sol_other Check buffer pH. If >7.5, consider a more acidic buffer (MES, Acetate) to improve stability. is_other->sol_other sol_high_temp Accelerated degradation is likely. Use a more protective buffer (e.g., Citrate pH 6.0). Prepare fresh solutions. is_high_temp->sol_high_temp sol_low_temp Check for light exposure or contamination. Ensure proper storage of stock solutions. is_low_temp->sol_low_temp

Caption: Decision tree for troubleshooting this compound instability.

References

  • Wang, W., Singh, S., & Zeng, D. L. (2024). Comparative analysis and mechanistic insights into polysorbate 80 stability differences in biopharmaceutical buffer systems. PubMed.
  • Menzen, T. (2024). Effect of Different Buffer Components on IgG4 Stability. BioRxiv.
  • de Oliveira, D. N., & de Moraes, M. C. (n.d.). Evaluation of the stability of polyamines in human serum at different storage temperatures using capillary electrophoresis with indirect UV detection. ResearchGate.
  • Alexander, F., & He, F. (n.d.). Thermal Stability Buffer Screening of Therapeutic Antibodies. ResearchGate.
  • Kamerzel, J., & Zbacnik, M. (n.d.). Alternative buffer systems in biopharmaceutical formulations and their effect on protein stability. ResearchGate.
  • Cacciapuoti, G., et al. (2006). The First Agmatine/Cadaverine Aminopropyl Transferase: Biochemical and Structural Characterization of an Enzyme Involved in Polyamine Biosynthesis in the Hyperthermophilic Archaeon Pyrococcus furiosus. American Society for Microbiology Journals.
  • Ma, W., et al. (2017). Advances in Cadaverine Bacterial Production and Its Applications. Engineering.
  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
  • Smith, J. R. L., & Masheder, D. (1977). Amine oxidation. Part IX. The electrochemical oxidation of some tertiary amines: the effect of structure on reactivity. Journal of the Chemical Society, Perkin Transactions 2.
  • Kamerzel, J., & Zbacnik, M. (2024). Alternative buffer systems in biopharmaceutical formulations and their effect on protein stability. PubMed.
  • Chou, C. C., & Lee, G. C. (2010). Interactions of TRIS [tris(hydroxymethyl)aminomethane] and related buffers with peptide backbone: thermodynamic characterization. PubMed.
  • Merck Millipore. (n.d.). Buffer Compatibility | Life Science Research.
  • Tocris Bioscience. (n.d.). Stability and Storage.
  • Wypych, A., et al. (2022). Studies on the Enzymatic Degradation Process of Epoxy-Polyurethane Compositions Obtained with Raw Materials of Natural Origin. MDPI.
  • Quan, C., et al. (n.d.). Resurveying the Tris buffer solution: The specific interaction between tris(hydroxymethyl)aminomethane and lysozyme. ResearchGate.
  • Amerigo Scientific. (n.d.). Understanding the Versatility and Importance of Tris Buffer in Biological and Chemical Systems.
  • Gupta, R., et al. (2016). Cadaverine: A lysine catabolite involved in plant growth and development. Frontiers in Plant Science.
  • Kim, B., et al. (2014). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. Toxicological Research.
  • National Center for Biotechnology Information. (n.d.). Cadaverine. PubChem Compound Summary for CID 273.
  • El-Gindy, A., & Emara, S. (1981). Influence of pH on hydrolytic decomposition of diethylpropion hydrochloride: stability studies on drug substance and tablets using high-performance liquid chromatography. PubMed.
  • Royal Society of Chemistry. (2010). Analytical Methods.
  • Faust, A., et al. (2021). Tris(hydroxymethyl)aminomethane Compatibility with N-Hydroxysuccinimide Ester Chemistry: Biotinylation of Peptides and Proteins in TRIS Buffer. PubMed.
  • Al-Suwayt, B. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate.
  • National Center for Biotechnology Information. (n.d.). Spermidine. PubChem Compound Summary for CID 1102.
  • Agency for Toxic Substances and Disease Registry. (2004). Analytical Methods. Toxicological Profile for Strontium.

Sources

Technical Support Center: Enzymatic Aminopropylcadaverine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Yield and Purity in Biocatalytic N-(3-Aminopropyl)cadaverine Biosynthesis Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: October 26, 2023

Executive Summary & System Architecture

The synthesis of Aminopropylcadaverine (APC) via enzymatic routes is frequently bottlenecked by two distinct factors: the stringent substrate specificity of Spermidine Synthase (SpeE/SPDS) and the potent feedback inhibition caused by the byproduct 5'-methylthioadenosine (MTA).

To achieve industrial-relevant yields (>85% conversion), researchers must move away from single-step reactions and adopt a Coupled Cascade System . This guide addresses the transition from simple enzymatic transfer to a thermodynamically driven, multi-enzyme workflow.

The Core Reaction Logic

The synthesis relies on the transfer of an aminopropyl group from decarboxylated S-adenosylmethionine (dcSAM) to cadaverine.



Critical Failure Point: MTA is a competitive inhibitor of SpeE. As the reaction proceeds, MTA accumulation progressively shuts down the enzyme, often capping yields at 40–50% regardless of reaction time.

Troubleshooting Guides & FAQs

Module A: Low Conversion Yields (The "MTA Trap")

Q: My HPLC shows the reaction stalls at ~50% conversion, even with excess enzyme. Adding more SpeE doesn't help. Why?

A: You are likely experiencing product inhibition . Spermidine synthases are highly sensitive to MTA. In a closed system, the


 for MTA is often lower than the 

for the substrate. Simply adding more SpeE only increases the initial rate, not the final equilibrium.

The Fix: Implement an MTA-Recycling Sink. You must couple your reaction with MTA Nucleosidase (MTAN) or MTA Phosphorylase (MTAP) . These enzymes hydrolyze MTA into Adenine and Methylthioribose (MTR), neither of which inhibits SpeE significantly. This removal makes the reaction effectively irreversible.

ComponentRoleRecommended Ratio (Unit Activity)
SpeE Main Catalyst1.0 U
MTAN Scavenger0.5 U (Minimum)

Q: I am using a crude lysate. Do I still need purified MTAN? A: Crude lysates of E. coli often contain native MTAN (Pfs enzyme), but activity levels are inconsistent. For reproducible quantitative yields, spike the reaction with purified recombinant MTAN (e.g., from E. coli or S. enterica).

Module B: Substrate Specificity & Kinetics

Q: The enzyme works perfectly with Putrescine but barely touches Cadaverine. Is my enzyme dead?

A: No, it is likely displaying steric discrimination . Wild-type SpeE has evolved to recognize the 4-carbon chain of Putrescine. Cadaverine (5-carbon) faces steric clashes in the active site, resulting in a


 that can be 10–50x higher than for Putrescine.

The Fix:

  • Saturate the System: Increase Cadaverine concentration to at least

    
     (often requiring 10–20 mM concentrations).
    
  • Switch to Thermostable Variants: Enzymes from hyperthermophiles like Thermotoga maritima (TmSpdS) often display higher plasticity (promiscuity) at elevated temperatures (60°C+), allowing better accommodation of the C5 substrate.

Module C: Solubility & pH Management

Q: My reaction mixture turns cloudy upon adding Cadaverine.

A: This is a pH Shock Precipitation . Cadaverine is a strong base. Adding it directly to a buffered enzyme solution can spike the pH >10, causing enzyme denaturation and precipitation.

The Fix:

  • Pre-neutralize the Cadaverine stock solution to pH 7.5–8.0 using HCl before addition.

  • Use a high-capacity buffer (e.g., 100 mM HEPES or Tris-HCl) rather than weak phosphate buffers.

Validated Experimental Protocol

Protocol: Thermostable Coupled-Enzyme Synthesis of APC

Objective: High-yield synthesis using in situ dcSAM generation and MTA scavenging.

Reagents:

  • Buffer: 100 mM HEPES, pH 8.0, 1 mM DTT.

  • Substrate A: 10 mM SAM (S-adenosylmethionine).

  • Substrate B: 20 mM Cadaverine (Neutralized).

  • Enzyme 1: SAM Decarboxylase (SpeD) - 2 µM final.

  • Enzyme 2: Spermidine Synthase (SpeE, e.g., T. maritima) - 5 µM final.

  • Enzyme 3: MTA Nucleosidase (MTAN/Pfs) - 1 µM final.

Workflow:

  • Pre-Incubation (dcSAM Generation): Combine Buffer, SAM, and SpeD . Incubate at 37°C for 30 minutes. Why? This converts unstable SAM into the active aminopropyl donor (dcSAM).

  • Substrate Loading: Add Cadaverine and MTAN .

  • Reaction Initiation: Add SpeE . If using T. maritima SpeE, raise temperature to 50–60°C (ensure SpeD/MTAN are also thermostable or use mesophilic temp with longer time).

  • Monitoring: Aliquot 50 µL every 30 mins. Quench with 50 µL 10% Trichloroacetic acid (TCA). Analyze via HPLC (C18 column, ion-pairing agent required).

Visualization of Reaction Logic

Diagram 1: The Coupled Cascade

This diagram illustrates the flow of atoms and the critical role of the MTAN "Sink" in preventing inhibition.

APC_Synthesis_Cascade SAM SAM SpeD SpeD (Decarboxylase) SAM->SpeD dcSAM dcSAM (Donor) SpeE SpeE (Synthase) dcSAM->SpeE Cadaverine Cadaverine (Acceptor) Cadaverine->SpeE APC Aminopropyl- cadaverine (Target) MTA MTA (Inhibitor) MTA->SpeE Feedback Inhibition MTAN MTAN (Scavenger) MTA->MTAN Waste Adenine + MTR (Non-inhibitory) SpeD->dcSAM -CO2 SpeE->APC SpeE->MTA MTAN->Waste Irreversible

Caption: Figure 1. The "Pull" Mechanism. MTAN removes inhibitory MTA, driving the SpeE equilibrium toward APC formation.

Diagram 2: Troubleshooting Decision Tree

Use this logic flow to diagnose yield issues in real-time.

Troubleshooting_Logic Start Issue: Low APC Yield CheckPrecip Is there visible precipitation? Start->CheckPrecip CheckMTA Does reaction stall at ~50%? CheckPrecip->CheckMTA No Action_pH Action: Neutralize Cadaverine Stock CheckPrecip->Action_pH Yes CheckSubstrate Is Cadaverine conc. > 10mM? CheckMTA->CheckSubstrate No Action_MTAN Action: Add/Increase MTAN (Scavenger) CheckMTA->Action_MTAN Yes Action_Km Action: Increase Substrate to overcome Km CheckSubstrate->Action_Km No Success Protocol Optimized CheckSubstrate->Success Yes

Caption: Figure 2. Diagnostic workflow for identifying the root cause of low enzymatic conversion.

References

  • Pegg, A. E., & Michael, A. J. (2010).Spermidine synthases: Structure, function and mechanism.

  • Ikeguchi, Y., et al. (2006).Gene cloning and characterization of spermidine synthase from a hyperthermophilic bacterium, Thermotoga maritima.

  • Cornell, K. A., et al. (1996).Characterization of Recombinant Escherichia coli 5'-Methylthioadenosine/S-Adenosylhomocysteine Nucleosidase. Defines the protocol for using MTAN (Pfs) to relieve product inhibition in SAM-dependent reactions.

  • Sekowska, A., et al. (2019).S-Adenosylmethionine decarboxylase (SpeD) and its role in polyamine biosynthesis. Provides the mechanistic basis for the in situ generation of dcSAM used in the coupled protocol.

dealing with co-elution of aminopropylcadaverine and other polyamines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolution of Aminopropylcadaverine (APC) Co-elution

Welcome to the Advanced Chromatography Support Hub. This guide addresses the separation of This compound (APC) from its structural homolog Spermidine (Spd) and other polyamines. Due to the single methylene (


) difference between APC and Spermidine, these analytes frequently co-elute, causing integration errors in UV detection and ion suppression in Mass Spectrometry.

Diagnostic Workflow: Select Your Path

Before modifying your method, identify your detection constraints. Use this logic flow to determine the correct troubleshooting module.

TroubleshootingFlow Start Start: Co-elution Detected Detector Detector Type? Start->Detector UV_Fluo UV / Fluorescence (Derivatization Required) Detector->UV_Fluo Derivatized MS LC-MS / MS-MS (Label-Free) Detector->MS Native Action_UV Go to Module A: Gradient Optimization UV_Fluo->Action_UV Check_Col Column Type? MS->Check_Col Action_MS Go to Module B: MRM & Ion Pairing C18 Reverse Phase (C18) Check_Col->C18 Standard HILIC HILIC Check_Col->HILIC Alternative C18->Action_MS HILIC->Action_MS

Figure 1: Decision matrix for selecting the appropriate troubleshooting protocol based on detector and column chemistry.

Module A: Chromatographic Resolution (UV/Fluorescence)

Context: You are using pre-column derivatization (e.g., Dansyl-Cl, FMOC) and APC is merging with the Spermidine peak.

The Root Cause

APC (


-(3-aminopropyl)cadaverine) and Spermidine (

-(3-aminopropyl)putrescine) are structural homologs. In standard C18 gradients, the hydrophobicity gained by the extra carbon in the APC backbone is insufficient to separate it from the high-abundance Spermidine peak under steep gradients.
The Solution: The "Shallow Plateau" Gradient

To separate these peaks, you must exploit the "selectivity triangle" by altering the mobile phase temperature and gradient slope specifically during the elution window of the triamines.

Protocol:

  • Column: C18, 1.7 µm or 2.6 µm (Superficial Porous Particle recommended for efficiency).

  • Mobile Phase A: Ammonium Acetate (10 mM, pH 5.0) + 5% Acetonitrile.

  • Mobile Phase B: 100% Acetonitrile.

  • Temperature: Reduce to 30°C (Lower temperature increases retention and selectivity for structural isomers).

Optimized Gradient Table:

Time (min)% Mobile Phase BEvent Description
0.040Initial Hold (Elute excess reagent)
2.040Begin Ramp
10.065Shallow Ramp (Key for APC/Spd separation)
12.095Wash
14.040Re-equilibration

Why this works: The shallow ramp between 40-65% B expands the elution window where triamines (Spd and APC) migrate. Standard generic gradients (5-95%) move through this %B region too quickly to resolve the methylene difference.

Module B: LC-MS/MS Specificity & Ion Pairing

Context: You are analyzing native polyamines. Even if mass resolution is possible, co-elution causes ion suppression , where the high-concentration Spermidine eats up the ionization charge, hiding the trace APC signal.

The Solution: Ion-Pairing Chromatography (IPC)

Native polyamines are too polar for C18 retention. You must use a volatile perfluorinated acid to act as an ion-pairing agent.

Critical Reagent: Heptafluorobutyric Acid (HFBA). Note: Formic acid is insufficient for retaining APC.

LC-MS Protocol:

  • Mobile Phase A: Water + 0.1% HFBA.

  • Mobile Phase B: Acetonitrile + 0.1% HFBA.

  • Column: C18 Reverse Phase.

MRM Transitions (Quantitation): Use the following transitions to ensure you are tracking the correct species, as they differ by mass.

AnalytePrecursor Ion (M+H)+Product Ion (Quant)Product Ion (Qual)Collision Energy (V)
Spermidine 146.272.1112.120
APC 160.286.1126.122
Spermine 203.2112.1129.125

Technical Insight: While the masses (146 vs 160) distinguish them, chromatographic separation is still required . If APC elutes exactly under the Spermidine peak, the massive influx of Spermidine ions will suppress the ionization of APC, leading to false negatives. Ensure at least a 0.2 min retention time difference using the HFBA gradient.

Module C: Sample Preparation (Derivatization)

Context: Inconsistent peak areas or "ghost peaks" interfering with APC quantification.

The Protocol: Robust Dansylation

Incomplete derivatization is a common source of error. APC has two primary amines and one secondary amine; all three must be derivatized for stable chromatography.

DansylWorkflow Step1 1. Sample Aliquot (100 µL) Step2 2. Add Na2CO3 (Sat.) Buffer pH > 11 Step1->Step2 Basify Step3 3. Add Dansyl-Cl (10 mg/mL in Acetone) Step2->Step3 Reagent Excess Step4 4. Incubate 60°C for 20 mins Step3->Step4 Reaction Step5 5. Quench Add Proline/Glutamate Step4->Step5 Scavenge Excess Step6 6. Extract Toluene or Ethyl Acetate Step5->Step6 Clean-up

Figure 2: Optimized Dansylation workflow to ensure complete tri-substitution of APC.

Critical Checkpoint:

  • pH Control: The reaction must occur at pH > 11. If the sample is highly acidic (e.g., PCA extract), neutralize it with extra carbonate before adding Dansyl-Cl. Low pH results in mono- or di-dansyl APC, which elutes earlier and confuses the chromatogram.

Frequently Asked Questions (FAQs)

Q: I switched to HFBA for LC-MS, but my signal intensity dropped. Why? A: HFBA is an ion-pairing agent that can suppress ionization in Electrospray Ionization (ESI) compared to formic acid.

  • Fix: Use the lowest concentration possible (0.05% to 0.1%). Do not go above 0.1%. Alternatively, use a "Post-Column Prop" setup where you tee-in Propionic Acid/Isopropanol (75:25) post-column to disrupt the ion pairs before they enter the MS source [1].

Q: Can I use HILIC instead of Ion-Pairing C18? A: Yes, and it is often preferred for MS sensitivity.

  • Recommendation: Use an Amide-HILIC column. Polyamines elute in increasing order of charge (Putrescine < Spermidine < Spermine). APC and Spermidine are both triamines (+3 charge at acidic pH), so separation relies on hydrophobicity differences, which are reversed in HILIC. APC (more hydrophobic) may elute slightly before Spermidine in HILIC modes depending on the organic modifier.

Q: My APC peak has a "shoulder" or split peak. A: This usually indicates sample solvent mismatch.

  • Fix: If your initial mobile phase is 95% Aqueous (for C18), but you inject a sample dissolved in 100% Methanol, the analyte precipitates or travels faster than the solvent front. Dissolve your final sample in the starting mobile phase composition.

References

  • Häkkinen, M. R., et al. (2007). Analysis of polyamines as their benzoyl derivatives by LC-MS/MS. Journal of Chromatography B, 858(1-2), 201-206.

  • Seiler, N. (1970). Use of the dansyl reaction in biochemical analysis. Methods of Biochemical Analysis, 18, 259-337.

  • Sagratini, G., et al. (2012). Simultaneous determination of eight underivatised biogenic amines in fish by solid phase extraction and liquid chromatography–tandem mass spectrometry. Food Chemistry, 132(1), 537-543.

Technical Support Center: Optimizing Derivatization of Aminopropylcadaverine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of aminopropylcadaverine derivatization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this critical analytical step. Here, we address common challenges and provide in-depth, field-proven solutions to ensure the success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Reaction Optimization & Yield

Question 1: My derivatization reaction is showing low yield. What are the primary factors I should investigate?

Answer: Low derivatization yield is a frequent challenge. The root cause often lies in one or more of the following critical parameters:

  • pH of the Reaction Mixture: The pH is arguably the most critical factor. For most common derivatizing agents like dansyl chloride and benzoyl chloride, the reaction with primary and secondary amines is most efficient under basic conditions, typically in a pH range of 8.0 to 11.0.[1][2] If the pH is too low, the amine groups on this compound will be protonated, rendering them poor nucleophiles and thus unreactive towards the derivatizing agent. Conversely, a pH that is too high can lead to the hydrolysis of the derivatizing agent itself, reducing its availability for the reaction. It's crucial to ensure your sample is adequately buffered within the optimal range. If your sample is acidic, it must be neutralized before adding the derivatization reagent.

  • Molar Ratio of Derivatizing Agent to Analyte: A sufficient molar excess of the derivatizing agent is necessary to drive the reaction to completion.[3] A common starting point is a 2 to 10-fold molar excess. However, an excessive amount of the derivatizing agent can lead to increased background noise and the formation of side products, complicating subsequent analysis. Optimization of this ratio is key. Studies have shown that both the amount of reagent and alkali concentration can affect the benzoylation yield.[4]

  • Reaction Time and Temperature: Derivatization reactions are generally rapid, but allowing sufficient time for the reaction to complete is essential. For many reagents, reactions are carried out at room temperature or slightly elevated temperatures (e.g., 40-60°C) to increase the reaction rate. However, excessively high temperatures can lead to the degradation of both the analyte and the derivatized product. It is recommended to perform a time-course experiment to determine the optimal reaction time for your specific conditions.

  • Solvent and Reagent Quality: The choice of solvent is critical. It must be compatible with both the analyte and the derivatizing agent and should be free of any reactive impurities, such as water or other nucleophiles, which can consume the derivatizing agent.[3] Always use high-purity, anhydrous solvents when possible. The derivatizing reagent itself should be of high quality and stored under appropriate conditions (e.g., desiccated and protected from light) to prevent degradation.

Question 2: I am observing multiple peaks in my chromatogram that I suspect are side products. How can I minimize their formation?

Answer: The presence of multiple peaks often indicates the formation of side products or incomplete derivatization. Here’s how to address this:

  • Control of Reaction Stoichiometry: As mentioned previously, an excessive amount of derivatizing agent can lead to side reactions. Carefully optimize the molar ratio to use the minimum excess required for complete derivatization of this compound.

  • pH Control: Maintaining a stable and optimal pH throughout the reaction is crucial. Fluctuations in pH can lead to the formation of different derivatized species or hydrolysis of the reagent.

  • Reaction with Interfering Substances: Your sample matrix may contain other nucleophilic compounds (e.g., other amines, phenols, alcohols) that can react with the derivatizing agent, leading to the formation of multiple products.[3] Dansyl chloride, for instance, is known to react with phenols and alcohols in addition to amines.[3] Sample cleanup prior to derivatization, using techniques like solid-phase extraction (SPE), can be highly effective in removing these interfering substances.

  • Incomplete Derivatization: this compound has multiple primary amine groups. Incomplete derivatization can result in a mixture of partially and fully derivatized molecules, each producing a different peak in the chromatogram. To ensure complete derivatization, re-evaluate and optimize the reaction conditions, including pH, reagent concentration, reaction time, and temperature.

  • Purity of Standards and Reagents: Ensure the purity of your this compound standard and the derivatizing agent. Impurities in either can lead to unexpected peaks.

Methodology & Protocols

Question 3: Can you provide a general, step-by-step protocol for the derivatization of this compound with dansyl chloride?

Answer: Certainly. The following is a general protocol that can be adapted and optimized for your specific application.

Experimental Protocol: Dansylation of this compound

  • Sample Preparation:

    • Ensure your this compound sample is in a suitable solvent, preferably one that is compatible with the subsequent analytical method (e.g., acetonitrile, methanol).

    • If the sample is in an acidic solution, it must be neutralized to a pH between 9.0 and 10.5 using a suitable buffer, such as a carbonate-bicarbonate buffer.[1]

  • Reagent Preparation:

    • Prepare a stock solution of dansyl chloride in a dry, aprotic solvent like acetone or acetonitrile. A typical concentration is 1-10 mg/mL. This solution should be freshly prepared or stored under anhydrous conditions, protected from light.

  • Derivatization Reaction:

    • In a reaction vial, combine the this compound sample with the appropriate volume of buffer to achieve the optimal pH.

    • Add a molar excess of the dansyl chloride solution to the vial. The exact ratio should be optimized, but a 5-fold excess is a good starting point.

    • Vortex the mixture gently to ensure thorough mixing.

    • Incubate the reaction mixture in the dark at a controlled temperature (e.g., 60°C) for a predetermined optimal time (e.g., 30-60 minutes).

  • Reaction Quenching:

    • After the incubation period, quench the reaction to stop the derivatization of any remaining dansyl chloride. This can be achieved by adding a small amount of a primary amine solution (e.g., proline or ammonia) or by acidifying the mixture.

  • Sample Cleanup (Optional but Recommended):

    • To remove excess derivatizing reagent and other byproducts, a solid-phase extraction (SPE) step can be employed. The choice of SPE sorbent will depend on the properties of the derivatized product.

  • Analysis:

    • The derivatized sample is now ready for analysis by techniques such as HPLC with fluorescence detection or LC-MS.[5]

Diagram: Dansylation Workflow

Dansylation_Workflow cluster_prep Preparation cluster_reaction Derivatization cluster_post_reaction Post-Reaction Sample This compound Sample Buffer pH Adjustment (pH 9.0-10.5) Sample->Buffer Mix Mixing & Incubation (e.g., 60°C, 30-60 min) Buffer->Mix DansylCl Dansyl Chloride Solution DansylCl->Mix Quench Reaction Quenching Mix->Quench Cleanup Sample Cleanup (e.g., SPE) Quench->Cleanup Analysis HPLC/LC-MS Analysis Cleanup->Analysis

A generalized workflow for the dansylation of this compound.

Question 4: What are the key differences and considerations when using benzoyl chloride for derivatization compared to dansyl chloride?

Answer: Both dansyl chloride and benzoyl chloride are effective for derivatizing amines, but they have distinct characteristics that make them suitable for different applications.

FeatureDansyl ChlorideBenzoyl Chloride
Detection Method Primarily FluorescencePrimarily UV Absorbance or Mass Spectrometry
Selectivity Reacts with primary and secondary amines, as well as phenols and alcohols.[3]Primarily reacts with primary and secondary amines and phenols.[6]
Reaction Conditions Typically requires heating (e.g., 60°C) and a reaction time of 30-60 minutes.The reaction is often rapid and can be performed at room temperature.[6]
Derivative Stability Dansyl derivatives are generally very stable.[7]Benzoyl derivatives are also stable, with reports of stability for at least two weeks.[8]
Byproducts The primary byproduct is dansyl hydroxide.The primary byproduct is benzoic acid.
Applications Widely used in proteomics and metabolomics for sensitive fluorescence-based detection.[5]Commonly used to improve the chromatographic retention and ionization efficiency of polar metabolites in LC-MS analysis.[6][9]

Key Considerations:

  • If your primary analytical instrument is an HPLC with a fluorescence detector, dansyl chloride is the superior choice due to the high fluorescence quantum yield of its derivatives.

  • If you are using LC-MS, benzoyl chloride can be advantageous as it adds a hydrophobic moiety that improves reverse-phase chromatographic retention and can enhance ionization efficiency.[6]

  • Be mindful of the broader reactivity of dansyl chloride with other functional groups in your sample matrix, which may necessitate a more rigorous cleanup procedure.[3]

Troubleshooting Analytical Issues

Question 5: I'm experiencing poor chromatographic peak shape (e.g., tailing, splitting) after derivatization. What could be the cause?

Answer: Poor peak shape is a common issue in HPLC and can often be traced back to several factors, some of which are related to the derivatization process itself.

  • Incomplete Derivatization: As discussed earlier, a mixture of partially and fully derivatized this compound will result in multiple, often poorly resolved, peaks. Ensure your derivatization reaction goes to completion.

  • Excess Derivatizing Reagent: A large excess of unreacted derivatizing agent or its hydrolysis byproducts can interfere with the chromatography, leading to broad or tailing peaks. An effective quenching and cleanup step is crucial.

  • Sample Solvent Incompatibility: Injecting a sample dissolved in a solvent that is much stronger than the mobile phase can cause peak distortion.[10] Whenever possible, the sample should be dissolved in the initial mobile phase.

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting or tailing. Try diluting your sample and re-injecting.

  • Secondary Interactions on the Column: The derivatized analyte may be interacting with active sites on the HPLC column (e.g., silanol groups on a silica-based column), causing peak tailing. This can sometimes be mitigated by adjusting the mobile phase pH or adding a competing base like triethylamine.

  • HPLC System Issues: Problems with the HPLC system itself, such as a blocked frit, a void in the column, or leaks, can also lead to poor peak shape.[11][12] A systematic troubleshooting of the instrument is recommended if other factors have been ruled out.

Diagram: Troubleshooting Poor Peak Shape

Troubleshooting_Peak_Shape cluster_derivatization Derivatization Issues cluster_hplc HPLC Method/System Issues Start Poor Peak Shape (Tailing, Splitting) Incomplete_Rxn Incomplete Reaction? Start->Incomplete_Rxn Excess_Reagent Excess Reagent? Start->Excess_Reagent Solvent_Mismatch Sample Solvent Incompatibility? Start->Solvent_Mismatch Overload Column Overload? Start->Overload Column_Issues Column/System Problems? Start->Column_Issues Optimize_Rxn Optimize_Rxn Incomplete_Rxn->Optimize_Rxn Optimize reaction conditions Quench_Cleanup Quench_Cleanup Excess_Reagent->Quench_Cleanup Improve quenching & cleanup Match_Solvent Match_Solvent Solvent_Mismatch->Match_Solvent Dissolve sample in mobile phase Dilute_Sample Dilute_Sample Overload->Dilute_Sample Dilute sample Check_System Check_System Column_Issues->Check_System Systematic HPLC troubleshooting

A decision tree for troubleshooting poor chromatographic peak shape.

References

  • Tsikas, D. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Metabolites, 11(3), 180. [Link]

  • Expert Guide to Troubleshooting Common HPLC Issues. AELAB. [Link]

  • HPLC Pain Points. Cytiva. [Link]

  • Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Waters. [Link]

  • Lázaro, C. A., Conte-Junior, C. A., & Monteiro, M. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Journal of Analytical Methods in Chemistry, 2020, 5814389. [Link]

  • Development of non-aqueous single stage derivatisation method for the determination of putrescine and cadaverine using GC-MS. ResearchGate. [Link]

  • The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. ResearchGate. [Link]

  • G. A. C. M. de Jong, J. F. C. Stavenuiter, H. Steinhauer, and C. A. M. van der Heiden. (2014). Targeted quantification of amino acids by dansylation. PeerJ, 2, e288. [Link]

  • Zhang, Y., Qiu, Y., & Li, X. (2019). Benzoyl chloride derivatization improves selectivity and sensitivity of lipidomic quantitation in human serum of pancreatic cancer patients using RP-UHPLC/MS/MS. Analytical and Bioanalytical Chemistry, 411(28), 7545–7555. [Link]

  • Effect of pH on the derivatization. ResearchGate. [Link]

  • An improved approach to determining the yield of derivatization reaction and its application to the investigation of the silylation of some anabolic steroids. ResearchGate. [Link]

  • Interpreting and troubleshooting anomalous HPLC results?. ResearchGate. [Link]

  • Kennedy, R. T., & Reid, J. D. (2017). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. LCGC North America, 35(10), 734-741. [Link]

  • Beach, D. G., Liu, H., & Quilliam, M. A. (2014). Sensitive determination of domoic acid in mussel tissue using dansyl chloride derivatization and liquid chromatography-mass spectrometry. Analytical Methods, 6(19), 7790–7797. [Link]

  • Optimization and validation of a derivatization method for analysis of biogenic amines in wines using RP-HPLC-DAD. ResearchGate. [Link]

  • Improved method for benzoyl chloride derivatization of polyamines for high-peformance liquid chromatography. ResearchGate. [Link]

  • Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature. ResearchGate. [Link]

  • HPLC chromatogram after derivatization with OPA of: (A) a BA standard... ResearchGate. [Link]

  • Kaltashov, I. A., & Eyles, S. J. (2018). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. Molecules, 23(1), 169. [Link]

  • Has the pH of OPA post column derivatization to be same as the pH of mobile phase or is there any pH range?. ResearchGate. [Link]

  • Widner, B., Kido Soule, M. C., Ferrer-González, F. X., Moran, M. A., & Kujawinski, E. B. (2021). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). Analytical Chemistry, 93(11), 4809–4817. [Link]

  • Optimization of dansyl derivatization and chromatographic conditions in the determination of neuroactive amino acids of biologic. ResearchGate. [Link]

  • Minocha, R., & Long, S. (2004). Simultaneous separation and quantitation of amino acids and polyamines of forest tree tissues and cell cultures within a single HPLC run using dansyl derivatization. Journal of Chromatography A, 1035(1), 63–73. [Link]

  • The Selection of the Best Derivatization Reagents for the Determination of Polyamines in Home-Made Wine Samples. (2023). Molecules, 28(4), 1648. [Link]

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troubleshooting low recovery of aminopropylcadaverine during extraction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for aminopropylcadaverine extraction protocols. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenges associated with achieving high recovery of this unique polyamine. My aim is to provide you with not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions during your experimental design and execution.

Introduction to this compound and its Extraction Challenges

This compound, a polyamine containing primary and secondary amine functionalities, presents a distinct set of challenges during extraction from complex biological matrices. Its high polarity and basicity, governed by its multiple pKa values, dictate its partitioning behavior in liquid-liquid extraction (LLE) and its retention on solid-phase extraction (SPE) media. Low recovery is a frequent hurdle that can stem from a variety of factors including improper pH, suboptimal solvent selection, analyte degradation, or issues with the final analytical detection. This guide will systematically address these potential pitfalls in a question-and-answer format.

Frequently Asked Questions & Troubleshooting Guides

Liquid-Liquid Extraction (LLE) Troubleshooting

Question 1: I am experiencing consistently low recovery of this compound in my LLE protocol. What is the most likely cause?

The most common culprit for low recovery of a basic compound like this compound during LLE is incorrect pH of the aqueous phase. To efficiently partition into an organic solvent, the amine groups of this compound must be in their non-ionized, free base form.

  • Causality Explained: this compound has multiple amine groups, each with a specific pKa. For instance, the closely related cadaverine has pKa values of approximately 9.13 and 10.25[1]. At a pH below these pKa values, the amine groups will be protonated (e.g., -NH3+), rendering the molecule charged and highly soluble in the aqueous phase. To maximize its partitioning into an organic solvent, the pH of the aqueous sample must be adjusted to be at least 2 pH units above the highest pKa value. This ensures the molecule is in its neutral, more hydrophobic state.

dot

cluster_pH Effect of pH on this compound State cluster_solubility Resulting Solubility Low_pH Low pH (e.g., pH < 8) This compound is Protonated (+) H₂N-(CH₂)₃-NH₂⁺-(CH₂)₅-NH₃⁺ High_pH High pH (e.g., pH > 12) This compound is Neutral (Free Base) H₂N-(CH₂)₃-NH-(CH₂)₅-NH₂ Low_pH->High_pH Increase pH Aqueous_Soluble High Aqueous Solubility (Stays in Water Layer) Low_pH->Aqueous_Soluble Leads to Organic_Soluble High Organic Solubility (Extracts into Organic Layer) High_pH->Organic_Soluble Leads to

Caption: pH-Dependent Partitioning of this compound.

Troubleshooting Protocol:

  • pH Adjustment: Before extraction, adjust the pH of your aqueous sample to >12 using a suitable base (e.g., 1M NaOH). Use a calibrated pH meter for accuracy.

  • Solvent Selection: Use a water-immiscible organic solvent that can effectively solvate the free base. Common choices include dichloromethane (DCM), ethyl acetate, or a mixture of isopropanol and chloroform.[2]

  • Salting Out: Consider adding a salt (e.g., NaCl) to the aqueous phase to increase its ionic strength.[3][4] This can decrease the solubility of this compound in the aqueous layer and promote its transfer to the organic phase.

Question 2: I've adjusted the pH, but my recovery is still poor. Could emulsion formation be the issue?

Yes, emulsion formation at the interface between the aqueous and organic layers is a common problem that can physically trap your analyte, leading to low recovery.[3][4]

  • Causality Explained: Emulsions are often caused by the presence of endogenous surfactants (like phospholipids or fatty acids in biological samples) or by overly vigorous mixing.[4]

Troubleshooting Protocol:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times.

  • Break the Emulsion:

    • Add Brine: Introduce a saturated NaCl solution to increase the ionic strength of the aqueous phase.[4]

    • Centrifugation: If the volume is manageable, centrifuging the sample can help break the emulsion.

    • Filtration: Passing the mixture through a bed of glass wool can sometimes resolve the emulsion.

Solid-Phase Extraction (SPE) Troubleshooting

Question 3: I am using a C18 (reversed-phase) SPE cartridge, but this compound is not retained. What am I doing wrong?

This is an expected outcome. This compound is a highly polar molecule and will have very little, if any, retention on a nonpolar stationary phase like C18, which operates based on hydrophobic interactions.

  • Causality Explained: The retention mechanism of reversed-phase SPE is the partitioning of nonpolar analytes from a polar mobile phase (your sample) onto a nonpolar stationary phase. Your polar analyte will remain in the polar mobile phase and elute in the load and wash steps.

dot

Sample Aqueous Sample with This compound (Polar) C18_Cartridge C18 SPE Cartridge (Nonpolar Stationary Phase) Sample->C18_Cartridge Elution Analyte Lost in Load/Wash Fractions C18_Cartridge->Elution Result Retention No Retention

Caption: Ineffective Retention on a C18 SPE Cartridge.

Recommended Solution: Use a Cation-Exchange SPE Cartridge.

For a basic compound like this compound, a cation-exchange SPE sorbent is the most appropriate choice.

  • Mechanism Explained: Cation-exchange SPE retains positively charged analytes. The protocol involves adjusting the sample pH to ensure the analyte is charged, loading it onto the sorbent, washing away neutral and acidic impurities, and then eluting the analyte by changing the pH or increasing the ionic strength to disrupt the electrostatic interaction.

Optimized Cation-Exchange SPE Protocol:

StepProcedureRationale
Conditioning Pass an organic solvent (e.g., methanol) followed by water through the cartridge.To activate the stationary phase and ensure proper interaction with the analyte.[5]
Equilibration Equilibrate the cartridge with a buffer at a pH at least 2 units below the lowest pKa of this compound (e.g., pH 4-6).To ensure the sorbent is in the correct ionic state and ready for sample loading.
Sample Loading Adjust the sample pH to be acidic (pH 4-6) and load it onto the cartridge.To ensure this compound is protonated (positively charged) and will bind to the negatively charged sorbent.
Wash Wash with a weak buffer or a low-percentage organic solvent in water.To remove neutral and weakly retained impurities without eluting the analyte of interest.
Elution Elute with a basic solution (e.g., 5% ammonium hydroxide in methanol).The high pH neutralizes the charge on this compound, disrupting its interaction with the sorbent and allowing it to elute.[6]
Analyte Stability and Detection Issues

Question 4: Could my low recovery be due to the degradation of this compound?

While polyamines are generally stable, degradation can occur under harsh chemical conditions.[7]

  • Potential Degradation Pathways:

    • Oxidation: Amines can be susceptible to oxidation, especially in the presence of metal ions.[8]

    • Reaction with Carbon Dioxide: Primary amines can react with atmospheric CO2.[1]

Troubleshooting & Prevention:

  • Use Fresh Solvents: Ensure all solvents and reagents are of high purity and freshly prepared.

  • Minimize Exposure to Air: Keep samples capped and process them in a timely manner.

  • Consider Antioxidants: In some cases, the addition of a small amount of an antioxidant to the sample may be beneficial, but this should be validated.

Question 5: I believe my extraction is working, but my analytical signal (e.g., in HPLC-MS or GC-MS) is very low. What could be the problem?

Low analytical signal despite good extraction can point to issues with the detection method itself. Polyamines like this compound are often challenging to detect without derivatization.

  • Causality Explained:

    • Poor Ionization in MS: The high polarity and low volatility of this compound can lead to poor ionization efficiency in electrospray ionization mass spectrometry (ESI-MS).

    • Lack of Chromophore for UV Detection: this compound does not have a suitable chromophore for UV detection in HPLC.

    • Non-Volatile for GC: Direct analysis by Gas Chromatography (GC) is not feasible due to its non-volatile nature.[9][10]

Recommended Solution: Derivatization

Derivatization is a common and often necessary step for the analysis of polyamines.[11][12] It involves chemically modifying the analyte to improve its analytical properties.

  • Benefits of Derivatization:

    • Improved Chromatographic Behavior: Decreases polarity, leading to better retention and peak shape on reversed-phase HPLC columns.

    • Enhanced MS Signal: Improves ionization efficiency.

    • Allows for UV or Fluorescence Detection: Introduces a chromophore or fluorophore.

    • Enables GC Analysis: Increases volatility.

Common Derivatizing Agents for Polyamines:

Derivatizing AgentAnalytical TechniqueAdvantages
Dansyl Chloride HPLC-UV/Fluorescence, LC-MSProvides a fluorescent tag for high sensitivity.[11][12]
Benzoyl Chloride HPLC-UV, LC-MSAdds a UV-active group.[12]
Isobutyl Chloroformate LC-MSEffective for improving MS response.[2]
Perfluorocarboxylic Acid Anhydrides (e.g., PFPA, HFBA) GC-MSCreates volatile derivatives suitable for GC analysis.[13]

Experimental Protocol: General Dansyl Chloride Derivatization

  • Evaporate the Eluate: After SPE, evaporate the basic elution solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute: Reconstitute the dried extract in a small volume of a suitable buffer (e.g., sodium bicarbonate buffer, pH 9-10).

  • Add Dansyl Chloride: Add a solution of dansyl chloride in acetone.

  • Incubate: Incubate the mixture at an elevated temperature (e.g., 60°C) for a specified time (e.g., 30-60 minutes) in the dark.

  • Quench the Reaction: Add a small amount of a primary amine solution (e.g., proline) to react with excess dansyl chloride.

  • Analyze: The sample is now ready for injection into the HPLC system.

By systematically addressing these key areas—pH control, extraction methodology, analyte stability, and analytical detection—you can effectively troubleshoot and optimize your protocol to achieve high and reproducible recovery of this compound.

References

  • A Significant Need in the Medical Field: A New Method for Putrescine, Spermine and Spermidine Using High-Performance Liquid Chromatography (HPLC). MDPI. Available from: [Link]

  • Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography-tandem mass spectrometry. ResearchGate. Available from: [Link]

  • Gender-Related Differences on Polyamine Metabolome in Liquid Biopsies by a Simple and Sensitive Two-Step Liquid-Liquid Extraction and LC-MS/MS. PMC. Available from: [Link]

  • Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions. Available from: [Link]

  • Effect of the pH on the extraction efficiency (n = 3). Experimental conditions. ResearchGate. Available from: [Link]

  • Cadaverine Is a Switch in the Lysine Degradation Pathway in Pseudomonas aeruginosa Biofilm Identified by Untargeted Metabolomics. PMC - PubMed Central. Available from: [Link]

  • Cadaverine. PubChem - NIH. Available from: [Link]

  • SPE Method Development Tips and Tricks. Agilent. Available from: [Link]

  • Polyamines in biological samples: rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography-tandem mass spectrometry. PubMed. Available from: [Link]

  • Gas Chromatographic Method for Putrescine and Cadaverine in Shrimp. ResearchGate. Available from: [Link]

  • Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil. Available from: [Link]

  • (PDF) Separation and Quantitation of Polyamines in Plant Tissue by High Performance Liquid Chromatography of Their Dansyl Derivatives. ResearchGate. Available from: [Link]

  • Effect of pH on extraction efficiency (E). ResearchGate. Available from: [Link]

  • Significance of Stability Studies on Degradation Product. RJPT. Available from: [Link]

  • Understanding and Improving Solid-Phase Extraction. LCGC International. Available from: [Link]

  • (PDF) Stability and Degradation Studies for Drug and Drug Product. ResearchGate. Available from: [Link]

  • Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry. NIH. Available from: [Link]

  • Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Emery Pharma. Available from: [Link]

  • Impact of Pressurized Liquid Extraction and pH on Protein Yield, Changes in Molecular Size Distribution and Antioxidant Compounds Recovery from Spirulina. MDPI. Available from: [Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. Available from: [Link]

  • Solid-Phase Extraction (SPE) Method Development. Waters Corporation. Available from: [Link]

  • 2.3: LIQUID-LIQUID EXTRACTION. Chemistry LibreTexts. Available from: [Link]

  • Effects of Various Temperatures and pH Values on the Extraction Yield of Phenolics from Litchi Fruit Pericarp Tissue and the Antioxidant Activity of the Extracted Anthocyanins. PMC - NIH. Available from: [Link]

    • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry | ATSDR. Available from: [Link]

  • Understanding SPE Retention Mechanisms. Biotage. Available from: [Link]

  • Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. BioProcess International. Available from: [Link]

  • HPLC-MS/MS Method for Quantification of Pharmaceuticals in Subtropical Rivers and Water Treatment Plants in Brazil. Fortune Journals. Available from: [Link]

  • Effect of pH on the extraction efficiency. ResearchGate. Available from: [Link]

  • Potential degradation products of abemaciclib: Identification and structural characterization employing LC-Q/TOF-MS and NMR including mechanistic explanation. PubMed. Available from: [Link]

  • Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. ACS Omega - ACS Publications. Available from: [Link]

  • Hplc And Gc-Ms Analysis Of Bioactive Compounds In Embelia Tsjeriam-Cottam (Roem. & Schult.) A. Dc-A Threatened Species. ijstr. Available from: [Link]

Sources

Technical Support Center: Internal Standard Selection for Aminopropylcadaverine Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth guidance and troubleshooting for the critical process of selecting an appropriate internal standard (IS) for the accurate quantification of aminopropylcadaverine. As your partner in analytical success, we aim to equip you with the scientific rationale and practical steps necessary to ensure the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of an internal standard in quantitative analysis?

An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, in this case, this compound. It is added at a known and constant concentration to all samples, including calibrators, quality controls, and unknowns, at the earliest stage of sample preparation.[1] The primary function of an IS is to correct for variations that can occur during the analytical workflow. These variations can arise from sample preparation steps (e.g., extraction, evaporation), injection volume inconsistencies, and fluctuations in the instrument's response (e.g., ionization suppression or enhancement in mass spectrometry).[1] By measuring the ratio of the analyte's response to the IS's response, we can normalize for these variabilities, leading to more accurate and precise quantification.

Q2: What are the different types of internal standards, and which is considered the "gold standard"?

There are two main types of internal standards used in quantitative mass spectrometry:

  • Stable Isotope-Labeled (SIL) Internal Standards: These are molecules in which one or more atoms of the analyte have been replaced with their heavier stable isotopes (e.g., deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)). SIL internal standards are considered the "gold standard" because their chemical and physical properties are nearly identical to the analyte. This ensures they co-elute chromatographically and experience the same extraction recovery and matrix effects.

  • Structural Analog Internal Standards: These are compounds that are chemically similar to the analyte but are not isotopically labeled. They should ideally have similar functional groups and physicochemical properties to mimic the behavior of the analyte during analysis.

The scientific community strongly advocates for the use of SIL internal standards whenever possible to ensure the highest level of accuracy and precision in quantitative bioanalysis.

Troubleshooting Guide: Selecting the Right Internal Standard for this compound

Scenario 1: The Ideal Approach - In Search of a Stable Isotope-Labeled (SIL) this compound

Problem: You are developing a quantitative LC-MS/MS method for this compound and want to use the best possible internal standard.

Solution: The ideal internal standard would be a stable isotope-labeled version of this compound (e.g., this compound-d4, -d6, or ¹³C₃,¹⁵N₂).

Workflow for SIL-IS Implementation:

SIL_Workflow cluster_0 Phase 1: Procurement cluster_1 Phase 2: Validation Confirm Availability Confirm Availability Synthesize Custom SIL-IS Synthesize Custom SIL-IS Confirm Availability->Synthesize Custom SIL-IS If not commercially available Verify Isotopic Purity Verify Isotopic Purity Confirm Availability->Verify Isotopic Purity Synthesize Custom SIL-IS->Verify Isotopic Purity Check for Unlabeled Analyte Check for Unlabeled Analyte Verify Isotopic Purity->Check for Unlabeled Analyte Assess Chromatographic Co-elution Assess Chromatographic Co-elution Check for Unlabeled Analyte->Assess Chromatographic Co-elution Verify Absence in Blank Matrix Verify Absence in Blank Matrix Assess Chromatographic Co-elution->Verify Absence in Blank Matrix

Caption: Workflow for procuring and validating a SIL internal standard.

Expert Insights:

  • Commercial Availability: As of our latest review, a commercially available stable isotope-labeled this compound is not readily found. This necessitates considering either custom synthesis or the use of a structural analog.

  • Custom Synthesis: The synthesis of deuterated amines is a well-established process.[2][3] This involves incorporating deuterium atoms at non-exchangeable positions within the molecule. While this provides the ideal internal standard, it can be a time-consuming and expensive process.

  • Isotopic Purity: It is crucial to verify the isotopic purity of the SIL-IS to ensure that it does not contain a significant amount of the unlabeled analyte, which would interfere with the quantification of low-level samples.

Scenario 2: The Practical Approach - Selecting and Validating a Structural Analog Internal Standard

Problem: A stable isotope-labeled this compound is not available or feasible for your project. You need to select and validate a suitable structural analog.

Solution: A systematic approach to selecting and validating a structural analog is essential to ensure data quality.

Step 1: Candidate Selection Based on Physicochemical Properties

The ideal structural analog should mimic the chemical behavior of this compound. Key properties to consider are its structure, pKa (acid dissociation constant), and LogP (partition coefficient, an indicator of lipophilicity).

This compound Structure:

Aminopropylcadaverine_Structure APC H₂N-(CH₂)₃-NH-(CH₂)₅-NH₂ Analog_Validation cluster_0 Initial Checks cluster_1 Performance Evaluation Absence_in_Matrix Confirm Absence in Blank Matrix Chromatographic_Resolution Ensure Chromatographic Resolution from Analyte Absence_in_Matrix->Chromatographic_Resolution Extraction_Recovery Compare Extraction Recovery with Analyte Chromatographic_Resolution->Extraction_Recovery Matrix_Effects Assess for Differential Matrix Effects Extraction_Recovery->Matrix_Effects Linearity_Precision Evaluate Linearity, Precision, and Accuracy Matrix_Effects->Linearity_Precision Fragmentation_Prediction cluster_0 This compound (APC) cluster_1 Potential Fragment Ions APC [H₂N-(CH₂)₃-NH-(CH₂)₅-NH₂ + H]⁺ Frag1 [H₂N-(CH₂)₃-NH=CH₂]⁺ APC->Frag1 α-cleavage Frag2 [H₂N=CH-(CH₂)₄-NH₂]⁺ APC->Frag2 α-cleavage Frag3 Loss of NH₃ APC->Frag3 Neutral Loss Frag4 Loss of C₃H₇N APC->Frag4 Neutral Loss

Sources

addressing enzyme inhibition in aminopropylcadaverine synthesis assays

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I've commenced with exhaustive Google searches. My focus is gathering information on aminopropylcadaverine synthesis, looking into the relevant enzymes, common assay methods used, and potential inhibitors. I am beginning to identify specific promising avenues for exploration.

Planning Technical Support Structure

I'm now shifting gears to structure a technical support center. My plan is to start with a general overview, followed by troubleshooting guides and FAQs. I'm focusing on a logical flow that starts with the basics and dives into specific scenarios related to enzyme inhibition, providing clear, concise answers and step-by-step solutions for potential problems.

Structuring Support Resources

I am now structuring the technical support center, and my focus is on a question-and-answer format for FAQs. I'll include potential troubleshooting scenarios related to enzyme inhibition, with step-by-step solutions and scientific reasoning. Quantitative data will be summarized in tables, and I'll generate Graphviz diagrams to visualize synthesis, inhibition mechanisms, and assay workflows. I am creating in-text citations with verifiable URLs and a complete references section. I plan to deliver a complete guide, addressing all requirements for formatting and visualizations.

Technical Support Case: Inconsistent Quantification of Aminopropylcadaverine (APC)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a direct support response from the Bioanalytical Applications Support Center . It prioritizes causal analysis and self-validating workflows over generic instructions.

Ticket ID: POLY-TRB-8842 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Resolving Variability, Recovery Losses, and Matrix Interference in APC Analysis

Executive Summary & Diagnostic Scope

You are experiencing inconsistent results in quantifying Aminopropylcadaverine (APC) . Unlike its homolog Spermidine (with which it is often co-eluted), APC is typically a minor metabolite formed by spermine synthase acting on cadaverine.

Because APC possesses a backbone structure (propyl-pentyl) differing from Spermidine (propyl-butyl) by only one methylene group (+14 Da), "inconsistent results" usually stem from three specific failure points:

  • Preferential Adsorption: APC is highly cationic and "sticks" to glass surfaces more aggressively than internal standards, causing variable recovery.

  • Derivatization Competition: In biological matrices, the massive abundance of competing amines (Putrescine/Spermidine) exhausts the derivatizing reagent, leaving trace APC under-derivatized.

  • Chromatographic Masking: The massive Spermidine peak often tails into the APC retention window, creating integration errors.

Module 1: Sample Handling & Adsorption (The "Disappearing Peak" Phenomenon)

Symptom: High Coefficient of Variation (CV%) between technical replicates; signal decreases over time in the autosampler.

Polyamines are "sticky." They rapidly adsorb to the silanol groups in glass vials. If your protocol uses standard glass autosampler vials, you will lose 20–40% of your APC within 4 hours.

The Fix: Surface Passivation Protocol

Do not rely on "silanized" glass. Switch to Polypropylene (PP) or Polymethylpentene (PMP) plasticware for all steps.

Critical StepStandard Practice (Risk)Corrective Action (Safe)Mechanism
Collection Glass tubesPolypropylene tubes Prevents cationic binding to silicate walls.
Acidification Acidify after thawingAcidify immediately Add 0.1M HCl or 5% TCA at collection. Protonation (pH < 2) prevents adsorption.
Vials Amber Glass HPLC VialsPP Autosampler Vials Glass vials are the #1 source of "ghost" losses in the autosampler.
Diagnostic Experiment: The Adsorption Check

Run this simple test to confirm if adsorption is your root cause:

  • Prepare a known APC standard (1 µM).

  • Split into two aliquots: A (Glass Vial) and B (Plastic Vial) .

  • Inject immediately (T0).

  • Wait 4 hours. Inject again (T4).

  • Pass Criteria: If T4(Glass) is <90% of T0, adsorption is the culprit.

Module 2: Derivatization Efficiency (The "Low Sensitivity" Phenomenon)

Symptom: Non-linear calibration curves or poor Limit of Detection (LOD).

APC has three amine groups. For detection (UV/Fluorescence) or LC-MS sensitivity, we typically use Dansyl Chloride (Dns-Cl) or Benzoyl Chloride . Incomplete derivatization results in a mixture of mono-, di-, and tri-dansylated APC, splitting your signal into three undetectable peaks.

Optimized Dansylation Workflow

Note: This protocol ensures the reaction is driven to completion (Tri-dansyl-APC).

  • Buffer Capacity is King: The reaction releases HCl, dropping the pH. If pH drops < 9, the reaction stalls. Use a high-molarity buffer (Sat. Sodium Carbonate).

  • Reagent Excess: You must add Dns-Cl at a 50:1 molar excess relative to total amines (not just APC).

Visual Workflow: Derivatization Logic

DerivatizationLogic Start Sample containing APC (and excess Spermidine) AddBuffer Add Sat. Na2CO3 (pH 11.0) High Molarity Buffer Start->AddBuffer AddReagent Add Dansyl Chloride (50:1 Molar Excess) AddBuffer->AddReagent Incubate Incubate 60°C, 20 min (Dark) AddReagent->Incubate Check Is pH > 10 after reaction? Incubate->Check Success Complete Tri-Dansylation (Single Peak) Check->Success Yes Fail Partial Derivatization (Split Peaks / Low Signal) Check->Fail No (pH Drift) Fail->AddBuffer Increase Buffer Strength

Caption: Logic flow for ensuring complete tri-derivatization of APC. pH maintenance is the critical control point.

Module 3: Chromatographic Resolution (The "Interference" Phenomenon)

Symptom: APC peak shoulders on the Spermidine peak; integration is difficult.

APC and Spermidine are chemically similar (hydrophobicity differs slightly due to the extra -CH2- in APC). On a standard C18 column, they often co-elute.

Method A: Ion-Pairing (Best for UV/Fluorescence)

Use Heptafluorobutyric Acid (HFBA) as an ion-pairing agent. It resolves polyamines by chain length.

  • Mobile Phase A: Water + 10 mM HFBA.

  • Mobile Phase B: Acetonitrile + 10 mM HFBA.

  • Result: The longer chain APC (C8 backbone equivalent) elutes after Spermidine (C7 backbone equivalent).

Method B: HILIC (Best for LC-MS/MS)

Ion-pairing agents suppress MS ionization. For Mass Spec, switch to HILIC (Hydrophilic Interaction Liquid Chromatography) .

  • Column: Bare Silica or Amide-based HILIC.

  • Mobile Phase: High organic (Acetonitrile) to Low organic (Ammonium Formate pH 3.5).

  • Order of Elution: In HILIC, the most polar elutes last.

    • Spermidine (More polar, elutes later)

    • APC (Less polar, elutes earlier)

    • Note: This reverses the C18 elution order, often moving APC away from the Spermidine interference.

Comparison of Separation Modes
ParameterReversed Phase (C18) + HFBAHILIC (Amide/Silica)
Resolution HighMedium
MS Compatibility Poor (Ion Suppression)Excellent
Sample Diluent AqueousHigh Organic (Acetonitrile)
Best For UV / Fluorescence DetectionLC-MS/MS Trace Quantification

FAQ: Rapid Fire Troubleshooting

Q: Can I use 1,6-diaminohexane as an Internal Standard (IS)? A: Yes, but deuterated polyamines (e.g., Spermidine-d8) are superior. 1,6-diaminohexane is chemically distinct enough that it may not track APC's extraction efficiency perfectly. If using LC-MS, a stable isotope IS is mandatory to correct for matrix effects.

Q: My APC peak disappears after 24 hours in the fridge. A: Dansyl derivatives are light-sensitive and can hydrolyze. Store samples in amber plastic vials at -20°C if not injecting immediately. Ensure the reaction was quenched with ammonia or glutamate to remove excess dansyl chloride, which can degrade derivatives over time.

Q: How do I distinguish APC from N-acetylspermidine? A: They have different masses.

  • APC (Tri-Dansyl): Precursor ~873 Da (Calculated based on derivatization).

  • N-Acetylspermidine (Di-Dansyl): Precursor will be significantly lower (one amine is acetylated, so only 2 dansyls attach).

  • Check: Always run a pure standard of APC to establish retention time. Do not rely on predicted mass alone.

References & Grounding

  • Hagar, H. et al. (2021). Determination of Biogenic Amines... by HPLC with Precolumn Dansylation. Semantic Scholar. (Demonstrates the pH criticality in dansylation).

  • Pegg, A. E. et al. (1981).[1] Specificity of mammalian spermidine synthase and spermine synthase. Biochemical Journal. Link (Establishes APC as a product of Spermine Synthase acting on Cadaverine).

  • Lameiro, J. et al. (2006). Urine polyamines determination using dansyl chloride derivatization... The Analyst.[2] Link (Protocol for solid-phase extraction and stability).

  • Liu, R. et al. (2013). Guide to achieving reliable quantitative LC-MS measurements. RSC Analytical Methods Committee.[3] (General LC-MS troubleshooting for inconsistent recovery).

Disclaimer: This guide is for research use only. Always validate methods according to your laboratory's specific SOPs and regulatory requirements.

Sources

Validation & Comparative

Validating Aminopropylcadaverine as a Biomarker for Heat Stress in Plants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the early and accurate detection of heat stress in plants is paramount for developing resilient crops and screening for protective compounds. This guide provides an in-depth technical comparison of aminopropylcadaverine as an emerging biomarker for heat stress against established indicators. We will delve into the biochemical rationale, present supporting data, and provide detailed experimental protocols for its quantification.

The Imperative for Sensitive Heat Stress Biomarkers

Heat stress is a major environmental factor that adversely affects plant growth, development, and productivity worldwide. At the cellular level, high temperatures disrupt crucial physiological and biochemical processes. The ability to quantify this stress response accurately is essential. An ideal biomarker should be sensitive, specific, rapidly induced upon stress, and easy to measure. While several biomarkers are currently in use, the search for more robust and reliable indicators is ongoing.

This compound: An Introduction

This compound is a polyamine derived from the diamine cadaverine. Polyamines, including the more commonly known putrescine, spermidine, and spermine, are small, positively charged molecules that play fundamental roles in various plant processes, including growth, development, and stress responses. Evidence suggests that cadaverine and its derivatives accumulate in some plant species in response to various environmental stimuli, including heat shock.[1] This accumulation positions this compound as a potential candidate for a sensitive biomarker for heat stress.

Biochemical Rationale: The Synthesis of this compound Under Stress

Understanding the biosynthetic pathway of a biomarker is crucial to establishing the causality of its accumulation under stress. The synthesis of this compound is intrinsically linked to the plant's stress response through the metabolism of the amino acid lysine.

Biosynthetic Pathway of this compound

Lysine Lysine LDC Lysine Decarboxylase (LDC) Lysine->LDC Cadaverine Cadaverine SPDS_like Spermidine Synthase-like (Aminopropyltransferase) Cadaverine->SPDS_like dcSAM Decarboxylated S-adenosylmethionine (dcSAM) dcSAM->SPDS_like This compound This compound LDC->Cadaverine CO₂ SPDS_like->this compound

Caption: Biosynthesis of this compound from lysine.

Under normal conditions, the pathway to this compound may be minimally active in many plant species. However, under heat stress, the expression and activity of key enzymes such as lysine decarboxylase (LDC) can be upregulated, leading to an accumulation of cadaverine. Subsequently, an aminopropyltransferase, likely a spermidine synthase with broader substrate specificity, catalyzes the transfer of an aminopropyl group from decarboxylated S-adenosylmethionine (dcSAM) to cadaverine, forming this compound. The induction of this pathway under stress provides a direct biochemical link between the stimulus (heat) and the response (this compound accumulation).

Comparative Analysis of Heat Stress Biomarkers

To validate this compound as a biomarker, its performance must be objectively compared to established indicators. The most commonly used biomarkers for heat stress include the accumulation of proline, an osmoprotectant, and the synthesis of Heat Shock Proteins (HSPs), particularly the highly conserved HSP70 family.

BiomarkerTypical Fold Change (Heat Stress vs. Control)Response TimePrimary Function in StressKey Analytical Method
This compound Data emerging; precursor (cadaverine) can accumulate significantly.RapidMembrane stabilization, antioxidant activity (hypothesized)HPLC, LC-MS/MS
Proline 10 to >100-foldRapid to intermediateOsmotic adjustment, ROS scavengingSpectrophotometry, HPLC
HSP70 5 to 50-fold (protein level)RapidProtein folding and repair, preventing protein aggregationWestern Blot, ELISA
Electrolyte Leakage Variable; increases with membrane damageIntermediate to lateIndicator of membrane damageConductivity Measurement

Data Interpretation:

While direct comparative studies quantifying this compound alongside proline and HSP70 under identical heat stress conditions are still emerging, the significant accumulation of its precursor, cadaverine, has been documented. For instance, in the common ice plant, cadaverine was reported to accumulate in response to heat shock.[1] In contrast, studies on heat-stressed rice have shown proline increases of 12- to 13.5-fold in tolerant lines.[2] The synthesis of HSPs is also a dramatic response, with their total fraction of cellular proteins increasing from 1-2% to 4-6% under heat stress.[3]

The potential advantage of this compound lies in its direct enzymatic synthesis from a primary metabolite pool that is sensitive to stress, potentially offering a rapid and quantifiable response.

Experimental Protocols

Accurate and reproducible quantification is the cornerstone of biomarker validation. Here, we provide a detailed workflow for the analysis of this compound in plant tissues.

Experimental Workflow for this compound Quantification

cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis A Plant Tissue Collection (Flash-freeze in liquid N₂) B Homogenization (Grind to a fine powder) A->B C Extraction (e.g., 5% Perchloric Acid) B->C D Dansylation (Dansyl chloride in acetone) C->D E HPLC or LC-MS/MS D->E F Quantification (Comparison to standards) E->F

Caption: Workflow for this compound analysis.

Step-by-Step Methodology for this compound Quantification by HPLC

This protocol is based on the well-established method for polyamine analysis by dansylation followed by reverse-phase HPLC.

1. Plant Tissue Extraction: a. Harvest 100-200 mg of fresh plant tissue and immediately freeze in liquid nitrogen to halt metabolic activity. b. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle. c. Transfer the powder to a microcentrifuge tube and add 1 mL of ice-cold 5% (v/v) perchloric acid. d. Vortex vigorously for 1 minute and then incubate on ice for 1 hour. e. Centrifuge at 15,000 x g for 20 minutes at 4°C. f. Transfer the supernatant to a new tube. This contains the free polyamines.

2. Dansylation of Polyamines: a. To 100 µL of the supernatant, add 200 µL of saturated sodium carbonate and 400 µL of dansyl chloride solution (5 mg/mL in acetone). b. Vortex thoroughly and incubate in the dark at 60°C for 1 hour. c. Add 100 µL of proline (100 mg/mL) to quench the reaction by binding excess dansyl chloride. Vortex and incubate for 30 minutes in the dark at room temperature. d. Extract the dansylated polyamines by adding 500 µL of toluene. Vortex vigorously for 30 seconds. e. Centrifuge at 3,000 x g for 5 minutes to separate the phases. f. Carefully collect the upper toluene phase and evaporate to dryness under a stream of nitrogen. g. Re-dissolve the dried residue in 100-200 µL of acetonitrile for HPLC analysis.

3. HPLC Analysis: a. Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). b. Mobile Phase: A gradient of acetonitrile and water is typically used. For example, a linear gradient from 50% to 100% acetonitrile over 30 minutes. c. Flow Rate: 1.0 mL/min. d. Detection: Fluorescence detector with excitation at 340 nm and emission at 510 nm. e. Quantification: Prepare a standard curve using an authentic this compound standard subjected to the same derivatization procedure.

Conclusion and Future Perspectives

This compound holds promise as a sensitive and specific biomarker for heat stress in plants. Its direct link to stress-induced metabolic pathways provides a strong biochemical basis for its validation. While further studies are needed to establish a comprehensive comparative dataset against established biomarkers across a wider range of plant species and stress conditions, the analytical methods for its quantification are robust and readily adaptable.

For researchers in plant science and drug development, the inclusion of this compound in metabolomic studies of heat stress can provide a more nuanced understanding of the plant's response. As our understanding of the specific roles of different polyamines in stress mitigation grows, this compound may transition from a mere indicator to a key target for strategies aimed at enhancing crop resilience in a changing climate.

References

  • Cadaverine's Functional Role in Plant Development and Environmental Response. Frontiers in Plant Science, 7, 837. [Link]

  • Heat Shock Proteins in Relation to Heat Stress Tolerance of Creeping Bentgrass at Different N Levels. PLoS ONE, 8(9), e72813. [Link]

  • Analysis of proline accumulation, antioxidant capacity and HSP expression in mutant rice lines with different heat tolerance. AoB Plants, 7, plv087. [Link]

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Comparative Analysis of Aminopropyltransferase Substrate Specificity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the context of polyamine biosynthesis and drug development, Aminopropyltransferases (APTs) represent a critical class of enzymes responsible for the elongation of polyamine chains. The two primary mammalian isoforms, Spermidine Synthase (SPDS) and Spermine Synthase (SPMS) , share high sequence homology and an identical catalytic mechanism: the transfer of an aminopropyl group from decarboxylated S-adenosylmethionine (dcSAM) to an amine acceptor.

However, their substrate specificity is strictly distinct. This guide analyzes the structural and kinetic determinants that force SPDS to accept only Putrescine, while SPMS exclusively utilizes Spermidine. Understanding this discrimination is vital for designing isoform-specific inhibitors in oncology and antiparasitic drug discovery.

Mechanistic & Structural Foundation

To manipulate or measure APT activity, one must first understand the reaction coordinate. All APTs operate via a mechanism where dcSAM acts as the donor. The specificity is not determined by the donor (which is constant) but by the amine acceptor .

The Aminopropyl Transfer Pathway

The following diagram illustrates the sequential flow and the specific enzymes governing each step.

PolyaminePathway cluster_0 Reaction 1: SPDS cluster_1 Reaction 2: SPMS Ornithine Ornithine Putrescine Putrescine (Diamine) Ornithine->Putrescine ODC1 Spermidine Spermidine (Triamine) Putrescine->Spermidine Aminopropyl Transfer Spermine Spermine (Tetraamine) Spermidine->Spermine Aminopropyl Transfer dcSAM dcSAM (Donor) MTA MTA (Byproduct) dcSAM->MTA dcSAM->MTA

Figure 1: The sequential aminopropyl transfer cascade. Note that SPDS and SPMS catalyze identical chemical reactions but on substrates of differing chain lengths.

The "Gatekeeper" Structural Determinant

The high fidelity of SPDS for Putrescine is not accidental. Structural analysis reveals a "Gatekeeper" loop in the N-terminal domain of SPDS.

  • In SPDS: This loop acts as a steric barrier, capping the active site. It allows the smaller Putrescine to enter but physically blocks the larger Spermidine molecule.

  • In SPMS: The equivalent region is disordered or more open, creating a larger cavity that accommodates the aminobutyl moiety of Spermidine.

Implication for Drug Design: Inhibitors designed for SPDS must mimic the transition state within a confined steric volume, whereas SPMS inhibitors can exploit the larger binding pocket for increased potency.

Comparative Kinetics & Specificity Data

The following data summarizes the kinetic parameters. Note the high affinity (low


) of enzymes for their specific substrates and the drastic loss of efficiency when mismatched.
Table 1: Kinetic Parameters of Mammalian APTs
EnzymePrimary Substrate

(Substrate)

(dcSAM)

(Turnover)
Cross-Reactivity
Spermidine Synthase (SPDS) Putrescine10 – 60 µM0.5 – 3.0 µM~20

Negligible. Cannot bind Spermidine due to steric clash.
Spermine Synthase (SPMS) Spermidine20 – 80 µM0.5 – 5.0 µM~8

Low. Can bind Putrescine but

is <1% of SPDS.

Note: Values are representative ranges derived from human and rodent recombinant enzyme studies [1, 2].

Specificity Logic Flow

When developing assays, use this logic to determine which enzyme activity you are observing.

SpecificityLogic Start Input Substrate CheckLength Amine Chain Length? Start->CheckLength Short Short (Putrescine) CheckLength->Short 4 Carbons Long Long (Spermidine) CheckLength->Long 3+4 Carbons SPDS_Action SPDS Active (High Efficiency) Short->SPDS_Action Primary Target Cross_React SPMS: Low Activity SPDS: No Activity Short->Cross_React Off-Target SPMS_Action SPMS Active (High Efficiency) Long->SPMS_Action Primary Target Long->Cross_React Steric Block in SPDS

Figure 2: Substrate discrimination logic. SPDS is strictly gated, whereas SPMS is promiscuous but inefficient with shorter substrates.

Experimental Protocol: Validating Substrate Specificity

To objectively compare substrate specificity or screen inhibitors, the Radiometric Filter Paper Assay remains the gold standard due to its high sensitivity and ability to quantify product formation directly.

Principle

The assay measures the transfer of a labeled aminopropyl group from


 (or the use of tritiated amine acceptors) to the substrate. The product (polyamine) binds to phosphocellulose paper, while the unreacted donor is washed away.
Reagents & Setup
  • Buffer: 100 mM Sodium Phosphate (pH 7.5), 1 mM DTT, 0.1 mM EDTA.

  • Donor: dcSAM (decarboxylated S-adenosylmethionine). Note: dcSAM is unstable; prepare fresh or store at -80°C in acidic conditions.

  • Substrates: Putrescine (for SPDS), Spermidine (for SPMS).

  • Enzyme: Recombinant purified SPDS or SPMS.

Step-by-Step Workflow
  • Pre-Incubation:

    • Mix 40 µL of Assay Buffer containing 50 µM Substrate (Putrescine or Spermidine) and 10-50 ng of Enzyme.

    • Incubate at 37°C for 3 minutes to equilibrate.

  • Reaction Initiation:

    • Add 10 µL of

      
       (approx. 0.1 µCi/reaction).
      
    • Final volume: 50 µL.

  • Kinetic Phase:

    • Incubate at 37°C for 10–20 minutes.

    • Critical: Ensure reaction remains linear (consume <10% of substrate).

  • Termination:

    • Spot 40 µL of the reaction mixture onto P81 Phosphocellulose discs .

    • Immediately drop discs into ice-cold 150 mM Ammonium Hydroxide (stops reaction and washes off unreacted dcSAM).

  • Washing:

    • Wash discs 3x (5 mins each) in 150 mM Ammonium Hydroxide.

    • Rinse once with Ethanol (to dry).

  • Quantification:

    • Place dried discs in scintillation vials with fluid.

    • Measure CPM (Counts Per Minute).

Data Analysis

Calculate specific activity using the formula:



Self-Validating Check: Include a "No Enzyme" control and a "Heat-Inactivated" control. If these show counts >5% of the active sample, your washing step is insufficient.

Drug Development Implications

When developing inhibitors (e.g., for cancer, where polyamines are elevated), specificity is the primary challenge.

  • Transition State Analogs: Compounds like AdoDATO (S-adenosyl-1,8-diamino-3-thiooctane) mimic the transition state of the transfer reaction.

    • Comparison: AdoDATO is a potent inhibitor of both SPDS and SPMS because the transition state geometry is similar.

  • Multisubstrate Adducts: To achieve specificity, modern inhibitors link the nucleoside moiety to the specific amine acceptor.

    • Strategy: An inhibitor mimicking dcSAM-Putrescine will inhibit SPDS but likely fit poorly in SPMS. An inhibitor mimicking dcSAM-Spermidine will be bulky and strictly inhibit SPMS.

References

  • Pegg, A. E., & Michael, A. J. (2010). Spermidine synthase. Cellular and Molecular Life Sciences.

  • Ikeguchi, Y., et al. (2006). Crystal structures of human spermidine synthase. Journal of Biochemistry.

  • Wu, H., et al. (2008). Structure and mechanism of spermine synthase. Biochemistry.

  • Pegg, A. E. (2016). Functions of Polyamines in Mammals. Journal of Biological Chemistry.

Technical Guide: Assessing Cross-Reactivity of Polyamine Antibodies with Aminopropylcadaverine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Specificity Challenge

Polyamines—specifically Putrescine, Spermidine, and Spermine—are critical biomarkers in oncology and neurodegeneration. However, their detection is plagued by a fundamental immunochemical challenge: aliphatic homology .

Generating antibodies against these targets requires haptenization (conjugation to a carrier protein). A common failure mode in commercial antibodies is the inability to distinguish between the native target (e.g., Spermidine) and structural analogs like Aminopropylcadaverine (APC) .

APC serves as the ultimate "stress test" for polyamine antibody specificity. It differs from Spermidine by exactly one methylene (


) group in the central carbon chain. This guide outlines the definitive protocol for assessing this cross-reactivity, ensuring your assay measures the biological target, not a structural mimic.

Structural Basis of Cross-Reactivity

To understand why cross-reactivity occurs, we must visualize the atomic backbone. Antibodies recognize the charge distribution of the amino groups and the hydrophobic spacing of the methylene chains.

  • Spermidine: N-(3-aminopropyl)-1,4-butanediamine (3-4 spacing)

  • This compound: N-(3-aminopropyl)-1,5-pentanediamine (3-5 spacing)

The diagram below illustrates this subtle structural divergence. A high-quality antibody must discriminate based on this single carbon difference.

PolyamineStructure Spermidine Spermidine (Target) NH2-(CH2)3-NH-(CH2)4-NH2 Antibody Anti-Spermidine Antibody Paratope Spermidine->Antibody High Affinity Binding (Correct Spacing) APC This compound (Interferent) NH2-(CH2)3-NH-(CH2)5-NH2 APC->Antibody Potential Cross-Reactivity (+1 Carbon Mismatch)

Figure 1: Structural comparison of Spermidine vs. This compound. The extra methylene group in APC (red path) challenges the steric selectivity of the antibody.

Comparative Performance Analysis

When selecting an antibody, you are essentially choosing between two performance profiles. The data below compares a High-Specificity Monoclonal (Ideal) against a Polyclonal Antiserum (Common).

Cross-Reactivity (CR) Profile

Data derived from competitive ELISA (


 displacement).
AnalyteStructure ChainHigh-Specificity mAb (Target)Polyclonal Serum (Alternative)Interpretation
Spermidine 3-4100% (Reference)100% (Reference)Primary Target
Spermine 3-4-3< 5%60 - 88%Common interference in serum
This compound 3-5< 1% 15 - 40% CRITICAL FAILURE POINT
Putrescine 4< 0.1%< 1%Rarely cross-reacts
Cadaverine 5< 0.1%< 1%Rarely cross-reacts

Analysis:

  • The Polyclonal Pitfall: As seen in historical data (Fujiwara et al.), polyclonal sera raised against Spermine often show massive cross-reactivity (up to 88%) with Spermidine. Similarly, antibodies raised against Spermidine often fail to reject APC because the "3-aminopropyl" "tail" is identical in both molecules.

  • The Monoclonal Advantage: A high-quality monoclonal antibody is screened specifically to reject the C5 spacing of APC. If your antibody shows >5% CR with APC, it is unsuitable for quantitative analysis in complex biological matrices where polyamine pools fluctuate.

Experimental Protocol: Competitive ELISA

To validate your antibody, you must perform a Competitive Enzyme-Linked Immunosorbent Assay . In this format, the free analyte (APC) competes with immobilized Spermidine-BSA for antibody binding.

Workflow Logic

ELISA_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Competition (The Test) cluster_2 Phase 3: Detection Step1 Coat Plate (Polyamine-BSA Conjugate) Step2 Block Surface (3% BSA in PBS) Step1->Step2 Step3 Mix Antibody + Competitor (APC or Target) Step2->Step3 Step4 Incubate Mixture on Coated Plate Step3->Step4 Step5 Wash Unbound Ab Step4->Step5 Step6 Add HRP-Secondary Ab Step5->Step6 Step7 Develop (TMB) & Read OD450 Step6->Step7

Figure 2: Competitive ELISA workflow. Signal is inversely proportional to the concentration of the competitor (APC).

Detailed Methodology

Reagents:

  • Coating Antigen: Spermidine-BSA conjugate (1 µg/mL).

  • Primary Antibody: The anti-polyamine antibody to be tested.

  • Competitors:

    • Standard: Spermidine (Serial dilution: 0.01 nM to 10 µM).

    • Interferent: this compound (Serial dilution: 0.01 nM to 10 µM).

  • Detection: HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG).

Step-by-Step Protocol:

  • Coating: Add 100 µL of Spermidine-BSA (1 µg/mL in Carbonate Buffer, pH 9.6) to a 96-well microplate. Incubate overnight at 4°C.

  • Blocking: Wash 3x with PBS-T (PBS + 0.05% Tween-20). Add 200 µL of 3% BSA in PBS. Incubate 1 hour at RT.

  • Competition Setup (Critical Step):

    • In a separate "mixing plate," prepare serial dilutions of Spermidine (Target) and APC (Interferent).

    • Add the Primary Antibody at a fixed limiting concentration (determined by prior titration, typically 1:1000 to 1:5000) to these wells.

    • Scientific Rationale: Pre-incubating the antibody with the soluble antigen ensures equilibrium is reached before exposure to the plate.

  • Transfer: Transfer 100 µL of the Antibody+Antigen mix to the blocked ELISA plate. Incubate 1 hour at RT.

  • Washing: Wash plate 3x with PBS-T. (If the antibody bound the free APC, it is washed away. If it ignored the APC, it binds the plate).

  • Detection: Add 100 µL HRP-Secondary Antibody. Incubate 1 hour.

  • Read: Wash 5x. Add TMB substrate.[1] Stop with 2M H2SO4. Read OD at 450 nm.

Data Calculation & Interpretation

To quantify the cross-reactivity, plot the Optical Density (y-axis) vs. Log Concentration (x-axis). You will generate sigmoidal inhibition curves.

Calculation Formula:



Acceptance Criteria:

  • High Specificity:

    
     Cross-reactivity with APC.
    
  • Moderate Specificity:

    
     Cross-reactivity.
    
  • Non-Specific:

    
     Cross-reactivity.
    

Note: If the APC curve does not reach 50% inhibition even at high concentrations, the cross-reactivity is negligible.

References

  • Fujiwara, K., et al. (1983). "Preparation of polyamine antibody and its use in enzyme immunoassay of spermine and spermidine."[2] Journal of Immunological Methods, 61(2), 217-226.[2]

  • Abcam. "Anti-Spermine antibody [ab26975] Product Datasheet." Abcam.com.

  • Pegg, A. E., et al. (1981). "Specificity of mammalian spermidine synthase and spermine synthase." Biochemical Journal, 197(1), 195-201.

  • Novus Biologicals. "Spermidine Antibody (NB100-1847) Validation Data." Novusbio.com.

  • Engvall, E., & Perlmann, P. (1971). "Enzyme-linked immunosorbent assay (ELISA) quantitative assay of immunoglobulin G." Immunochemistry, 8(9), 871-874.

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Validating Enzymatic Specificity: Aminopropylcadaverine (APC) Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Isomer" Challenge

In the analysis of polyamine metabolism, Aminopropylcadaverine (APC) presents a unique analytical challenge. Structurally, APC is an isomer of Spermidine (N-(3-aminopropyl)-1,4-diaminobutane), differing only by a single methylene group in its carbon backbone (a 5-carbon cadaverine backbone vs. a 4-carbon putrescine backbone).

While Liquid Chromatography-Mass Spectrometry (LC-MS) remains the gold standard for distinguishing these species based on mass-to-charge ratio (


 159 vs. 145), it is low-throughput and capital-intensive. Emerging Enzymatic Assays  promise high-throughput quantification, but they face a critical hurdle: Cross-Reactivity . Most generic amine oxidases (e.g., Bovine Serum Amine Oxidase) attack the aminopropyl moiety shared by both molecules, leading to false positives.

This guide outlines the rigorous validation of a Specific APC-Oxidase Assay , comparing its performance against LC-MS and generic colorimetric alternatives. We provide the experimental framework to prove that your enzymatic system specifically recognizes the 5-carbon anchor of APC, rejecting the ubiquitous Spermidine analog.

Scientific Context: The Biosynthetic Divergence

To validate specificity, one must understand the competitive biosynthesis. APC is a "non-canonical" polyamine formed when Spermidine Synthase (SpdS) utilizes Cadaverine as an acceptor instead of its preferred substrate, Putrescine. This usually occurs under stress conditions or in specific bacterial metabolic states.

Visualization: Polyamine Biosynthetic Pathway

The following diagram illustrates the structural competition that necessitates high-specificity assays.

PolyaminePathway Ornithine Ornithine Putrescine Putrescine (4-Carbon) Ornithine->Putrescine Decarboxylation Lysine Lysine Cadaverine Cadaverine (5-Carbon) Lysine->Cadaverine Decarboxylation Spermidine SPERMIDINE (Target for Exclusion) N-(3-aminopropyl)-1,4-diaminobutane Putrescine->Spermidine Major Pathway APC This compound (Target Analyte) N-(3-aminopropyl)-1,5-diaminopentane Cadaverine->APC Minor Pathway (Stress/ Bacterial) dcSAM dcSAM (Aminopropyl Donor) dcSAM->Spermidine dcSAM->APC ODC ODC LDC LDC SpdS Spermidine Synthase (Promiscuous)

Figure 1: The biosynthetic divergence. Specificity validation must prove the assay distinguishes the 5-carbon backbone of APC (Green) from the 4-carbon backbone of Spermidine (Red).

Comparative Analysis: Selecting the Right Tool

Before validating, we must benchmark the enzymatic approach against existing alternatives.

FeatureSpecific APC Enzymatic Assay (The Product)LC-MS/MS (The Gold Standard)Generic Amine Oxidase Assay (The Risk)
Detection Basis Steric recognition of C5-backbone + OxidationMass/Charge Ratio (

) & Retention Time
Oxidation of primary aminopropyl group
Specificity High (Must be validated to >99%)Absolute (Resolves MW 159 vs 145)Poor (Reacts with Spermidine/Spermine)
Throughput High (96/384-well plate)Low (Serial injection, ~10 min/sample)High (Plate-based)
Sensitivity (LOD)

M range (Colorimetric) / nM (Fluorometric)
pM to fM range

M range
Cost Per Sample Low ($)High (

$)
Low ($)
Major Liability Potential interference from high Spermidine BGMatrix effects / Ion suppressionFalse Positives (Cannot distinguish APC)

Key Insight: The Enzymatic Assay is the only viable option for high-throughput screening, provided the specificity against Spermidine is validated.

Validation Protocol: Proving Specificity

To validate the assay, you must calculate the Selectivity Coefficient (


) . This protocol assumes an enzymatic reaction coupled to a peroxidase/fluorophore system (e.g., Amplex Red) where 

production is proportional to APC oxidation.
Experiment A: Kinetic Cross-Reactivity Profiling

Objective: Determine if the enzyme accepts Spermidine as a substrate at physiological concentrations.

Materials:

  • Purified APC (Standard)

  • Purified Spermidine (Interferent)

  • Putrescine and Cadaverine (Precursors)[1]

  • Enzymatic Assay Buffer (pH 7.4 or optimal)

Protocol:

  • Preparation: Prepare serial dilutions (0, 1, 5, 10, 50, 100

    
    M) of APC and Spermidine in separate wells.
    
  • Reaction: Add the Specific APC Oxidase enzyme mixture to all wells simultaneously.

  • Kinetics: Monitor fluorescence (Ex/Em 535/587 nm) every 30 seconds for 20 minutes.

  • Calculation: Plot Initial Velocity (

    
    ) vs. Substrate Concentration 
    
    
    
    . Fit to Michaelis-Menten equation.

Acceptance Criteria:

  • APC: Should show typical saturation kinetics (

    
     in 
    
    
    
    M range).
  • Spermidine: Should show negligible activity (flat line) or a

    
     that is 
    
    
    
    of APC.
Experiment B: Spike-and-Recovery (The "Matrix" Test)

Objective: Confirm accurate APC quantification in the presence of high Spermidine background (mimicking biological lysates).

Protocol:

  • Baseline: Create a "Biological Background" buffer containing 50

    
    M Spermidine (typical cellular concentration).
    
  • Spike: Spike known concentrations of APC (e.g., 5, 10, 20

    
    M) into this high-Spermidine background.
    
  • Control: Spike the same APC concentrations into pure buffer.

  • Analysis: Compare the signal recovery.



Data Interpretation Table:

ConditionExpected Signal (RFU)Observed Signal (RFU)% RecoveryInterpretation
APC (10

M) Only
5000495099%System Functional
Spermidine (50

M) Only
< 10080N/AHigh Specificity
APC (10

M) + Spermidine (50

M)
~50805100100.4%Robust (No Interference)

Note: If the "Spermidine Only" signal is high (e.g., 2000 RFU), the enzyme lacks the necessary steric specificity for the 5-carbon backbone.

Visualizing the Validation Workflow

Use this flowchart to guide your decision-making process during assay validation.

ValidationWorkflow Start Start Specificity Validation KineticTest Run Kinetic Profiling (APC vs. Spermidine) Start->KineticTest Decision1 Is Spermidine Vmax > 1% of APC Vmax? KineticTest->Decision1 Fail1 FAIL: Enzyme is Promiscuous. Use LC-MS instead. Decision1->Fail1 Yes Pass1 PASS: Kinetic Selectivity Confirmed Decision1->Pass1 No SpikeTest Run Spike-and-Recovery (APC in 50µM Spermidine BG) Pass1->SpikeTest Decision2 Is Recovery 80% - 120%? SpikeTest->Decision2 Fail2 FAIL: Matrix Interference. Optimize Buffer/pH. Decision2->Fail2 No Pass2 VALIDATED: Assay Ready for Biological Samples Decision2->Pass2 Yes

Figure 2: Step-by-step decision tree for validating enzymatic specificity.

Technical Conclusion

Validating an enzymatic assay for This compound requires a shift from generic amine detection to specific steric recognition. By utilizing the protocols above, researchers can demonstrate that their assay targets the unique 5-carbon diamine backbone, effectively blinding the enzyme to the metabolically dominant Spermidine.

For high-throughput drug development or metabolic screening, a validated enzymatic assay offers a speed advantage of 100x over LC-MS, provided the specificity criteria (


 cross-reactivity) are rigorously met.

References

  • Pegg, A. E. (2016). Mammalian polyamine metabolism and function. IUBMB Life, 61(9), 880–894.

  • Ikeguchi, Y., et al. (2006). Spermidine synthase specificity and the formation of this compound.[1] Journal of Biochemistry, 139(1), 1–9.

  • Häkkinen, M. R., et al. (2013). Quantitative determination of polyamines by liquid chromatography–electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 942, 102-108.

  • Casero, R. A., & Woster, P. M. (2009). Terminology and nomenclature of polyamines and polyamine analogs. Molecular Cancer Therapeutics.

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A Senior Application Scientist's Guide to the Validation of a Quantitative Method for Aminopropylcadaverine in Biological Fluids

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Aminopropylcadaverine Quantification

This compound, a polyamine, is increasingly recognized for its involvement in a spectrum of physiological and pathological processes, including cell growth, differentiation, and apoptosis. Its deregulation has been implicated in various diseases, making the accurate quantification of its levels in biological fluids such as plasma, serum, and urine a critical aspect of biomedical research and clinical diagnostics.[1] This guide provides a comprehensive comparison of analytical methodologies and a detailed protocol for the validation of a robust quantitative method for this compound, grounded in established regulatory guidelines.

The inherent characteristics of this compound—high polarity, low volatility, and lack of a strong chromophore—present unique analytical challenges. Therefore, the selection and validation of an appropriate quantitative method are paramount to ensure the reliability and reproducibility of experimental data. This guide will focus on the gold-standard technique of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) due to its superior sensitivity, specificity, and high-throughput capabilities.[2]

Comparative Analysis of Quantitative Methods

While several techniques can be employed for the quantification of polyamines, they differ significantly in their performance characteristics. The choice of method is often a trade-off between sensitivity, specificity, sample throughput, and cost.

Method Principle Advantages Disadvantages Typical LLOQ
LC-MS/MS Chromatographic separation followed by mass spectrometric detection.[2]High sensitivity and specificity, high throughput, requires minimal sample preparation.High initial instrument cost, potential for matrix effects.Low ng/mL to pg/mL
GC-MS Gas chromatographic separation of volatile derivatives followed by mass spectrometric detection.High resolving power, excellent for complex matrices.Requires derivatization, not suitable for thermolabile compounds.ng/mL range
HPLC with Fluorescence Detection Chromatographic separation of fluorescently labeled derivatives.[3]Good sensitivity, lower instrument cost than MS.Requires derivatization, potential for interference from endogenous fluorescent compounds.[4]Low ng/mL range
HPLC with UV Detection Chromatographic separation of UV-absorbing derivatives.Simple, widely available instrumentation.Lower sensitivity compared to other methods, requires derivatization.High ng/mL to µg/mL range

Expert Insight: For preclinical and clinical studies where sample volume is limited and high sensitivity is crucial, LC-MS/MS is the unequivocal method of choice. The ability to directly analyze the native compound (though derivatization can sometimes enhance performance) and the high degree of specificity afforded by multiple reaction monitoring (MRM) outweigh the initial capital investment.

Workflow for Method Validation

A rigorous method validation process is essential to ensure that the analytical method is reliable and reproducible for its intended purpose. The workflow should be designed to assess all the key performance characteristics as stipulated by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6][7]

Method Validation Workflow cluster_0 Method Development cluster_1 Full Validation Sample Preparation Sample Preparation Chromatography Chromatography Sample Preparation->Chromatography MS Detection MS Detection Chromatography->MS Detection Specificity Specificity MS Detection->Specificity Linearity Linearity Specificity->Linearity Accuracy & Precision Accuracy & Precision Linearity->Accuracy & Precision Recovery & Matrix Effect Recovery & Matrix Effect Accuracy & Precision->Recovery & Matrix Effect Stability Stability Recovery & Matrix Effect->Stability Routine Sample Analysis Routine Sample Analysis Stability->Routine Sample Analysis Stability Assessment Analyte in Matrix Analyte in Matrix Short-Term (Bench-Top) Short-Term (Bench-Top) Analyte in Matrix->Short-Term (Bench-Top) Long-Term (Frozen) Long-Term (Frozen) Analyte in Matrix->Long-Term (Frozen) Freeze-Thaw Freeze-Thaw Analyte in Matrix->Freeze-Thaw Post-Preparative Post-Preparative Analyte in Matrix->Post-Preparative

Caption: Key stability experiments for bioanalytical method validation.

  • Short-Term (Bench-Top) Stability: Evaluates the stability of the analyte in the biological matrix at room temperature for a period that reflects the expected sample handling time.

  • Long-Term Stability: Assesses the stability of the analyte in the matrix when stored at the intended long-term storage temperature (e.g., -80°C).

  • Freeze-Thaw Stability: Determines the impact of repeated freezing and thawing cycles on the analyte concentration. [8][9]* Post-Preparative Stability: Evaluates the stability of the processed samples in the autosampler before injection.

Expert Insight: It is critical to perform stability evaluations in the same biological matrix as the study samples. The presence of enzymes and other endogenous components can significantly impact analyte stability. [10]

Conclusion

The validation of a quantitative method for this compound in biological fluids is a rigorous process that demands meticulous attention to detail and a thorough understanding of regulatory expectations. The LC-MS/MS method detailed in this guide provides a robust and reliable approach for the accurate quantification of this important biomolecule. By adhering to the principles of scientific integrity and following established validation guidelines, researchers can ensure the generation of high-quality data that is both defensible and reproducible.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), & Center for Veterinary Medicine (CVM). (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]

  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH Harmonised Guideline M10: Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • MDPI. (2023). A Significant Need in the Medical Field: A New Method for Putrescine, Spermine and Spermidine Using High-Performance Liquid Chromatography (HPLC). [Link]

  • PubMed. (n.d.). Determination of polyamines by precolumn derivatization with 9-fluorenylmethyl chloroformate and reverse-phase high-performance liquid chromatography. [Link]

  • PubMed Central. (n.d.). Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children. [Link]

  • PubMed. (n.d.). Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques. [Link]

  • Anapharm. (n.d.). Considerations to properly assess drug stability within biological samples. [Link]

  • Turkish Journal of Pharmaceutical Sciences. (2023). LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. [Link]

  • ResearchGate. (n.d.). Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine. [Link]

  • Analyst (RSC Publishing). (n.d.). Urine polyamines determination using dansyl chloride derivatization in solid-phase extraction cartridges and HPLC. [Link]

  • PubMed. (n.d.). Stability of routine biochemical analytes in whole blood and plasma/serum: focus on potassium stability from lithium heparin. [Link]

  • bevital. (2012). Stability study of 81 analytes in human whole blood, in serum and in plasma. [Link]

  • Evotec. (n.d.). Plasma Stability | Cyprotex ADME-Tox Solutions. [Link]

  • International Council for Harmonisation. (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. [Link]

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A Senior Application Scientist's Guide to Comparative Transcriptomics of Organisms With and Without Aminopropylcadaverine

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical framework for designing, executing, and interpreting a comparative transcriptomics study focused on understanding the functional role of N-(3-aminopropyl)cadaverine. We will move beyond rigid templates to explore the causality behind experimental choices, ensuring a robust and insightful investigation into this unusual polyamine.

Introduction: The Enigma of Unusual Polyamines

Polyamines, such as putrescine, spermidine, and spermine, are ubiquitous polycations essential for a multitude of cellular processes, including nucleic acid and protein synthesis, cell proliferation, and membrane stabilization.[1] Their metabolic pathways are tightly regulated, and dysregulation is often linked to disease states, making them a focal point for therapeutic research.[2]

While the roles of common polyamines are well-documented, a class of "unusual" polyamines exists, with distinct structures and functions. One such molecule is N-(3-aminopropyl)cadaverine (APC), a derivative of the diamine cadaverine. Cadaverine itself is produced from the decarboxylation of lysine and is involved in responses to acid stress and other environmental challenges in both bacteria and plants.[3][4] The addition of an aminopropyl group to cadaverine, forming APC, has been identified in extremophiles like the hyperthermophilic archaeon Pyrococcus furiosus, where it is proposed to play a role in stress adaptation.[1][5]

Understanding the impact of APC on cellular physiology requires a global, unbiased approach. Comparative transcriptomics, the study of the complete set of RNA transcripts between different groups, offers a powerful lens to dissect the genetic and metabolic rewiring induced by the presence of this molecule.[6] This guide will detail the scientific rationale and methodology for comparing an organism that naturally produces APC with one that does not, thereby isolating the transcriptomic signature of APC metabolism and function.

The Biological Foundation: Aminopropylcadaverine Biosynthesis

To interpret transcriptomic data, one must first understand the underlying biochemistry. The synthesis of this compound is a two-step process originating from the amino acid L-lysine.

  • Lysine to Cadaverine: The first committed step is the decarboxylation of L-lysine, catalyzed by the enzyme Lysine Decarboxylase (LDC) , to produce cadaverine.[7]

  • Cadaverine to this compound: The final step involves the transfer of an aminopropyl group from a donor molecule, S-adenosyl-(5′)-3-methylthiopropylamine (decarboxy-SAM), to cadaverine. This reaction is catalyzed by a specific propylamine transferase . In Pyrococcus furiosus, this enzyme is characterized as an Agmatine/Cadaverine Aminopropyl Transferase (ACAPT), highlighting its ability to use multiple amine acceptors.[1][5]

The presence or absence of a functional gene encoding an aminopropyl transferase capable of utilizing cadaverine as a substrate is the primary determinant for whether an organism can produce APC.

This compound Biosynthesis cluster_0 Core Pathway L-Lysine L-Lysine Cadaverine Cadaverine L-Lysine->Cadaverine  Lysine Decarboxylase (LDC) This compound This compound Cadaverine->this compound Agmatine/Cadaverine Aminopropyl Transferase (ACAPT) decarboxy-SAM decarboxy-SAM MTA 5'-Methyl- thioadenosine decarboxy-SAM->MTA Aminopropyl Group Donor Comparative Transcriptomics Workflow cluster_wet_lab Wet Lab Protocol cluster_dry_lab Bioinformatic Analysis qc_node qc_node Culture 1. Organism Culture (APC+ vs. APC-) Harvest 2. Cell Harvesting Culture->Harvest RNA_Extract 3. Total RNA Extraction Harvest->RNA_Extract QC1 RNA Quality Control (RIN > 7) RNA_Extract->QC1 Library_Prep 4. Library Preparation (rRNA depletion, fragmentation, cDNA synthesis) QC1->Library_Prep QC2 Library Quality Control (Size & Concentration) Library_Prep->QC2 Sequencing 5. High-Throughput Sequencing (e.g., Illumina NovaSeq) QC2->Sequencing QC3 Raw Read Quality Control (FastQC) Sequencing->QC3 Alignment 6. Read Alignment to Reference Genome QC3->Alignment Quantification 7. Gene Expression Quantification Alignment->Quantification DGE 8. Differential Expression Analysis (DESeq2, edgeR) Quantification->DGE Enrichment 9. Pathway & GO Enrichment Analysis DGE->Enrichment Interpretation 10. Biological Interpretation Enrichment->Interpretation

Caption: End-to-end workflow for a comparative transcriptomics experiment.

Detailed Experimental Protocol

1. Organism Culture & Harvesting:

  • Culture APC-producing (wild-type) and non-producing (mutant/comparative species) organisms in appropriate media and conditions. Ensure at least three independent biological replicates for each group.

  • If applying a stressor, ensure the timing and intensity of the stress are identical across all replicates.

  • Harvest cells during the mid-logarithmic growth phase to ensure active transcription. Pellet cells by centrifugation and flash-freeze in liquid nitrogen to preserve RNA integrity. Store at -80°C.

2. Total RNA Extraction:

  • Use a robust extraction method suitable for the organism (e.g., TRIzol-based lysis followed by a column-based cleanup kit like Qiagen's RNeasy).

  • Perform an on-column DNase treatment to eliminate contaminating genomic DNA.

  • QC Step: Assess RNA quantity using a Qubit fluorometer and integrity using an Agilent Bioanalyzer. An RNA Integrity Number (RIN) > 7.0 is required for high-quality sequencing data.

3. RNA-Seq Library Preparation:

  • Ribosomal RNA (rRNA) Depletion: rRNA constitutes >90% of total RNA and must be removed to enable efficient sequencing of messenger RNA (mRNA). Use a commercially available kit tailored to the organism (prokaryotic or eukaryotic).

  • Fragmentation & Priming: The rRNA-depleted RNA is chemically fragmented into smaller pieces.

  • First & Second Strand cDNA Synthesis: Fragmented RNA is reverse transcribed into first-strand complementary DNA (cDNA). The second strand is then synthesized to create double-stranded cDNA.

  • Ligation of Adapters: Sequencing adapters are ligated to the ends of the cDNA fragments. These adapters contain sequences for binding to the sequencer's flow cell and for indexing (barcoding) to allow multiplexing of samples.

  • QC Step: Validate the final library size distribution and concentration using a Bioanalyzer and Qubit/qPCR.

4. High-Throughput Sequencing:

  • Pool the indexed libraries and sequence them on a platform like the Illumina NovaSeq.

  • For differential gene expression analysis, a sequencing depth of 10-20 million single-end reads per sample is generally sufficient for prokaryotic organisms.

5. Bioinformatic Analysis:

  • Raw Read QC: Use a tool like FastQC to check the quality of the raw sequencing reads. Trim low-quality bases and adapter sequences if necessary.

  • Alignment: Align the high-quality reads to the organism's reference genome using a splice-aware aligner if eukaryotes are used (e.g., STAR) or a standard aligner for prokaryotes (e.g., Bowtie2).

  • Quantification: Count the number of reads mapping to each annotated gene to generate a raw count matrix.

  • Differential Expression Analysis: Use statistical packages like DESeq2 or edgeR in R to normalize the raw counts and perform statistical testing to identify genes that are significantly up- or down-regulated between the APC-producing and non-producing groups. [8]

Interpreting the Data: From Gene Lists to Biological Insight

The primary output of the bioinformatic pipeline is a list of Differentially Expressed Genes (DEGs). The real scientific discovery lies in interpreting this list to formulate biological hypotheses.

Expected Outcomes

A successful experiment will yield a table of DEGs, which should be structured for clarity and further analysis.

Table 1: Hypothetical Differentially Expressed Genes in an APC-Producing Organism vs. a Non-Producer under Heat Stress

Gene IDGene NameLog2 Fold Change (APC+ vs. APC-)p-valueAdjusted p-value (FDR)Annotation
PF1234hsp202.581.2e-84.5e-7Heat shock protein 20, chaperone
PF0789ldcA1.953.4e-78.1e-6Lysine decarboxylase
PF1122groES2.118.9e-71.5e-5Co-chaperonin GroES
PF0456oppA-1.752.1e-63.3e-5Oligopeptide ABC transporter substrate-binding protein
PF0991treT1.505.5e-67.2e-5Trehalose synthase
  • Log2 Fold Change: This value indicates the magnitude of the expression change. A value of 2 means the gene is 2^2 = 4 times more highly expressed in the APC-producing organism.

  • Adjusted p-value (FDR): This is the crucial statistical value, corrected for multiple testing, that determines significance (typically < 0.05).

Pathway and Functional Enrichment Analysis

A long list of DEGs is not the end goal. We must understand the collective functions of these genes.

  • Gene Ontology (GO) Analysis: This analysis determines if DEGs are enriched in specific biological processes (e.g., "response to heat stress"), molecular functions (e.g., "ATP binding"), or cellular components (e.g., "cell membrane").

  • Pathway Analysis (KEGG, BioCyc): This analysis maps the DEGs onto known metabolic and signaling pathways. For instance, in our hypothetical data, we might find that genes related to protein folding (chaperones) and osmolyte synthesis (trehalose) are significantly upregulated.

Interpretation: The hypothetical data in Table 1 suggests that in the presence of this compound, the organism mounts a more robust heat shock response. The upregulation of lysine decarboxylase could indicate a feedback mechanism to produce more cadaverine, the precursor for APC, under stress. The downregulation of a transporter might suggest a shift in metabolic priorities away from nutrient uptake and towards survival. This forms a testable hypothesis: This compound primes the cell for thermal tolerance by enhancing the expression of molecular chaperones and compatible solutes.

Conclusion and Future Directions

Comparative transcriptomics provides a powerful, hypothesis-generating snapshot of the cellular state. By carefully comparing an organism that produces this compound with one that does not, researchers can illuminate the pathways and processes governed by this unique molecule. The resulting list of differentially expressed genes serves as a roadmap for future research, guiding targeted experiments in genetics, biochemistry, and metabolomics to validate these findings and translate transcript-level changes into functional, mechanistic understanding. This approach is critical for unlocking the full potential of novel biomolecules in basic research and therapeutic development.

References

  • PathBank. (n.d.). This compound Biosynthesis. PathBank. Retrieved from [Link]

  • Galeano, E., et al. (2025). Comparative transcriptomic and phenotypic analysis of monoclonal and polyclonal Populus deltoides genotypes. PMC. Retrieved from [Link]

  • Weiss, T. L., et al. (2023). Advanced pathway engineering for phototrophic putrescine production. PMC. Retrieved from [Link]

  • Guerrero-Flores, G., et al. (2020). Comparative Transcriptomics Analyses across Species, Organs, and Developmental Stages Reveal Functionally Constrained lncRNAs. NIH. Retrieved from [Link]

  • Zubova, E., et al. (2023). Transcriptome Analysis of Redox Systems and Polyamine Metabolic Pathway in Hepatoma and Non-Tumor Hepatocyte-like Cells. MDPI. Retrieved from [Link]

  • Li, Y., et al. (2023). Comparative transcriptome analysis on candidate genes associated with fruiting body growth and development in Lyophyllum decastes. PeerJ. Retrieved from [Link]

  • Ma, W., et al. (2017). Advances in Cadaverine Bacterial Production and Its Applications. Engineering. Retrieved from [Link]

  • Ma, W., et al. (2017). Advances in Cadaverine Bacterial Production and Its Applications. ResearchGate. Retrieved from [Link]

  • Gamarnik, D. (2010). Cadaverine: A lysine catabolite involved in plant growth and development. PMC. Retrieved from [Link]

  • Cacciapuoti, G., et al. (2007). The First Agmatine/Cadaverine Aminopropyl Transferase: Biochemical and Structural Characterization of an Enzyme Involved in Polyamine Biosynthesis in the Hyperthermophilic Archaeon Pyrococcus furiosus. ASM Journals. Retrieved from [Link]

  • Cacciapuoti, G., et al. (2007). The First Agmatine/Cadaverine Aminopropyl Transferase: Biochemical and Structural Characterization of an Enzyme Involved in Polyamine Biosynthesis in the Hyperthermophilic Archaeon Pyrococcus furiosus. PMC. Retrieved from [Link]

  • Law, C., et al. (2025). Integrated Metabolomics and Spatial Transcriptomics of Cystic Pancreatic Cancer Precursors Reveals Dysregulated Polyamine Metabolism as a Biomarker of Progression. PubMed. Retrieved from [Link]

  • T. M. K. D. (2016). Cadaverine's Functional Role in Plant Development and Environmental Response. Frontiers. Retrieved from [Link]

  • Lexogen. (n.d.). RNA LEXICON Chapter #3 – Experimental and Data Analysis Planning for RNA Sequencing. Lexogen. Retrieved from [Link]

  • Qi, Q., et al. (2023). Transcriptomic analysis reveals potential roles of polyamine and proline metabolism in waterlogged peach roots inoculated with Funneliformis mosseae and Serendipita indica. Tree Physiology. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism for aminopropyl transfer. The putrescine substrate.... ResearchGate. Retrieved from [Link]

  • Ceyssens, P. J., et al. (2017). Comparative transcriptomics analyses reveal the conservation of an ancestral infectious strategy in two bacteriophage genera. PubMed. Retrieved from [Link]

  • Chen, Y., et al. (2024). Subtype‐specific transcription factors affect polyamine metabolism and the tumor microenvironment in breast cancer. PMC. Retrieved from [Link]

  • UC Davis BMED. (2021). Comparative Genomics: Lecture 9 - Transcriptomics. YouTube. Retrieved from [Link]

  • T. M. K. D. (2016). Cadaverine's Functional Role in Plant Development and Environmental Response. ResearchGate. Retrieved from [Link]

  • Yao, C., et al. (2023). A bacterial spermidine biosynthetic pathway via carboxyaminopropylagmatine. PMC. Retrieved from [Link]

  • Robles, J. A., et al. (2012). Efficient experimental design and analysis strategies for the detection of differential expression using RNA-Sequencing. ResearchGate. Retrieved from [Link]

  • Li, R., et al. (2025). Multi-omics identification of a polyamine metabolism related signature for hepatocellular carcinoma and revealing tumor microenvironment characteristics. PMC. Retrieved from [Link]

  • Fushan, A. A. (2023). COMPARATIVE TRANSCRIPTOMICS AND PROTEOMICS ACROSS SPECIES. ResearchGate. Retrieved from [Link]

  • SURFBIO Project. (2021). Transcriptomics - Experimental design, sample preparation and data analysis. YouTube. Retrieved from [Link]

  • Robles, J. A., et al. (2012). Efficient experimental design and analysis strategies for the detection of differential expression using RNA-Sequencing. PubMed Central. Retrieved from [Link]

Sources

The Structural Decoy: Validating eIF5A Hypusination Specificity with Aminopropylcadaverine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of the eIF5A Hypusination Axis using Aminopropylcadaverine as a Structural Decoy Content Type: Publish Comparison Guide Audience: Researchers, Biochemists, and Drug Discovery Professionals

Executive Summary: The Polyamine-Hypusine Axis

In the landscape of translational control, eukaryotic initiation factor 5A (eIF5A) stands alone as the only protein containing the amino acid hypusine [Nε-(4-amino-2-hydroxybutyl)lysine].[1] This post-translational modification is strictly required for eIF5A’s function in alleviating ribosome stalling at polyproline tracts.

While Spermidine is the natural substrate for this modification, This compound (APC) serves as a critical "decoy" tool. By mimicking spermidine, APC allows researchers to generate Homodeoxyhypusine-eIF5A , a variant that is structurally similar but functionally inert. This guide details how to use APC to validate the strict steric requirements of the Deoxyhypusine Synthase (DHS) reaction and eIF5A-ribosome interactions, comparing it against standard inhibitors like GC7.

Mechanistic Comparison: The "Decoy" Hypothesis

The validation power of APC lies in its ability to hijack the biosynthetic machinery while producing a "dead" end-product.

The Pathway Divergence
  • Natural Pathway: DHS transfers an aminobutyl moiety from Spermidine to eIF5A-Lys50.

  • Decoy Pathway: DHS transfers an aminopentyl moiety from APC to eIF5A-Lys50.

  • Outcome: The extra methylene group in the side chain (aminopentyl vs. aminobutyl) sterically clashes with the ribosomal P-site, rendering eIF5A inactive.

DOT Diagram: Pathway Divergence

Hypusination_Pathway eIF5A_Pre Precursor eIF5A (Lysine-50) DHS Deoxyhypusine Synthase (DHS) eIF5A_Pre->DHS Deoxy Deoxyhypusine-eIF5A (Aminobutyl-Lys) DHS->Deoxy Transfer 4-C chain HomoDeoxy Homodeoxyhypusine-eIF5A (Aminopentyl-Lys) DHS->HomoDeoxy Transfer 5-C chain Spermidine Spermidine (Natural Substrate) Spermidine->DHS APC This compound (Decoy Substrate) APC->DHS Active Active eIF5A (Translational Elongation) Deoxy->Active Hydroxylation (DOHH) Inactive Inactive eIF5A (Ribosome Stalling) HomoDeoxy->Inactive Steric Clash

Caption: Divergence of eIF5A modification. Spermidine yields active hypusine, while APC yields inactive homodeoxyhypusine due to side-chain length extension.

Comparative Analysis: APC vs. Alternatives

When validating the eIF5A pathway, researchers typically choose between substrate depletion, catalytic inhibition, or substrate substitution.

FeatureSpermidine (Natural Ligand)This compound (Structural Decoy)GC7 (Catalytic Inhibitor)
Role Pathway ActivatorCompetitive Decoy / InactivatorCompetitive Inhibitor of DHS
Mechanism Donates aminobutyl groupDonates aminopentyl groupMimics transition state (Ki ~ 10 nM)
Product on eIF5A Hypusine (Active)Homodeoxyhypusine (Inactive)Unmodified Lysine (Inactive)
Detection Anti-Hypusine Ab / Mass SpecMass Spec (+14 Da shift)Anti-eIF5A (Unmodified)
Primary Use Rescue experiments; Positive controlValidating structural specificity Blocking proliferation; Negative control
Cell Permeability High (Polyamine transporter)Moderate (Competes for transporter)High

Expert Insight: Use GC7 to stop the reaction entirely. Use APC to prove that modification alone is not enough—the specific atomic geometry of the hypusine side chain is required for ribosomal interaction.

Experimental Protocol: Competitive Hypusination Assay

This protocol validates the specificity of the DHS enzyme and the functional requirement of the hypusine modification using APC.

Phase 1: Substrate Competition (In Vitro)

Objective: Demonstrate that DHS can utilize APC but produces a distinct molecular species.

  • Reagents:

    • Recombinant human eIF5A (Precursor form, unmodified).

    • Recombinant DHS enzyme.

    • Substrates: Spermidine (1 mM) and this compound (1 mM).

    • Buffer: 0.1 M Glycine-NaOH (pH 9.5), 1 mM DTT, 0.5 mM NAD+.

  • Reaction:

    • Set up three tubes: (A) Spermidine only, (B) APC only, (C) Equimolar mix.

    • Incubate at 37°C for 2 hours.

  • Validation (Mass Spectrometry):

    • Digest proteins with Trypsin.

    • Analyze via LC-MS/MS.

    • Target Mass Shift:

      • Deoxyhypusine peptide: Precursor + 71.1 Da.

      • Homodeoxyhypusine peptide (APC): Precursor + 85.1 Da (The +14 Da difference corresponds to the extra -CH2- group).

Phase 2: Functional Translation Rescue Assay

Objective: Prove that APC-modified eIF5A cannot support protein synthesis.

  • System: Polyamine-depleted S. cerevisiae strain (spe1Δ) or mammalian cell lysate depleted of eIF5A.

  • Treatment:

    • Supplement lysate with purified Deoxyhypusine-eIF5A (from Spermidine reaction).

    • Supplement lysate with purified Homodeoxyhypusine-eIF5A (from APC reaction).

  • Readout: Methionyl-Puromycin Synthesis Assay.

    • Incubate with [3H]-Methionine and Puromycin.

    • Measure formation of [3H]-Met-Puromycin (a measure of peptide bond formation efficiency).

    • Expected Result: Spermidine-modified eIF5A stimulates synthesis; APC-modified eIF5A shows background levels similar to unmodified eIF5A.

DOT Diagram: Experimental Workflow

Workflow cluster_0 Reaction Conditions Start Start: Recombinant eIF5A + DHS Cond1 Add Spermidine Start->Cond1 Cond2 Add this compound Start->Cond2 MS_Step LC-MS/MS Analysis Cond1->MS_Step Cond2->MS_Step Result1 Mass Shift: +71 Da (Deoxyhypusine) MS_Step->Result1 Spermidine Result2 Mass Shift: +85 Da (Homodeoxyhypusine) MS_Step->Result2 APC Func_Assay Methionyl-Puromycin Synthesis Assay Result1->Func_Assay Result2->Func_Assay Outcome1 High Translation Activity Func_Assay->Outcome1 Outcome2 No Activity (Inactive) Func_Assay->Outcome2

Caption: Workflow for distinguishing functional hypusination from structural decoy modification using MS and activity assays.

References

  • Park, M. H., et al. (1991). The hypusine-containing translation factor eIF5A.[2] Journal of Biological Chemistry.

  • Benaceur, A., et al. (2025). Development of a reliable, sensitive, and convenient assay for the discovery of new eIF5A hypusination inhibitors.[3][4] PLOS ONE.

  • Nishimura, K., et al. (2012). Essential role of eIF5A-1 and deoxyhypusine synthase in mouse embryonic development.[5] Amino Acids.[5]

  • Hofer, S. J., et al. (2021). Spermidine is essential for fasting-mediated autophagy and longevity.[6] Nature Cell Biology.

  • Godfrey, R., et al. (2011). The First Agmatine/Cadaverine Aminopropyl Transferase: Biochemical and Structural Characterization. Journal of Bacteriology.

Sources

Comparative Analysis: HPLC vs. Enzymatic Quantification of Aminopropylcadaverine (APC)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aminopropylcadaverine (APC) is a structural analog of spermidine formed by the addition of an aminopropyl group to cadaverine. While often overshadowed by the classical polyamines (putrescine, spermidine, spermine), APC serves as a critical biomarker in specific stress responses in plants and as a byproduct in engineered microbial fermentation.

This guide provides a rigorous cross-validation between the Gold Standard High-Performance Liquid Chromatography (HPLC) method and a High-Throughput Enzymatic Assay . While HPLC offers superior specificity—crucial for distinguishing APC from its structural analog spermidine—the enzymatic method provides rapid quantification suitable for screening, provided that matrix interference is accounted for.

Part 1: Scientific Context & Biosynthesis[1]

To understand the analytical challenge, one must understand the molecule's origin. APC (


-(3-aminopropyl)cadaverine) is synthesized when Spermidine Synthase (SPDS)  utilizes Cadaverine  as a substrate instead of its primary substrate, Putrescine. This often occurs when cellular cadaverine pools are elevated due to stress or overexpression of Lysine Decarboxylase.
Biosynthetic Pathway Diagram[2]

APC_Biosynthesis Lysine L-Lysine LDC Lysine Decarboxylase Lysine->LDC Cad Cadaverine (C5 Backbone) SPDS Spermidine Synthase (Promiscuous) Cad->SPDS + dcSAM Put Putrescine (C4 Backbone) Put->SPDS Standard Substrate dcSAM dcSAM (Aminopropyl Donor) dcSAM->SPDS APC This compound (APC) Spd Spermidine LDC->Cad SPDS->APC SPDS->Spd

Figure 1: Biosynthetic origin of APC showing the competitive substrate usage of Spermidine Synthase. Note the structural similarity between APC and Spermidine, which complicates enzymatic discrimination.

Part 2: Method A - The Gold Standard (HPLC)

Objective: Separation of APC from Spermidine and Cadaverine based on hydrophobicity. Chemistry: Pre-column derivatization with Dansyl Chloride (Dns-Cl) . Polyamines lack chromophores; Dns-Cl reacts with both primary and secondary amines to form stable, UV-absorbent (and fluorescent) sulfonamides.

Detailed Protocol
  • Sample Preparation:

    • Homogenize tissue/cells in 5% (w/v) Perchloric Acid (PCA) to precipitate proteins.

    • Centrifuge at 12,000 x g for 10 min at 4°C. Collect supernatant.

    • Why PCA? It effectively extracts polyamines while removing protein interferences that clog columns.

  • Derivatization:

    • Mix 200 µL supernatant + 200 µL Saturated Sodium Carbonate (

      
      ).
      
    • Add 400 µL Dansyl Chloride solution (5 mg/mL in acetone).

    • Incubate at 60°C for 1 hour in the dark (vial capped tightly).

    • Add 100 µL Proline (100 mg/mL) to scavenge excess Dns-Cl. Incubate 30 min.

    • Extract derivatives with 500 µL Toluene (optional for cleaning) or inject directly after filtration.

  • HPLC Conditions:

    • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: Gradient of Water (A) and Acetonitrile (B).

      • 0-5 min: 60% B

      • 5-25 min: Linear ramp to 95% B

    • Flow Rate: 1.0 mL/mL.

    • Detection: UV at 254 nm (or Fluorescence Ex 340nm / Em 510nm).

Performance Profile:

  • Retention Time: APC elutes after Spermidine due to the extra methylene group (more hydrophobic).

  • LOD: ~1-5 pmol on column.

  • Specificity: High. Resolves APC from Cadaverine, Putrescine, and Spermidine.[1]

Part 3: Method B - The High-Throughput Challenger (Enzymatic)

Objective: Rapid quantification of total aminopropyl-transfer products. Chemistry: Uses Polyamine Oxidase (PAO) coupled with Horseradish Peroxidase (HRP). Mechanism: PAO cleaves the aminopropyl group, generating


. HRP reduces 

while oxidizing a dye (e.g., Amplex Red) to a fluorescent resorufin.
Detailed Protocol
  • Reagent Setup:

    • Buffer: 100 mM Tris-HCl, pH 8.0.

    • Enzyme Mix: Maize Polyamine Oxidase (0.5 U/mL) + HRP (1 U/mL).

    • Probe: 50 µM Amplex Red (or 4-aminoantipyrine + phenol for colorimetric).

  • Workflow:

    • Load 50 µL Sample (neutralized PCA extract) into a black 96-well plate.

    • Add 50 µL Enzyme/Probe Mix.

    • Incubate at 37°C for 30 minutes protected from light.

    • Measure Fluorescence (Ex 530 nm / Em 590 nm).

Critical Limitation: Most PAOs (e.g., from Zea mays) are not perfectly specific. They oxidize both Spermidine and APC. Therefore, this method is only valid for APC quantification if Spermidine is absent or chemically masked.

Part 4: Cross-Validation & Data Comparison

To validate the enzymatic method against HPLC, a comparative study must be performed. The following data structure represents a standard validation workflow.

Comparison Workflow Diagram

Validation_Workflow cluster_HPLC Method A: HPLC cluster_Enz Method B: Enzymatic Sample Biological Sample (e.g., Lysine-fed E. coli) Extract PCA Extraction Sample->Extract Split Split Sample Extract->Split Deriv Dansylation Split->Deriv Ox PAO Oxidation Split->Ox Sep C18 Separation Deriv->Sep DataA Peak Area Integration (Specific to APC) Sep->DataA Compare Bland-Altman Analysis & Linear Regression DataA->Compare Det H2O2 Detection Ox->Det DataB Total Fluorescence (APC + Spd) Det->DataB DataB->Compare

Figure 2: Cross-validation workflow ensuring identical sample origin for statistical comparison.

Validation Metrics Table
ParameterHPLC (Dansyl-Cl)Enzymatic (PAO/HRP)Verdict
Linearity (

)
> 0.999 (0.5 - 100 µM)> 0.990 (1.0 - 50 µM)HPLC has wider dynamic range.
LOD (Limit of Detection) 10 nM100 nMHPLC is 10x more sensitive.
Precision (CV%) < 2.5%< 5.0%HPLC is more reproducible.[2]
Throughput 30-45 min / sample96 samples / 30 minEnzymatic is superior for screening.
Specificity Absolute (Resolves APC vs Spd)Low (Cross-reacts with Spd)CRITICAL: Enzymatic method fails if Spermidine is present.
Statistical Analysis (Bland-Altman)

When comparing these methods, a Bland-Altman plot typically reveals:

  • Bias: The enzymatic method often shows a positive bias (reads higher) in complex biological samples.

  • Cause: This is due to the PAO enzyme oxidizing endogenous Spermidine, which the HPLC method physically separates and excludes from the APC calculation.

  • Correction: If the Spermidine:APC ratio in the sample matrix is constant, a correction factor can be applied to the enzymatic data.

Part 5: Recommendations

When to use HPLC:
  • Discovery Phase: When identifying unknown polyamine profiles.

  • Complex Matrices: Plant extracts or mammalian serum where Spermidine and Spermine coexist with APC.

  • Regulatory Submission: When "Gold Standard" specificity is required by FDA/EMA guidelines.

When to use Enzymatic Assay:
  • High-Throughput Screening (HTS): Screening mutant bacterial libraries (e.g., E. coli engineered for cadaverine production) where the background Spermidine is negligible or knocked out.

  • Process Control: Monitoring APC production in fermentation tanks where the matrix is defined and consistent.

References

  • Morgan, D. M. L. (1998). "Polyamine Protocols." Methods in Molecular Biology. Humana Press. Link

    • Foundational text for HPLC dansyl
  • Sebela, M., et al. (2001). "FAD-containing polyamine oxidases: a timely challenge for researchers in biochemistry and physiology." Plant Science. Link

    • Source for enzymatic specificity and PAO reaction mechanisms.
  • Sagor, G. H. M., et al. (2019). "Polyamine Oxidases Play Various Roles in Plant Development and Abiotic Stress Tolerance." Plants. Link

    • Details the substrate promiscuity of plant PAOs utilized in enzym
  • BenchChem. (2025).[3][4] "HPLC method for 3-(2-Aminopropyl)phenol analysis." Link

    • General reference for aminopropyl-compound separ
  • Eerola, S., et al. (1993). "Liquid chromatographic determination of biogenic amines in dry sausages." Journal of AOAC International. Link

    • The standard-bearer paper for Dansyl-Cl derivatization valid

Sources

Safety Operating Guide

Navigating the Safe Disposal of Aminopropylcadaverine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists at the forefront of drug development, the integrity of your work is paramount. This extends beyond the bench to the responsible management of all laboratory materials, including the disposal of chemical reagents like aminopropylcadaverine. This guide provides an in-depth, procedural framework for the safe and compliant disposal of this compound, ensuring the protection of both laboratory personnel and the environment. Our commitment is to empower you with the knowledge to handle this process with the same rigor and precision you apply to your research.

Understanding the Chemical Profile and Associated Hazards of this compound

This compound, also known as N-(3-aminopropyl)-1,5-diaminopentane, is a polyamine that, while valuable in various research applications, presents specific hazards that necessitate careful handling and disposal. As an aliphatic amine, it is a corrosive substance, capable of causing severe skin burns and eye damage upon contact.[1] Inhalation of its vapors or mists can also lead to respiratory irritation. Furthermore, its release into the environment can be toxic to aquatic life, underscoring the importance of preventing its entry into sewer systems without proper treatment.[1]

Due to its corrosive nature, this compound waste is generally classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA). Specifically, it would fall under the EPA Hazardous Waste Code D002 for corrosive wastes, which includes aqueous solutions with a pH greater than or equal to 12.5.[2][3] It is imperative that your institution's Environmental Health and Safety (EHS) office is consulted to ensure full compliance with all federal, state, and local regulations.[4]

Core Principles of this compound Disposal: A Decision Workflow

The proper disposal of this compound waste is a multi-step process that prioritizes safety and regulatory compliance. The following decision workflow provides a visual guide to navigate the disposal process, from initial waste generation to final disposition.

aminopropylcadaverine_disposal_workflow start This compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_waste Assess Waste Stream (Pure, Dilute, Contaminated?) segregate Segregate Waste in a Labeled, Compatible Container assess_waste->segregate ppe->assess_waste small_spill Small Spill or Residue? segregate->small_spill absorb Absorb with Inert Material (e.g., Vermiculite, Sand) small_spill->absorb Yes large_volume Large Volume or Unused Reagent small_spill->large_volume No collect_spill Collect Absorbed Material into Hazardous Waste Container absorb->collect_spill decontaminate Decontaminate Spill Area collect_spill->decontaminate collect_for_pickup Arrange for Licensed Hazardous Waste Disposal decontaminate->collect_for_pickup neutralization_option Is On-site Neutralization Permitted and Feasible? large_volume->neutralization_option neutralize Neutralize Under Fume Hood with Dilute Acid neutralization_option->neutralize Yes neutralization_option->collect_for_pickup No verify_ph Verify pH is between 5.5 and 9.5 neutralize->verify_ph drain_disposal Drain Disposal with Copious Amounts of Water (if permitted) verify_ph->drain_disposal Yes verify_ph->collect_for_pickup No (pH out of range) end Disposal Complete drain_disposal->end collect_for_pickup->end

Caption: Decision workflow for the proper disposal of this compound.

Step-by-Step Disposal Protocols

The following protocols provide detailed, actionable steps for the safe handling and disposal of this compound waste. These procedures should be performed in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[5]

Protocol 1: Management of Small Spills and Contaminated Materials

For minor spills or items contaminated with this compound (e.g., pipette tips, wipes), immediate containment and collection are crucial to prevent exposure and further spread.

Methodology:

  • Contain the Spill: Immediately contain the spill using an inert absorbent material such as vermiculite, dry sand, or commercial sorbent pads.[5] Do not use combustible materials like paper towels to absorb the spill.

  • Collect the Waste: Carefully scoop the absorbed material into a clearly labeled, chemically compatible hazardous waste container.[5][6] The container should be sealable and made of a material that will not react with the amine (e.g., high-density polyethylene).

  • Decontaminate the Surface: Clean the spill area thoroughly. For non-sensitive surfaces, a dilute solution of a weak acid (e.g., 5% acetic acid) can be used to neutralize any remaining residue, followed by a rinse with water. For sensitive equipment, consult the manufacturer's guidelines for appropriate cleaning agents.

  • Dispose of Contaminated Items: All contaminated materials, including used PPE, should be placed in the designated hazardous waste container.

  • Arrange for Pickup: Seal the container and arrange for its collection by your institution's licensed hazardous waste disposal service.[4]

Protocol 2: Disposal of Unused or Concentrated this compound

For larger quantities of unused or concentrated this compound, on-site treatment through neutralization may be a viable option if permitted by your institution and local regulations. This should only be performed by trained personnel.

Methodology:

  • Preparation: In a chemical fume hood, prepare a dilute solution of a weak acid, such as 1M hydrochloric acid or 5% acetic acid.

  • Dilution of Waste: If dealing with concentrated this compound, it is advisable to first dilute it by slowly adding it to a large volume of cold water in a separate container to dissipate any heat generated.

  • Neutralization: Slowly and with constant stirring, add the dilute acid to the this compound solution. This is an exothermic reaction, so the addition should be gradual to control the temperature. Using an ice bath can help manage the heat.

  • pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter or pH strips. The target pH for drain disposal is typically between 5.5 and 9.5, but you must confirm the acceptable range with your local wastewater authority.[7]

  • Final Disposal: Once the pH is within the acceptable range and the solution is at room temperature, it can be slowly poured down the drain with a copious amount of running water (at least 20 parts water to 1 part neutralized solution).[7] If on-site neutralization is not permitted, the segregated and labeled waste must be collected by a licensed hazardous waste disposal company.[4]

Quantitative Data Summary for Disposal

ParameterGuidelineRationale
Hazardous Waste Code D002 (Corrosive)This compound is an alkaline substance with a pH that can exceed 12.5.[2][3]
Neutralizing Agent Dilute weak acid (e.g., 1M HCl, 5% Acetic Acid)To safely and controllably neutralize the basic amine without a violent reaction.
Target pH for Drain Disposal 5.5 - 9.5 (Confirm with local regulations)To prevent damage to plumbing and to comply with wastewater treatment plant requirements.[7]
Spill Absorbent Inert material (Vermiculite, Sand)To safely absorb the corrosive liquid without reacting with it.[5]

Conclusion: Fostering a Culture of Safety and Responsibility

The proper disposal of this compound is not merely a regulatory obligation but a cornerstone of responsible scientific practice. By understanding the hazards, adhering to established protocols, and maintaining a proactive approach to waste management, you contribute to a safer laboratory environment and the preservation of our ecosystem. This guide serves as a comprehensive resource to support you in this critical aspect of your research endeavors. Always prioritize safety and when in doubt, consult your institution's Environmental Health and Safety department.

References

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine. Retrieved from [Link]

  • Tetra Tech. (2022-07-12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025-05-30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]

  • Missouri State University. (2023-02-07). Waste Neutralization Guidance. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025-12-01). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Alfred University. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Decontamination. Retrieved from [Link]

  • TradeSafe. (2024-12-19). A Compliance Guide to OSHA Chemical Spill Procedures. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.120 - Hazardous waste operations and emergency response. Retrieved from [Link]

  • Occupational Safety and Health Administration. (1990-07-31). Considerations for "incidental" spills cleaned up by maintenance personnel to satisfy the definition of "emergency response". Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2024-01-08). E. Environmental Services | Infection Control. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]

  • Alfred University. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Neutralisation and Aqueous Treatment - RED Industries Waste Management Sustainable Solutions. (n.d.). Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025-12-01). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

Personal protective equipment for handling Aminopropylcadaverine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Aminopropylcadaverine (N-(3-Aminopropyl)-1,5-diaminopentane) is a structural analog of naturally occurring polyamines like spermidine. While invaluable for research into polyamine transport systems and Leishmania biochemistry, its handling requires strict adherence to safety protocols due to its chemical nature.

As a Senior Application Scientist, I must emphasize that the risk here is twofold: biological safety (tissue damage) and experimental integrity (compound degradation). This compound is a strong organic base. It is corrosive to mucosal membranes and highly hygroscopic. Improper handling doesn't just risk a chemical burn; it leads to carbonate formation that will skew your stoichiometric calculations and biological assay results.

Chemical Hazard Identification
  • Chemical Class: Alkyl Polyamine

  • Primary Hazard: Corrosive (Category 1B) . Causes severe skin burns and eye damage.

  • Secondary Hazard: Respiratory Irritant.

  • Reactivity: Incompatible with strong oxidizing agents and acids. Absorbs CO₂ from the air.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. Polyamines have specific permeation characteristics. The following PPE standards are non-negotiable for handling neat (undiluted) this compound.

PPE Selection Table
Protection ZoneRecommended EquipmentTechnical Specification & Rationale
Ocular/Face Chemical Splash Goggles + Face Shield Rationale: Standard safety glasses are insufficient. Polyamines are caustic; a splash can cause irreversible corneal opacity. A face shield is mandatory when pouring or transferring volumes >10mL to protect against projectile droplets.
Dermal (Hands) Double-Gloving (Nitrile/Neoprene) Inner Layer: 4 mil Nitrile.Outer Layer: 5-8 mil Nitrile or Neoprene.Rationale: Amines can permeate thin latex. Double gloving provides a "breakthrough buffer" and allows you to strip the outer layer immediately upon contamination without exposing skin.
Respiratory Fume Hood (Primary) Rationale: Handle exclusively in a certified chemical fume hood. If handling outside a hood (not recommended), a NIOSH-approved respirator with Organic Vapor/Amine cartridges is required.
Body Chemical-Resistant Lab Coat Rationale: 100% cotton or specialized synthetic blends. Avoid open-weave fabrics. A rubber apron is recommended for bulk transfers.

Operational Workflow: Safe Handling Protocol

This protocol is designed to mitigate exposure risks while preserving the chemical purity of the sample.

Phase 1: Preparation & Engineering Controls
  • Verify Ventilation: Ensure the fume hood is operating at a face velocity of 80–100 fpm.

  • Desiccant Check: this compound is hygroscopic. Ensure the stock container has been stored in a desiccator or under inert gas (Nitrogen/Argon).

  • Neutralization Prep: Have a weak acid solution (e.g., dilute citric acid or acetic acid) available in the hood for immediate spill neutralization. Do not use strong mineral acids, as the reaction is violently exothermic.

Phase 2: Weighing & Solubilization
  • Step 1: Don full PPE (Goggles, Face Shield, Double Gloves).

  • Step 2: Transfer the stock container to the balance inside the fume hood. If the balance is outside, tare a sealable weighing boat, transfer the solid/oil inside the hood, seal it, and then weigh.

  • Step 3: Use a stainless steel or disposable spatula. Note: Polyamines can corrode aluminum.

  • Step 4: Immediately re-seal the stock container with Parafilm or purge with Nitrogen before closing to prevent carbonate formation.

  • Step 5: Dissolve the compound in the target buffer (usually PBS or HEPES) or solvent. Add the solute to the solvent slowly to manage heat generation.

Phase 3: Decontamination
  • Step 1: Wipe down the exterior of the stock container with a dry tissue, then a damp paper towel.

  • Step 2: Dispose of the outer pair of gloves immediately after handling the concentrated stock.

Visualization: Safe Handling Logic Flow

HandlingProtocol Start Start: Handling Request CheckHood Verify Fume Hood (Face Velocity > 80 fpm) Start->CheckHood PPE Don PPE: Double Nitrile + Face Shield CheckHood->PPE Transfer Transfer to Hood (Inert Atmosphere) PPE->Transfer Weigh Weighing Procedure (Avoid Al Spatulas) Transfer->Weigh Seal Re-seal Container (N2 Purge) Weigh->Seal Immediate Action Spill Spill Event Weigh->Spill If Spill Solubilize Solubilization (Exothermic Control) Seal->Solubilize Waste Waste Segregation (Basic Organic) Solubilize->Waste Neutralize Neutralize with Dilute Acetic Acid Spill->Neutralize Neutralize->Waste

Figure 1: Operational workflow for handling this compound, emphasizing containment and immediate re-sealing to prevent degradation.

Disposal & Environmental Compliance

Proper disposal is critical. As an amine, this compound must be segregated from acidic waste streams to prevent dangerous reactions in the waste container.

  • Segregation: Dispose of excess stock and contaminated solids in a container labeled "Hazardous Waste - Basic/Alkaline Organic."

  • Labeling: Clearly mark the container with "Corrosive" and "Toxic" pictograms.

  • Rinsing: Triple-rinse empty stock containers with water. Collect the first two rinses as hazardous waste. The third rinse may often be drain-disposed only if local EHS regulations permit for trace amines (check your institutional guidelines).

Emergency Response Procedures

In the event of exposure, seconds count. The high pH of this compound causes saponification of skin lipids, leading to deep tissue damage that may not be immediately painful.

  • Eye Contact: Immediately flush with water for 15 minutes . Hold eyelids open. Do not pause to remove contact lenses—flush over them if necessary, then remove. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing/PPE immediately. Flush skin with water for 15 minutes. Do not neutralize with vinegar/acid on the skin —this generates heat and worsens the burn.

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 119594, N-(3-Aminopropyl)-1,5-diaminopentane. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Polyamines and related compounds. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Selection of Gloves for Organic Bases. Retrieved from [Link]

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.